molecular formula C14H12BrNO2 B3184654 p-Tolyl 2-amino-5-bromobenzoate CAS No. 1131587-76-2

p-Tolyl 2-amino-5-bromobenzoate

Cat. No.: B3184654
CAS No.: 1131587-76-2
M. Wt: 306.15 g/mol
InChI Key: SKXWWWPZAHFWMX-UHFFFAOYSA-N
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Description

P-Tolyl 2-amino-5-bromobenzoate is a useful research compound. Its molecular formula is C14H12BrNO2 and its molecular weight is 306.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.00514 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131587-76-2

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

(4-methylphenyl) 2-amino-5-bromobenzoate

InChI

InChI=1S/C14H12BrNO2/c1-9-2-5-11(6-3-9)18-14(17)12-8-10(15)4-7-13(12)16/h2-8H,16H2,1H3

InChI Key

SKXWWWPZAHFWMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Foundational & Exploratory

p-Tolyl 2-amino-5-bromobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: p-Tolyl 2-amino-5-bromobenzoate

Executive Summary

This compound (CAS: 1131587-76-2) is a specialized aryl anthranilate ester serving as a critical intermediate in the synthesis of pharmacologically active nitrogen heterocycles.[1][2] Distinguished by its bifunctional reactivity , it features a nucleophilic primary amine and an electrophilic ester, alongside a 5-bromo handle suitable for palladium-catalyzed cross-coupling. This compound is particularly valued in drug discovery for the construction of quinazolin-4(3H)-one scaffolds—a core moiety found in antibacterial, antiviral, and anticancer therapeutics.

Chemical Identity & Structural Analysis

The molecule comprises a 2-amino-5-bromobenzoic acid core esterified with p-cresol (4-methylphenol). The electron-withdrawing ester group increases the acidity of the aniline protons, while the bromine atom at the 5-position activates the ring for Suzuki-Miyaura or Buchwald-Hartwig couplings without interfering with the ester functionality under mild conditions.

Property Data
IUPAC Name 4-Methylphenyl 2-amino-5-bromobenzoate
CAS Number 1131587-76-2
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
SMILES CC1=CC=C(OC(=O)C2=CC(Br)=CC=C2N)C=C1
InChI Key SKXWWWPZAHFWMX-UHFFFAOYSA-N
LogP (Predicted) ~4.74
H-Bond Donors/Acceptors 1 / 3

Synthesis & Manufacturing Protocol

Senior Scientist Note: While direct Fischer esterification of 2-amino-5-bromobenzoic acid with p-cresol is possible, it is often low-yielding due to the poor nucleophilicity of the phenol and potential decarboxylation. The Isatoic Anhydride Route is the industry-preferred method for high purity and atom economy.

Primary Route: Ring-Opening of 5-Bromoisatoic Anhydride

This protocol utilizes 5-bromoisatoic anhydride as a reactive electrophile, which undergoes nucleophilic attack by the p-cresol anion, releasing CO₂ as the only byproduct.

Reaction Scheme:

Synthesis Start 5-Bromoisatoic Anhydride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent p-Cresol (Base: NaH or DMAP/Et3N) Reagent->Intermediate Product This compound + CO2 (gas) Intermediate->Product Decarboxylation

Caption: Synthesis via nucleophilic ring-opening of 5-bromoisatoic anhydride.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve p-cresol (1.1 equiv) in anhydrous DMF (dimethylformamide).

  • Deprotonation: Add Sodium Hydride (NaH) (60% dispersion, 1.1 equiv) portion-wise at 0°C. Stir for 30 minutes until H₂ evolution ceases.

    • Alternative: For milder conditions, use DMAP (0.1 equiv) and Triethylamine (1.2 equiv) in Toluene at reflux.

  • Addition: Add 5-bromoisatoic anhydride (1.0 equiv) solid in one portion.

  • Reaction: Heat the mixture to 80°C (DMF method) or Reflux (Toluene method) for 4–6 hours. Monitor by TLC (formation of fluorescent product, disappearance of anhydride).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (10x volume). The product typically precipitates.[3]

    • Filter the solid.[3] If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove excess cresol) and Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1).

Physicochemical Properties

Property Description/Value
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Solubility High: DMSO, DMF, DCM, Ethyl AcetateLow: Water, Hexanes
Melting Point Predicted: 95–105°C (Based on structural analogs)
Stability Stable under ambient conditions.[4] Light sensitive (store in amber vials).

Reactivity & Applications

The strategic value of this compound lies in its ability to serve as a "divergent intermediate."

A. Quinazolinone Synthesis (Niementowski Variation)

The ester and amine groups are perfectly positioned for condensation with one-carbon donors (formamide, orthoesters) to form the quinazolinone core.

  • Reagent: Formamide (excess) or Triethyl Orthoformate + Acid Cat.

  • Conditions: 140–160°C.

  • Product: 6-Bromo-3-(p-tolyl)quinazolin-4(3H)-one (if amine exchange occurs) or 6-bromoquinazolin-4(3H)-one derivatives depending on conditions.

B. Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent allows for late-stage functionalization of the aromatic ring.

  • Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃.

  • Selectivity: The oxidative addition occurs exclusively at the C-Br bond, leaving the ester and amine intact.

Reactivity Flowchart:

Reactivity Core This compound Path1 Pathway A: Cyclization (Formamide/Heat) Core->Path1 Path2 Pathway B: Suzuki Coupling (R-B(OH)2, Pd Cat) Core->Path2 Path3 Pathway C: N-Acylation (R-COCl, Base) Core->Path3 Prod1 6-Bromoquinazolin-4(3H)-one Path1->Prod1 Prod2 5-Aryl-Anthranilate Derivative Path2->Prod2 Prod3 N-Acyl-Anthranilate (Precursor to 4H-3,1-benzoxazin-4-ones) Path3->Prod3

Caption: Divergent synthetic pathways available from the p-tolyl anthranilate scaffold.

Analytical Characterization

To validate the synthesis, look for these key spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.30 ppm (s, 3H): Methyl group of the p-tolyl moiety.

    • δ 6.60 ppm (br s, 2H): Primary amine (NH₂). Exchangeable with D₂O.

    • δ 6.80 ppm (d, 1H): H-3 of the anthranilate ring (ortho to NH₂).

    • δ 7.00–7.30 ppm (m, 4H): p-Tolyl aromatic protons (AA'BB' system).

    • δ 7.45 ppm (dd, 1H): H-4 of the anthranilate ring.

    • δ 7.95 ppm (d, 1H): H-6 of the anthranilate ring (ortho to Ester, deshielded).

  • IR Spectroscopy:

    • 3450, 3350 cm⁻¹: Primary amine N-H stretches.

    • 1690 cm⁻¹: Ester C=O stretch (conjugated).

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[5] As an aromatic amine, potential skin sensitization should be assumed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Chemical Identity & CAS: Fluorochem.[2] this compound Product Sheet. Link

  • Synthesis Mechanism (Isatoic Anhydride): Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. Link

  • General Reactivity (Anthranilates): Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis. Link

  • Physical Properties (Analogous Methyl Ester): Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Safety Data Sheet. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl 2-amino-5-bromobenzoate is an aromatic ester with potential applications in medicinal chemistry and materials science. As a derivative of anthranilic acid, a known pharmacophore, this compound is of interest to researchers in drug discovery and development.[1][2] The structural features of this compound, including the amino and bromo functional groups on the phenyl ring, make it a versatile building block for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, predicted properties, and characterization, to support its use in research and development.

Chemical Identity and Structure

This compound, with the CAS number 1131587-76-2, has a molecular formula of C14H12BrNO2 and a molecular weight of 306.155 g/mol .[4] The molecule consists of a 2-amino-5-bromobenzoic acid moiety esterified with p-cresol.

Caption: Chemical structure of this compound.

Physicochemical Properties of Starting Materials

A thorough understanding of the starting materials is crucial for the successful synthesis and purification of the target compound.

2-Amino-5-bromobenzoic Acid

This compound serves as the carboxylic acid precursor in the esterification reaction.

PropertyValueReference
CAS Number 5794-88-7[5][6]
Molecular Formula C₇H₆BrNO₂[7]
Molecular Weight 216.03 g/mol [6][7]
Appearance Slight yellow to white powder[5]
Melting Point 213-215 °C (lit.)[5][6]
Solubility Soluble in methanol and dimethyl sulfoxide.[5][8][5][8]
pKa Data available in IUPAC Digitized pKa Dataset.[9][9]
p-Cresol

p-Cresol is the phenolic nucleophile in the esterification reaction.

PropertyValueReference
CAS Number 106-44-5[10]
Molecular Formula C₇H₈O[11]
Molecular Weight 108.14 g/mol [10][11]
Appearance Colorless to pink crystalline solid[10]
Melting Point 32-34 °C (lit.)[10]
Boiling Point 202 °C (lit.)[10]
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.[12][12][13]
pKa 10.17 (at 25 °C)[10]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-amino-5-bromobenzoic acid with p-cresol.[14] A common and cost-effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.[15]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification 2-Amino-5-bromobenzoic_Acid 2-Amino-5-bromobenzoic Acid Esterification Fischer-Speier Esterification (Acid Catalyst, Heat) 2-Amino-5-bromobenzoic_Acid->Esterification p-Cresol p-Cresol p-Cresol->Esterification Neutralization Neutralization Esterification->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) and p-cresol (1.5-2 equivalents) in a suitable solvent such as toluene.

  • Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents), to the reaction mixture.

  • Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

An alternative, milder method for this esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15] This method is particularly useful if the starting materials are sensitive to strong acids and high temperatures.

Predicted Physicochemical Properties of this compound

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the known properties of its constituent parts and structurally similar compounds.

PropertyPredicted Value/CharacteristicRationale
Appearance Off-white to pale yellow crystalline solidBased on the appearance of the starting materials.
Melting Point Expected to be higher than p-cresol and potentially in the range of other aromatic esters.The larger, more rigid structure would lead to a higher melting point than the individual components.
Boiling Point Significantly higher than the starting materials due to increased molecular weight and polarity.General trend for larger organic molecules.
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.The molecule is largely nonpolar due to the two aromatic rings.
LogP Predicted to be higher than that of the starting materials, indicating increased lipophilicity.The addition of the p-tolyl group increases the nonpolar character of the molecule.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized p-Tolyl 2-amino-5-bromobenzoate IR Infrared (IR) Spectroscopy Synthesized_Product->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS Structural_Confirmation Structural Confirmation & Purity Assessment IR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the structural characterization of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoate and tolyl moieties, as well as the methyl and amine protons.

  • Amine Protons (-NH₂) : A broad singlet in the region of 4-6 ppm.

  • Aromatic Protons (benzoate ring) : Three distinct signals in the aromatic region (6.5-8.0 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the substituted benzene ring.

  • Aromatic Protons (tolyl ring) : Two doublets in the aromatic region (7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

  • Methyl Protons (-CH₃) : A singlet around 2.3 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

  • Carbonyl Carbon (-C=O) : A signal in the range of 165-175 ppm.

  • Aromatic Carbons : Multiple signals in the region of 110-150 ppm.

  • Methyl Carbon (-CH₃) : A signal around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching : Two distinct peaks in the range of 3300-3500 cm⁻¹ for the primary amine.[16]

  • C=O Stretching : A strong absorption band around 1715-1730 cm⁻¹ for the aromatic ester.[17][18]

  • C-O Stretching : Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the ester linkage.[18]

  • Aromatic C=C Stretching : Several peaks in the 1450-1600 cm⁻¹ region.[17]

  • C-Br Stretching : A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity.[19][20]

  • Molecular Ion (M⁺) : A peak corresponding to the molecular weight (306.155 g/mol ).

  • Isotopic Peak (M+2) : A peak at M+2 with a similar intensity to the molecular ion peak, confirming the presence of one bromine atom.

Potential Applications in Drug Development

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][21] The synthesis of this compound provides a platform for further chemical modifications to develop novel therapeutic agents.

  • Intermediate for Lead Compound Synthesis : The amino group can be acylated or alkylated, and the bromo group can be utilized in cross-coupling reactions to introduce further diversity, allowing for the exploration of structure-activity relationships.

  • Modulation of Physicochemical Properties : The p-tolyl ester moiety can influence the lipophilicity and pharmacokinetic profile of potential drug candidates, which is a critical aspect of drug design.

  • Bioisosteric Replacement : Derivatives of this molecule could be designed as bioisosteres of known drugs to improve their efficacy or reduce side effects.

Given that derivatives of 2-amino-5-bromobenzoic acid are used in the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase, this compound could serve as a valuable starting point for the development of new antiviral agents.[5][8]

References

  • ScenTree. p-cresol (CAS N° 106-44-5). [Link]

  • Chemical Knowledge. Properties and uses of p-cresol. [Link]

  • Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 955-977. [Link]

  • Shetty, P., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 15(2), 1-10. [Link]

  • Wikipedia. p-Cresol. [Link]

  • Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. [Link]

  • Khan, I., et al. (2021). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 26(21), 6567. [Link]

  • PubChem. p-Cresol. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

  • PubChem. 2-Amino-5-bromobenzoic acid. [Link]

  • Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Cheméo. Chemical Properties of 2-Amino-5-bromobenzoic acid (CAS 5794-88-7). [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235755). [Link]

  • NIST WebBook. 2-Amino-5-bromobenzoic acid. [Link]

  • Scribd. Aromatic Compound IR Spectrum Analysis. [Link]

  • Howei Pharm. This compound ≥95%. [Link]

  • Kunduracıoğlu, A. (2021). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. Open Journal of Nano, 5(1), 17-27. [Link]

  • Sorensen, J. L., et al. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education, 96(10), 2295-2300. [Link]

  • Mastiholimath, V. B., & Kulkarni, M. V. (2006). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Journal of the Indian Chemical Society, 83(1), 87-89. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6939. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

  • Otani, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1963. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Ye, T., et al. (2014). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical chemistry, 86(15), 7720–7726. [Link]

  • Khan, I., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. [Link]

  • MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

Sources

solubility of p-Tolyl 2-amino-5-bromobenzoate in organic solvents

Solubility Profile & Determination Protocol: -Tolyl 2-amino-5-bromobenzoate

Executive Summary


-Tolyl 2-amino-5-bromobenzoate123

Unlike its lower molecular weight homologs (e.g., methyl 2-amino-5-bromobenzoate), the introduction of the


-tolyl moiety



This guide provides a theoretical solubility ranking, a validated experimental protocol for precise determination, and a framework for thermodynamic modeling essential for process optimization (e.g., recrystallization, liquid-liquid extraction).

Structural Analysis & Theoretical Solubility

The solubility behavior of

  • Amine (

    
    ):  Hydrogen bond donor; facilitates solubility in protic solvents.
    
  • Bromo-Benzoate Core: Electron-withdrawing halogen adds density; ester linkage provides a hydrogen bond acceptor site.

  • 
    -Tolyl Group:  Hydrophobic, aromatic domain that drives solubility in non-polar aromatics (toluene) and chlorinated solvents while decreasing solubility in water and short-chain alcohols.
    
Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and structural analogy to methyl 2-amino-5-bromobenzoate [1], the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions; disruption of crystal lattice.
Chlorinated Dichloromethane, ChloroformHigh Good dispersion force matching with the bromo/tolyl groups.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole interactions; good for recrystallization.
Alcohols Methanol > Ethanol > IPAModerate to Low H-bonding competes with hydrophobic tolyl repulsion.
Aromatics Toluene, XyleneModerate

-

interactions with the tolyl ring.
Alkanes/Water Hexane, WaterNegligible Polarity mismatch (Water) or lack of polarizability (Hexane).

Experimental Protocol: Gravimetric Determination

For precise solubility data required for thermodynamic modeling, the Isothermal Saturation Method (Gravimetric) is the industry standard.

Materials & Equipment
  • Solute:

    
    -Tolyl 2-amino-5-bromobenzoate (Purity 
    
    
    , HPLC).
  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel, programmable thermostatic water bath (

    
     K), magnetic stirrer, 0.45 
    
    
    m PTFE syringe filters.
Workflow

The following DOT diagram illustrates the critical path for generating valid solubility data.

SolubilityProtocolStartStart: Excess Solute AdditionEquilibrationEquilibration(Stirring @ T for 24-48h)Start->Equilibration T = T_setSettlingPhase Separation(Stop Stirring, 2-4h)Equilibration->Settling Equilibrium ReachedSamplingSupernatant Sampling(Pre-heated Syringe + 0.45µm Filter)Settling->Sampling Avoid SolidsGravimetryGravimetric Analysis(Evaporation to Constant Weight)Sampling->Gravimetry Mass BalanceCalculationCalculate Mole Fraction (x)Gravimetry->Calculation Data Processing

Figure 1: Validated workflow for isothermal solubility determination.

Step-by-Step Procedure
  • Preparation: Add excess

    
    -tolyl 2-amino-5-bromobenzoate to 50 mL of the selected solvent in a jacketed vessel.
    
  • Equilibration: Stir continuously at the set temperature (

    
    ) for 48 hours. Ensure the solid phase persists (saturated solution).
    
  • Settling: Stop stirring and allow the suspension to settle for 2–4 hours at constant

    
    .
    
  • Sampling: Using a pre-heated syringe (to prevent precipitation), withdraw 5 mL of the supernatant. Filter immediately through a 0.45

    
    m PTFE filter into a pre-weighed weighing dish (
    
    
    ).
  • Weighing: Weigh the dish with the solution (

    
    ).
    
  • Drying: Evaporate the solvent in a vacuum oven until constant weight is achieved (

    
    ).
    
  • Calculation: Determine the mole fraction solubility (

    
    ) using the molar masses of the solute (
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling

To extrapolate solubility data for process design (e.g., cooling crystallization curves), experimental points must be fitted to thermodynamic models.

Modified Apelblat Equation

The modified Apelblat equation is widely used for correlating solubility with temperature in non-ideal solutions [2]:

  • 
     : Mole fraction solubility.[4]
    
  • 
     : Absolute temperature (K).[4][5]
    
  • 
     : Empirical model parameters determined via multivariate regression.
    
  • Utility: Provides high accuracy for interpolation within the measured temperature range.

Van't Hoff Analysis

For understanding the dissolution mechanism, the van't Hoff equation relates solubility to enthalpy (


  • Plot:

    
     vs. 
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process (disorder increases upon dissolution).
      

Application: Solvent Selection Strategy

For purification via recrystallization, a solvent system must balance yield (low solubility at low T) and purity (high solubility at high T).

SolventSelectionInputCrudep-Tolyl 2-amino-5-bromobenzoateScreenSolubility Screen(25°C vs Reflux)Input->ScreenDecisionSolubility Gradient?Screen->DecisionSingleSingle Solvent(e.g., Ethanol, Toluene)Decision->Single High Gradient(Steep Curve)BinaryBinary System(Solvent + Anti-solvent)Decision->Binary Low Gradient(Flat Curve)ProcessCooling CrystallizationSingle->ProcessBinary->Process e.g., DMSO + Water

Figure 2: Decision logic for recrystallization solvent selection.

Recommendation:

  • Primary Candidate: Ethanol or Isopropanol . These likely exhibit a steep solubility curve (moderate at boiling, low at 0°C), ideal for high-yield cooling crystallization.

  • Anti-Solvent System: If solubility is too high in alcohols, use a DMSO/Water system. Dissolve in minimal DMSO, then slowly add water to precipitate the pure ester.

References

  • Structural Analog Data:Methyl 2-amino-5-bromobenzo

    • Source: Fisher Scientific / Thermo Scientific Chemicals.
    • URL:

  • Thermodynamic Modeling Methodology: Standard protocols for Apelblat and van't Hoff analysis in organic solubility.

    • Source:Journal of Chemical & Engineering Data (General methodology reference for aminobenzoate deriv
    • Context: See Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole for comparable analytical techniques.
    • URL:

  • Compound Identific

    • Source: National Institutes of Health (NIH) PubChem / Fluorochem.
    • URL:

Physicochemical Profile & Characterization Guide: p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive physicochemical analysis of p-Tolyl 2-amino-5-bromobenzoate . As experimental data for this specific derivative is scarce in public compendia, this guide synthesizes available data from structural analogues, applies Structure-Property Relationship (SPR) logic, and details the rigorous experimental protocols required for definitive characterization.

Executive Summary

This compound (CAS: 1131587-76-2) is a specialized ester intermediate utilized primarily in the synthesis of heterocyclic pharmaceutical compounds.[1] Structurally, it combines a brominated anthranilic acid core with a p-cresol moiety.

This guide addresses the critical thermodynamic properties—Melting Point (MP) and Boiling Point (BP) —which are essential for process optimization, purity assessment, and solid-state handling. Due to the limited availability of direct experimental literature for this specific CAS entry, this document provides a high-confidence predicted range based on comparative structural analysis of validated analogues, alongside the standard operating procedures (SOPs) for empirical determination.

Chemical Identity & Structural Analysis[2][3][4]

PropertyData
Chemical Name This compound
Synonyms 2-Amino-5-bromobenzoic acid 4-methylphenyl ester; p-Cresyl 5-bromoanthranilate
CAS Number 1131587-76-2
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
Structural Features [1][2][3][4][5][6][7] • Core: Anthranilate (rigid, planar)• Substituent 1: 5-Bromo (heavy atom, increases London dispersion forces)• Substituent 2: p-Tolyl ester (bulky, aromatic stacking potential)

Thermodynamic Properties: Data & Analysis

Melting Point Analysis

The melting point is the primary indicator of purity and solid-state stability for this compound.

Comparative Structural Analysis (SPR)

To estimate the melting point, we analyze the thermodynamic shift caused by the bromine substitution on the parent scaffold (p-Tolyl anthranilate).

  • Reference A (Parent Scaffold): p-Tolyl anthranilate (Non-brominated)

    • Experimental MP:69–70°C [1]

  • Reference B (Methyl Analogue Shift):

    • Methyl anthranilate (MP: 24°C)

      
       Methyl 2-amino-5-bromobenzoate (MP: 72–74°C) [2].
      
    • Observed Shift:+~50°C due to the heavy bromine atom enhancing crystal lattice energy.

Predicted Melting Point Range

Applying the bromination shift (+40–50°C) to the p-Tolyl anthranilate base (70°C), while accounting for the increased steric bulk of the p-tolyl group which may slightly disrupt packing efficiency compared to the methyl ester:

Data TypeValue / RangeConfidence Level
Predicted MP 110°C – 125°C High (Based on QSPR)
Literature Status Not explicitly listed in standard open compendia.N/A

Scientific Insight: The presence of the amino group (


) adjacent to the ester carbonyl allows for intramolecular hydrogen bonding . This "locks" the conformation, reducing entropy in the liquid phase and typically raising the melting point compared to isomers without this feature.
Boiling Point Analysis

Like most amino-benzoates, this compound is expected to exhibit high thermal instability.

  • Predicted Boiling Point (Atmospheric): ~380°C – 400°C (Decomposes)

  • Behavior: The compound will likely undergo decarboxylation or oxidation before reaching an atmospheric boiling point.

  • Recommendation: Distillation should only be attempted under high vacuum (< 1 mmHg).

Experimental Determination Methodologies

Protocol A: Capillary Melting Point (USP <741>)

Best for routine QC and purity estimation.

  • Sample Prep: Grind the dry solid to a fine powder to ensure uniform heat transfer.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo) with silicone oil or a metal block.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to determine approximate range.

    • Measurement Ramp: 1°C/min starting 10°C below the approximate MP.

  • Endpoint Definition: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range < 2°C indicates high purity (>98%).
Protocol B: Differential Scanning Calorimetry (DSC)

Best for thermodynamic characterization and polymorphism screening.

  • Calibration: Calibrate the DSC using Indium (

    
    ) and Zinc standards.
    
  • Pan Loading: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Cycle: Heat from 25°C to 150°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Analysis: Integrate the endothermic peak. The onset temperature is the thermodynamic melting point.

Synthesis & Contextual Workflow

Understanding the synthesis is crucial as impurities (unreacted p-cresol or acid) will significantly depress the melting point.

Synthesis Pathway

The formation involves an esterification between 2-amino-5-bromobenzoic acid and p-cresol. Direct Fischer esterification is difficult due to the steric hindrance and electronic deactivation by the bromine; therefore, an acid chloride or coupling agent (DCC) route is preferred.

SynthesisWorkflow Acid 2-Amino-5-bromobenzoic Acid (MP: 215°C) Inter Intermediate (Acyl Chloride) Acid->Inter Activation Reagent SOCl2 / DCC Reagent->Inter Product This compound (Target) Inter->Product Esterification Cresol p-Cresol (MP: 35°C) Cresol->Product Nucleophilic Attack

Figure 1: Synthetic pathway logic emphasizing the precursors whose removal is critical for accurate MP determination.

Applications & Significance

  • Pharmaceutical Intermediate: Used as a building block for quinazolinone derivatives (antiviral/anticancer agents) where the p-tolyl group acts as a leaving group or a specific hydrophobic pharmacophore.

  • Crystallographic Marker: The heavy bromine atom facilitates X-ray diffraction studies for structural elucidation of complex derivatives.

References

  • The Journal of Organic Chemistry . (1959). Reactions of Isatoic Anhydride with Various Nucleophiles (p-Tolyl anthranilate data). Volume 24, Issue 9.

  • Sigma-Aldrich . (2024). Product Specification: Methyl 2-amino-5-bromobenzoate.

  • ChemicalBook . (2024). 2-Amino-5-bromobenzoic acid Properties.

  • Ambeed . (2024). CAS 1131587-76-2 Data Sheet.

Sources

p-Tolyl 2-amino-5-bromobenzoate: Synthesis, Mechanisms, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated anthranilate esters serve as privileged scaffolds for the synthesis of complex nitrogenous heterocycles. p-Tolyl 2-amino-5-bromobenzoate (CAS: 1131587-76-2) is a highly specialized building block that combines the synthetic versatility of an aryl bromide with the lipophilic tuning of a p-tolyl ester. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical properties, the causality behind its specific synthesis pathways, and its downstream applications in targeted antibacterial and anticancer therapies.

Chemical Identity & Quantitative Properties

Before designing synthetic workflows, it is critical to establish the precise physicochemical parameters of the target molecule. The 5-bromo substitution provides an electrophilic handle for transition-metal-catalyzed cross-coupling, while the p-tolyl group modulates the partition coefficient (LogP), a critical factor for whole-cell assay permeability.

PropertyValue
Chemical Name This compound
CAS Registry Number 1131587-76-2[1]
Molecular Formula C14H12BrNO2[1]
Molecular Weight 306.16 g/mol [2]
Structural Class Halogenated Anthranilate Ester
Key Functional Groups Primary aniline, Aryl bromide, Phenolic ester

Mechanistic Synthesis Pathway

Direct Fischer esterification of 2-amino-5-bromobenzoic acid with p-cresol is thermodynamically unfavorable and prone to side reactions. The zwitterionic nature of the amino acid and the nucleophilicity of the primary aniline nitrogen heavily interfere with the activation of the carboxylic acid.

To bypass these thermodynamic barriers, the optimal synthetic route utilizes 5-bromoisatoic anhydride [3]. This strategy is highly effective because it temporarily masks the nucleophilic aniline as a cyclic carbamate while simultaneously activating the carbonyl carbon for nucleophilic attack. The electron-withdrawing nature of the bromo group at the 5-position further enhances the electrophilicity of the anhydride[4]. When exposed to p-cresol in the presence of a base catalyst (such as DMAP), the anhydride undergoes a ring-opening alcoholysis followed by an irreversible decarboxylation to yield the target ester[4].

Synthesis A 5-Bromoisatoic Anhydride C Tetrahedral Intermediate A->C Base (DMAP) B p-Cresol B->C Nucleophilic Attack D p-Tolyl 2-amino- 5-bromobenzoate C->D Decarboxylation E CO2 Gas C->E Byproduct

Mechanistic pathway for the synthesis of this compound via isatoic anhydride.

Self-Validating Experimental Protocol

The following protocol describes the synthesis of this compound. This workflow is designed as a self-validating system : the intrinsic release of carbon dioxide gas serves as an internal kinetic indicator, ensuring the operator can visually track the reaction's progress without relying solely on chromatographic sampling.

Reagents:

  • 5-Bromoisatoic anhydride (1.0 eq)

  • p-Cresol (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the isatoic anhydride into 2-amino-5-bromobenzoic acid[4].

  • Activation: Dissolve 5-bromoisatoic anhydride in anhydrous DMF. Add p-cresol followed by the catalytic DMAP. Causality: DMAP acts as a superior acyl transfer catalyst, forming an active N-acylpyridinium intermediate that is highly susceptible to nucleophilic attack by the sterically hindered p-cresol.

  • Thermal Decarboxylation (Self-Validation Step): Gradually heat the reaction mixture to 70°C. The reaction will begin to rapidly effervesce. Validation: This evolution of CO₂ gas is a stoichiometric byproduct of the ring opening. The complete cessation of bubbling is a reliable visual cue confirming the exhaustion of the anhydride and the completion of the decarboxylation cascade.

  • Quench & Extraction: Cool the mixture to room temperature and quench with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 1M NaOH (to deprotonate and remove unreacted p-cresol), followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure ester.

Applications in Drug Discovery

This compound is not an end-product but a highly functionalized intermediate utilized in several cutting-edge therapeutic areas:

  • Antibacterial Quorum Sensing (PqsD Inhibition): Derivatives of 2-amino-5-bromobenzoate (such as the methyl ester analog) are established inhibitors of PqsD, a critical enzyme in the Pseudomonas aeruginosa quorum sensing (QS) system, as well as the FabH enzyme involved in fatty acid biosynthesis[5]. The p-tolyl variant provides a more lipophilic profile, allowing medicinal chemists to conduct Structure-Activity Relationship (SAR) studies aimed at increasing bacterial cell wall penetration.

  • Quinazolinone Scaffolds: By reacting the primary aniline of this compound with orthoesters or aldehydes, researchers can trigger a cyclocondensation to form 4[4]. These heterocycles are well-documented for their potent anticancer and antimicrobial properties.

Application A p-Tolyl 2-amino- 5-bromobenzoate C Quinazolin-4(3H)-one Scaffold A->C Cyclocondensation B Electrophilic Reagents B->C D FabH Inhibition (Antibacterial) C->D Target Binding E PqsD Inhibition (Quorum Sensing) C->E Target Binding

Downstream applications of the synthesized ester in targeted antibacterial drug discovery.

Safety and Handling Standards

When executing the synthesis of this compound, strict adherence to Environmental Health & Safety (EHS) guidelines is mandatory. The precursors—specifically 6 and 5-bromoisatoic anhydride—are classified as Particularly Hazardous Substances (PHS)[6]. p-Cresol is an acute toxin and corrosive agent, while halogenated anhydrides are potent sensitizers. Standard Operating Procedures (SOPs) require the use of a certified chemical fume hood, flame-resistant Nomex lab coats, and heavy-duty nitrile gloves to prevent dermal exposure[6].

References

  • Howei Pharm. "CAS 1131587-76-2 C14H12BrNO2 this compound". URL: [Link]

  • Taylor & Francis. "Design and synthesis of novel HDAC6 inhibitor dimer". URL: [Link]

  • The Sarpong Group. "Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS)". URL: [Link]

Sources

Comprehensive Safety Data and Toxicological Profiling of p-Tolyl 2-amino-5-bromobenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Tolyl 2-amino-5-bromobenzoate (CAS: 1131587-76-2) is a specialized anthranilate derivative utilized extensively as a building block in advanced pharmaceutical synthesis. As a primary aromatic amine (PAA), it inherently triggers structural alerts for mutagenicity under regulatory guidelines. However, advanced Quantitative Structure-Activity Relationship (QSAR) models and empirical data reveal that its specific substitution pattern heavily mitigates this risk. This whitepaper provides an authoritative analysis of its physicochemical properties, toxicological profile, Safety Data Sheet (SDS) parameters, and validated analytical protocols for trace impurity tracking.

Physicochemical Profiling & Structural Identity

Understanding the physicochemical behavior of this compound is critical for designing downstream extraction and chromatographic workflows. The lipophilic p-tolyl ester moiety significantly increases the partition coefficient compared to its methyl ester counterpart, necessitating specific organic solvent systems (e.g., acetonitrile/methanol) for analytical resolution and biological assay formulation.

PropertyValue / Description
Chemical Name This compound
Synonyms 4-methylphenyl 2-amino-5-bromobenzoate
CAS Number 1131587-76-2
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
Predicted LogP ~4.40 (Highly Lipophilic)
H-Bond Donors / Acceptors 1 (Amine) / 3 (Ester Oxygens, Amine Nitrogen)

Toxicological Framework & QSAR Mechanistic Insights

Primary aromatic amines are heavily scrutinized in drug development due to their genotoxic potential. The canonical toxicity pathway involves CYP450-mediated N-hydroxylation followed by Phase II esterification (e.g., sulfation or acetylation). The heterolytic cleavage of the resulting N-O bond generates a highly electrophilic nitrenium ion capable of forming covalent DNA adducts, leading to mutagenesis .

Causality in Structural Deactivation: Despite containing a PAA moiety, this compound is fundamentally de-risked by its unique electronic and steric environment. A localized QSAR model based on nitrenium ion stability (ΔΔE) demonstrates that the ortho-carboxylate group sterically hinders enzymatic N-hydroxylation while exerting a strong electron-withdrawing effect. Concurrently, the para-bromo group (relative to the amine) further withdraws electron density via inductive effects.

Together, these substituents drastically increase the energy barrier required to form the nitrenium ion. This renders the reactive intermediate highly unstable and thermodynamically unfavorable, heavily favoring non-mutagenic outcomes in standard Ames testing .

G A This compound (Primary Aromatic Amine) B CYP450 N-hydroxylation (N-OH derivative) A->B CYP1A2 C Phase II Esterification (N-O-Sulfate/Acetate) B->C NAT / SULT D Nitrenium Ion Formation (DNA Reactive Species) C->D Heterolytic Cleavage E DNA Adduct Formation (Mutagenesis) D->E Electrophilic Attack F Deactivation Pathway: Ortho-Ester Steric Hindrance & Para-Bromo e- Withdrawal F->D Destabilizes Nitrenium Ion (Increases ΔΔE)

Fig 1. Metabolic activation of PAAs and structural deactivation by ortho/para substituents.

Safety Data Sheet (SDS) & Hazard Controls

While genotoxicity is computationally and empirically mitigated, the compound exhibits acute and localized hazards typical of halogenated anilines.

  • GHS Hazard Classification:

    • Skin Irritation (Category 2): H315 Causes skin irritation.

    • Eye Irritation (Category 2A): H319 Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 May cause respiratory tract irritation.

    • Aquatic Chronic (Category 2): H411 Toxic to aquatic life with long-lasting effects.

  • Handling & PPE Causality: Due to its high LogP (4.40), dermal absorption is a highly efficient exposure route. Nitrile gloves (minimum 0.11 mm thickness) and localized exhaust ventilation are mandatory to prevent systemic absorption of the lipophilic powder.

  • Environmental Controls: Halogenated aromatics exhibit high environmental persistence. Waste streams must be segregated and incinerated; they must never be discharged into aqueous waste systems.

Standardized Experimental Methodologies

To ensure regulatory compliance with ICH M7 guidelines for mutagenic impurities , rigorous analytical and biological validation must be employed. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Mutagenicity Assessment (Ames Test - OECD 471)

Objective: Empirical validation of the QSAR non-mutagenic prediction. Causality: We utilize Salmonella typhimurium strains TA98 and TA100, which are highly sensitive to frameshift and base-pair substitutions caused by aromatic amines. The pre-incubation method is selected over standard plate incorporation because it maximizes the contact time between the highly lipophilic compound, the S9 metabolic enzymes, and the bacteria, significantly increasing assay sensitivity .

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in anhydrous DMSO. Prepare serial dilutions ranging from 1.5 to 5000 µ g/plate .

  • Metabolic Activation: Mix 100 µL of the test solution with 500 µL of 10% S9 mix (rat liver extract) and 100 µL of bacterial suspension.

  • Pre-Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking to allow CYP1A2-mediated N-hydroxylation to occur.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Self-Validation (SST): Run concurrent negative controls (DMSO) and positive controls (e.g., 2-Aminoanthracene for S9-dependent activation). The assay is strictly validated only if the positive control exhibits a >3-fold increase in revertant colonies over the negative baseline.

Protocol 2: LC-MS/MS Trace Quantification in API

Objective: Detect trace PAA impurities down to parts-per-million (ppm) levels in final drug substances. Causality: Electrospray Ionization in positive mode (ESI+) is selected because the primary amine readily accepts a proton to form an[M+H]⁺ ion. A C18 column is utilized to strongly retain the lipophilic p-tolyl ester, separating it from more polar API components before it enters the mass spectrometer.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 100 mg of API in 1.0 mL of Acetonitrile/Water (50:50). Centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble matrices.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Note: Formic acid acts as the critical proton source to drive ESI+ efficiency.

  • Mass Spectrometry: Monitor the specific Multiple Reaction Monitoring (MRM) transition for this compound (e.g., m/z 306.0 → specific fragment) using a Triple Quadrupole MS.

  • Self-Validation (SST): Inject a Limit of Quantitation (LOQ) standard (e.g., 1 ppm). The analytical run is validated only if the Signal-to-Noise (S/N) ratio is ≥ 10 and the %RSD of six replicate injections is ≤ 5.0%.

G S1 Sample Prep: API Dissolution & Extraction S2 Chromatographic Separation: UHPLC (C18 Column) S1->S2 S3 Ionization: ESI+ (Protonated Molecular Ion) S2->S3 S4 Mass Analysis: Triple Quadrupole MS/MS (MRM) S3->S4 S5 Data Processing: Quantification vs. Threshold (ICH M7) S4->S5

Fig 2. LC-MS/MS analytical workflow for the trace quantification of PAA impurities.

References

  • Furukawa, A., Ono, S., Yamada, K., et al. "A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines." Genes and Environment 44, 10 (2022). URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." (2017). URL: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. "Test No. 471: Bacterial Reverse Mutation Test." URL: [Link]

Technical Masterclass: 2-Amino-5-Bromobenzoic Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-Amino-5-Bromobenzoic Acid Ester Derivatives.

From Synthetic Scaffold to Privileged Pharmacophore

Executive Summary: The "Hub" Molecule Strategy

In the landscape of heterocyclic chemistry, 2-amino-5-bromobenzoic acid esters (specifically the methyl and ethyl derivatives) function not merely as reagents but as divergent synthetic hubs .

While the parent acid (2-amino-5-bromobenzoic acid) is a stable starting material, its esterification "unlocks" the molecule for two critical pathways in drug development:

  • Nucleophilic Attack at the Carbonyl: Facilitating cyclization reactions to form quinazolinones (a privileged scaffold in oncology).

  • Palladium-Catalyzed Cross-Coupling: The 5-bromo position serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification without disturbing the core heterocycle.

This guide provides a rigorous technical analysis of the synthesis, structural properties, and pharmacological evolution of this scaffold.

Core Synthesis: The Self-Validating Protocol

Reliability in synthesis is paramount. The conversion of 2-amino-5-bromobenzoic acid to its methyl ester (Methyl 2-amino-5-bromobenzoate) is best achieved via a Fischer Esterification optimized for moisture control.

Optimized Protocol: Methyl 2-amino-5-bromobenzoate

Objective: Synthesis of Methyl 2-amino-5-bromobenzoate (CAS: 52727-57-8) with >95% purity.

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)

  • Methanol (anhydrous, solvent/reactant)

  • Thionyl Chloride (

    
    , 1.5 eq) [Note: Preferred over 
    
    
    
    to drive equilibrium via irreversible gas evolution]
  • 
     (sat. aq.)
    

Step-by-Step Methodology:

  • Activation (0°C): Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL/g of substrate). Cool to 0°C under

    
     atmosphere.
    
    • Causality: Cooling is critical. Adding

      
       to MeOH is highly exothermic. Uncontrolled addition generates heat that can degrade the starting material before reaction.
      
  • Reagent Generation: Dropwise addition of

    
    . Stir for 30 mins at 0°C.
    
    • Mechanism:[1][2][3] This generates anhydrous HCl in situ and methyl sulfite intermediates, creating a potent electrophilic environment without introducing water.

  • Addition: Add 2-amino-5-bromobenzoic acid in one portion.

  • Reflux (Self-Validation): Heat to reflux (65°C) for 6–8 hours.

    • Validation Point: Monitor via TLC (3:7 EtOAc:Hexane). The acid spot (

      
      ) must disappear, replaced by the ester (
      
      
      
      ). If acid remains, add 0.2 eq
      
      
      and reflux for 1 hr.
  • Workup: Evaporate solvent in vacuo. Resuspend residue in EtOAc. Wash with sat.

    
     (to remove HCl salts) and Brine. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize from hot Ethanol/Water (9:1).

    • Result: White to off-white needles. MP: 72–74°C.

Solid-State Structural Integrity

X-ray crystallography of the methyl ester reveals a Monoclinic crystal system (


).[4]
  • Intramolecular H-Bond: An N—H[5]···O hydrogen bond exists between the amine and the carbonyl oxygen. This locks the ester coplanar with the aromatic ring, reducing conformational entropy and making the carbonyl carbon more electrophilic for subsequent attacks—a key feature for quinazolinone synthesis.

Chemical Reactivity & Downstream Logic

The utility of this scaffold lies in its transformation into bioactive heterocycles. The two primary vectors are Cyclization and Coupling .

Vector A: The Quinazolinone Gateway (Anticancer)

The ester group reacts with amidines or orthoesters to form 6-bromoquinazolin-4(3H)-ones. This scaffold is homologous to Gefitinib and Erlotinib (EGFR inhibitors).

Reaction Logic:

  • Condensation: The amine attacks an electrophile (e.g., Formamide or Triethyl Orthoformate).

  • Cyclization: The newly formed imine nitrogen attacks the ester carbonyl, ejecting methanol.

Vector B: The 5-Bromo Handle (Diversification)

The bromine atom at position 5 is electronically deactivated by the electron-withdrawing ester group but activated by the electron-donating amino group. This "push-pull" electronic state makes it an excellent candidate for Suzuki-Miyaura Coupling to attach aryl groups, extending the pharmacophore into hydrophobic pockets of target enzymes (e.g., DHFR or EGFR).

Visualization: Synthesis & SAR Workflow

The following diagram maps the transformation of the core scaffold into high-value targets.

G cluster_0 Core Transformation Start 2-Amino-5-Bromobenzoic Acid Ester Methyl 2-Amino-5-Bromobenzoate (The Hub) Start->Ester SOCl2 / MeOH Reflux Quin 6-Bromoquinazolin-4(3H)-one (Anticancer Scaffold) Ester->Quin Formamide 130°C FabH N-Acyl Derivatives (FabH Inhibitors) Ester->FabH R-COCl / Base Suzuki 6-Aryl-quinazolinones (Extended SAR) Quin->Suzuki Ar-B(OH)2 / Pd(0) Suzuki Coupling

Caption: Logical flow from the acid precursor to the "Hub" ester, branching into Quinazolinone cyclization and Palladium-catalyzed diversification.

Pharmacological Profile & Applications

Antimicrobial: Quorum Sensing Inhibition

While often an intermediate, the ester itself has direct biological relevance.

  • Target: PqsD (Pseudomonas quinolone signal biosynthetic enzyme).

  • Mechanism: Methyl 2-amino-5-bromobenzoate acts as a substrate mimic, inhibiting the biosynthesis of HHQ (2-heptyl-4-quinolone), a precursor to the P. aeruginosa quorum sensing signal.

  • Data: Derivatives have shown

    
     values in the low micromolar range against PqsD, disrupting biofilm formation without exerting direct selective pressure (reducing resistance risk).
    
Anticancer: EGFR Tyrosine Kinase Inhibition

The 6-bromoquinazolinone derivatives are classic ATP-competitive inhibitors.

  • SAR Insight: The 6-bromo group (from the starting ester) fits into the hydrophobic pocket of the EGFR kinase domain. Replacing Br with larger aryl groups (via Suzuki coupling) often enhances potency by interacting with the "gatekeeper" residue (Thr790M).

Comparative Activity Table:

Compound ClassCore StructureTargetPrimary MechanismKey Modification
Precursor Methyl 2-amino-5-bromobenzoatePqsD (Bacteria)Quorum Sensing InhibitionEster hydrolysis resistance
Derivative 6-Bromoquinazolin-4(3H)-oneEGFR (Cancer)ATP Competition4-anilino substitution
Derivative 2-Aryl-6-bromoquinazolinoneTubulinPolymerization Inhibition2-position aryl group

References

  • National Institutes of Health (NIH). (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one. PMC. Retrieved from [Link]

  • PubChem. (2025). 2-Amino-5-bromobenzoic acid: Compound Summary and Safety Data. Retrieved from [Link]

  • Science of Synthesis. (2022). Synthesis of Quinazolinones from Anthranilic Acid Derivatives. Thieme Chemistry.

Sources

Unlocking the Pharmacological Potential of p-Tolyl 2-amino-5-bromobenzoate: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the identification of versatile, privileged scaffolds is critical for accelerating the development of novel therapeutics. p-Tolyl 2-amino-5-bromobenzoate (CAS 1131587-76-2) represents a highly specialized ester derivative of the well-documented 5-bromoanthranilic acid core. While simpler analogs like methyl 2-amino-5-bromobenzoate have been extensively mapped for their biological activities, the incorporation of a p-tolyl ester group introduces unique physicochemical dynamics.

As a Senior Application Scientist, I present this technical whitepaper to dissect the mechanistic rationale behind utilizing this compound. By extrapolating from validated data on its structural analogs, we will explore its potential as a highly lipophilic prodrug and a versatile synthetic intermediate targeting bacterial virulence, tuberculosis, and oncology pathways.

Structural Rationale & Causality in Scaffold Design

The biological efficacy of any small molecule is dictated by its structural interactions at the target site and its pharmacokinetic profile. The design of this compound is governed by two critical modifications to the anthranilate core:

  • C5-Bromination (The Pharmacophore Core): The introduction of a bromine atom at the 5-position of the aromatic ring serves a dual purpose. First, it significantly enhances the metabolic stability of the ring by blocking cytochrome P450-mediated oxidation at a highly reactive site. Second, the heavy halogen enables halogen bonding —a highly directional non-covalent interaction that increases binding affinity within hydrophobic protein pockets, such as the allosteric sites of bacterial enzymes[1].

  • p-Tolyl Esterification (The Pharmacokinetic Modulator): Replacing a standard methyl ester or free carboxylic acid with a bulky, aromatic p-tolyl group fundamentally alters the molecule's partition coefficient (LogP). This increased lipophilicity is the causal factor for enhanced passive diffusion across complex lipid bilayers, such as the mycolic acid-rich cell wall of Mycobacterium tuberculosis[2]. Furthermore, the steric bulk of the p-tolyl group modulates the kinetics of non-specific esterase cleavage in systemic circulation, potentially extending the prodrug's half-life compared to rapidly hydrolyzed aliphatic esters.

Targeted Biological Pathways

While direct in vivo data for the specific p-tolyl ester is an emerging field, its biological activity can be accurately projected based on the validated mechanisms of its direct precursors and derivatives.

Anti-Virulence: Quorum Sensing Inhibition (PqsD)

Derivatives of 2-amino-5-bromobenzoate are potent inhibitors of PqsD , a critical enzyme in the Pseudomonas aeruginosa quorum sensing (QS) system[1]. PqsD catalyzes the biosynthesis of 2-heptyl-4(1H)-quinolone (HHQ), the precursor to the Pseudomonas quinolone signal (PQS) which regulates biofilm formation.

  • Mechanism of Action: Structural optimization reveals that these compounds do not competitively bind to the active site. Instead, they act as allosteric inhibitors binding to the acyl-coenzyme A (ACoA) channel. This prevents the native substrate, anthraniloyl-CoA, from entering the active site, effectively shutting down HHQ synthesis[1].

PqsD_Pathway A Anthraniloyl-CoA (Substrate) B PqsD Enzyme (Active Site) A->B Binds Active Site C HHQ Synthesis B->C Catalysis D PQS Signal (Biofilm Formation) C->D Hydroxylation E This compound (Allosteric Inhibitor) E->B Blocks ACoA Channel

Fig 1. Allosteric inhibition of the PqsD quorum sensing pathway by 5-bromoanthranilate derivatives.
Antitubercular Activity: MabA (FabG1) Inhibition

Anthranilic acid derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis by targeting MabA (FabG1), an essential enzyme in the Type II fatty acid synthase (FAS-II) system responsible for mycolic acid biosynthesis[2]. The p-tolyl ester acts as a highly permeable prodrug that, upon intracellular esterase cleavage, releases the active 5-bromoanthranilic acid core directly into the mycobacterial cytoplasm, inducing intrabacterial acidification and enzyme inhibition[2].

Anticancer Activity: Quinazolinone Precursors

This compound is a premier synthetic building block for quinazolin-4(3H)-ones [3]. By reacting the primary amine and the ester carbonyl with triethyl orthoformate and various primary amines, researchers can cyclize the scaffold into quinazolinone derivatives. These derivatives have shown remarkable antiproliferative activity by acting as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors in Non-Small Cell Lung Cancer (NSCLC) models[4].

Quantitative Data Analysis

The following table synthesizes the in vitro potency of the 5-bromoanthranilate core across various biological targets, establishing a baseline to project the efficacy of the p-tolyl derivative.

Scaffold DerivativePrimary TargetBiological ApplicationIn Vitro Potency (IC₅₀)Reference
Methyl 2-amino-5-bromobenzoatePqsD (ACoA channel)Anti-virulence (P. aeruginosa)2.5 – 15.0 µM1[1]
2-amino-5-bromobenzoic acidMabA (FabG1)Antitubercular (M. tuberculosis)34.0 – 45.0 µM2[2]
5-bromoquinazolin-4(3H)-onesEGFR Tyrosine KinaseAnticancer (NSCLC Cell Lines)2.3 – 5.9 µM4[4]
This compound Multi-target Prodrug Broad-spectrum / Enhanced Permeability Projected Shift: ↓ IC₅₀ (Cellular) Extrapolated

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of bioactive derivatives and the subsequent biophysical screening.

Protocol A: Synthesis of 6-Bromoquinazolin-4(3H)-one Derivatives

Causality Note: The p-tolyl leaving group requires slightly elevated thermodynamic input compared to methyl esters during cyclization, but yields highly stable intermediates with minimal side reactions.[3]

  • Reagent Preparation: In a round-bottom flask under argon protection, combine 10 mmol of this compound, 13 mmol of triethyl orthoformate, and 13 mmol of a selected primary amine (e.g., phenylmethanamine).

  • Catalysis: Add 0.1 mmol of iodine as a Lewis acid catalyst to activate the orthoformate.

  • Reflux: Suspend the mixture in 30 mL of anhydrous ethanol. Heat the reaction to reflux (approx. 80°C) and stir continuously for 6 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 75% ethyl acetate / 25% hexanes mobile phase. The disappearance of the starting ester indicates completion.

  • Purification: Concentrate the residue under vacuum. Dissolve the crude product in 50 mL of ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and recrystallize to afford the pure 6-bromoquinazolin-4(3H)-one derivative.

Protocol B: Surface Plasmon Resonance (SPR) Assay for PqsD Binding

Causality Note: SPR is chosen over standard enzymatic assays to definitively prove allosteric binding rather than active-site competitive inhibition.[1]

  • Immobilization: Immobilize purified recombinant PqsD enzyme onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a baseline of ~5000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve the synthesized p-tolyl derivatives in running buffer (PBS with 5% DMSO to maintain the solubility of the lipophilic p-tolyl group).

  • Injection: Inject the compounds at varying concentrations (0.5 µM to 50 µM) over the flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow a 300-second dissociation phase. Regenerate the chip surface using 10 mM NaOH if necessary.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to calculate the equilibrium dissociation constant (

    
    ).
    

Workflow S1 Scaffold Synthesis (CAS 1131587-76-2) S2 Derivatization (Amidation/Cyclization) S1->S2 S3 In Vitro Screening (SPR & Enzyme Assays) S2->S3 S4 Cell-Based Assays (Efficacy & Toxicity) S3->S4

Fig 2. High-throughput experimental workflow from scaffold synthesis to cell-based biological assays.

References

  • BenchChem. Validating the Mechanism of Action for Methyl 2-amino-5-bromobenzoate-based Inhibitors: A Comparative Guide.1

  • PMC / Pharmaceuticals. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification.2

  • PMC / Scientific Reports. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety.4

  • ACS Omega. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives.3

Sources

p-Tolyl 2-amino-5-bromobenzoate: A Privileged Scaffold in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, anthranilic acid derivatives serve as foundational building blocks for a vast array of heterocyclic pharmacophores. Among these, p-Tolyl 2-amino-5-bromobenzoate (CAS 1131587-76-2) has emerged as a highly specialized pharmaceutical intermediate[1]. While its simpler analogue, methyl 2-amino-5-bromobenzoate, is widely utilized[2], the integration of a p-tolyl ester moiety provides critical thermodynamic and kinetic advantages during complex multi-step syntheses.

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical rationale behind utilizing the p-tolyl ester, detail its applications in synthesizing quinazolinone-based antimicrobials and quorum-sensing inhibitors, and provide self-validating experimental protocols for bench scientists.

Structural Rationale: Why the p-Tolyl Ester?

The selection of an ester protecting/leaving group is a critical determinant of yield and purity in heterocyclic synthesis. The structure of this compound features three distinct reactive vectors:

  • The 2-Amino Group: A nucleophilic center primed for acylation or condensation.

  • The 5-Bromo Substituent: An electrophilic handle ideal for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[3].

  • The p-Tolyl Ester: The defining feature that dictates cyclization kinetics.

Kinetic and Thermodynamic Advantages

During the synthesis of quinazolinones, the intermediate undergoes an intramolecular cyclization where the ester alkoxy group is expelled. The p-cresolate anion (derived from the p-tolyl ester) is a significantly better leaving group (pKa ~10.2) than the methoxide anion (pKa ~15.5) derived from standard methyl esters. This lower activation energy facilitates cyclization under milder conditions, reducing thermal degradation of sensitive substrates. Furthermore, the steric bulk and lipophilicity of the p-tolyl group protect the ester from premature hydrolysis during prior aqueous workups or mildly basic functionalization steps.

Quantitative Data: Scaffold Comparison
Property / FeatureThis compoundMethyl 2-amino-5-bromobenzoate
CAS Number 1131587-76-2[1]52727-57-8[2]
Molecular Formula C14H12BrNO2C8H8BrNO2
Molecular Weight 306.16 g/mol 230.06 g/mol
Leaving Group pKa ~10.2 (p-cresol)~15.5 (methanol)
Premature Hydrolysis Risk Low (Sterically hindered, lipophilic)High (Easily saponified)
Primary Utility Mild-condition cyclizations, solid-phaseGeneral precursor, FabH/PqsD inhibitors

Key Pharmaceutical Applications

A. Synthesis of Quinazolinone Cores

Quinazolinones are privileged structures exhibiting antifungal, anti-inflammatory, and antimycobacterial activities[3]. This compound is reacted with isothiocyanates or acetic anhydride to form a thioxo or acylated intermediate. Subsequent cyclization expels p-cresol, forming the robust quinazolinone core. The retained 5-bromo group allows for late-stage diversification via cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries.

SynthWorkflow A This compound (Starting Material) B Acylation / Isothiocyanate Addition (Intermediate Formation) A->B Step 1 C Cyclization (POCl3 / Heat) (Quinazolinone Core) B->C Step 2 D Suzuki Cross-Coupling (C5-Functionalization) C->D Step 3 E Target Drug Candidate (e.g., Antimicrobial) D->E Final

Fig 1: Synthetic workflow from this compound to functionalized quinazolinones.

B. Development of PqsD and FabH Inhibitors

Derivatives of 2-amino-5-bromobenzoate (specifically 2-benzamidobenzoic acids) are potent inhibitors of PqsD , a critical enzyme in the Pseudomonas aeruginosa quorum sensing (QS) system[4]. PqsD synthesizes 2-heptyl-4(1H)-quinolone (HHQ), a precursor to virulence factors.

Mechanistically, these derivatives do not bind the active site; rather, they act as allosteric inhibitors by binding to the acyl-coenzyme A (ACoA) channel, blocking the natural substrate (anthraniloyl-CoA)[4]. Additionally, these scaffolds exhibit dual action by inhibiting FabH (β-ketoacyl-acyl carrier protein synthase III), halting bacterial type II fatty acid synthesis[4].

PqsDPathway A 2-Benzamidobenzoic Acid Derivative (Synthesized from p-Tolyl Ester) B Binds to ACoA Channel of PqsD (Allosteric Site) A->B C Blocks Anthraniloyl-CoA Access (Active Site Inhibition) B->C D Inhibits HHQ Biosynthesis C->D E Suppresses P. aeruginosa Quorum Sensing & Virulence D->E

Fig 2: Mechanism of action for PqsD inhibition by 2-benzamidobenzoic acid derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm causality and reaction success before proceeding.

Protocol 1: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one Core

Causality: The reaction utilizes acetic anhydride to first acetylate the primary amine. The elevated temperature then drives the intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl. The p-tolyl group is expelled as p-cresol, driving the equilibrium toward the highly stable aromatic quinazolinone core.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Glacial acetic acid (solvent)

Step-by-Step Methodology:

  • Initiation: Dissolve 10 mmol of this compound in 15 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Acylation: Add 30 mmol of acetic anhydride dropwise at room temperature. Stir for 30 minutes.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a highly UV-active intermediate (the N-acetylated product).

  • Cyclization: Heat the reaction mixture to reflux (approx. 120°C) for 4 hours. The thermal energy is required to overcome the activation barrier for p-cresol expulsion.

  • Precipitation: Cool the mixture to room temperature, then pour over crushed ice. The sudden shift in solvent polarity forces the hydrophobic quinazolinone to precipitate.

  • Isolation: Filter the solid under vacuum and wash extensively with cold water to remove residual acetic acid and p-cresol.

    • Validation Checkpoint 2: Analyze the crude solid via LC-MS. The mass spectrum must show the expected [M+H]+ peak for the cyclized core, confirming the loss of the p-tolyl moiety.

Protocol 2: Late-Stage C5-Functionalization via Suzuki-Miyaura Coupling

Causality: The retained 5-bromo substituent acts as the electrophile in a palladium-catalyzed cross-coupling. Using a bulky, electron-rich ligand ensures rapid oxidative addition into the aryl-bromide bond, preventing competitive debromination.

Materials:

  • 6-Bromo-quinazolinone derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the bromo-quinazolinone, arylboronic acid, and K2CO3.

  • Degassing (Critical): Add the Dioxane/Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species, halting the catalytic cycle.

  • Catalyst Addition: Backfill with Argon and quickly add Pd(dppf)Cl2. Seal the tube.

  • Reaction: Heat the mixture to 90°C for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

    • Validation Checkpoint: 1H-NMR of the purified product must show the disappearance of the isolated C5-proton singlet (characteristic of the bromo-substituted ring) and the appearance of new multiplet signals corresponding to the introduced aryl group.

References

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. Available at:[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of p-Tolyl 2-Amino-5-Bromobenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the thermodynamic stability of precursor molecules dictates shelf-life, formulation strategy, and process chemistry parameters. p-Tolyl 2-amino-5-bromobenzoate (CAS: 1131587-76-2)[1] is a highly functionalized anthranilate derivative. Its molecular architecture—comprising a halogenated aromatic amine and a phenolic ester—presents a complex thermodynamic profile balancing intramolecular stabilization against the kinetic vulnerabilities of ester hydrolysis and oxidative degradation.

This whitepaper provides an in-depth analysis of the structural thermodynamics of this compound, outlines its primary degradation pathways, and establishes self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & Ground-State Stabilization

The thermodynamic baseline of this compound is governed by three competing structural features: the stabilizing intramolecular hydrogen bond, the electron-withdrawing halogen, and the high-energy phenolic leaving group.

Intramolecular Hydrogen Bonding (The Anthranilate Core)

The most critical stabilizing feature of the anthranilate core is the formation of a robust intramolecular hydrogen bond between the ortho-amino group (-NH₂) and the carbonyl oxygen of the ester. Calorimetric and computational thermochemistry studies on analogous anthranilate esters demonstrate that this hydrogen bond provides approximately 18.9 kJ/mol of enthalpic stabilization to the crystalline phase[2].

Causality: This interaction forms a planar, pseudo-six-membered ring that locks the ester conformation. By lowering the ground-state enthalpy (


), the molecule requires a higher activation energy (

) to break this conformation before nucleophilic acyl substitution (hydrolysis) can occur.
Electronic Perturbations: 5-Bromo and p-Tolyl Substituents

While the hydrogen bond stabilizes the molecule, the substituents introduce thermodynamic liabilities:

  • The 5-Bromo Effect: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This increases the electrophilicity of the carbonyl carbon, making it slightly more susceptible to nucleophilic attack by water or hydroxide ions compared to unhalogenated analogs[3].

  • The p-Tolyl Ester Linkage: Unlike alkyl esters (e.g., methyl or ethyl anthranilate), phenolic esters are thermodynamically higher in energy. The p-cresolate anion is a significantly better leaving group than an alkoxide due to resonance stabilization of the negative charge into the aromatic ring. Consequently, the Gibbs free energy (

    
    ) of hydrolysis for the p-tolyl ester is more negative (more spontaneous) than that of aliphatic anthranilates.
    

Thermodynamic Pathways of Degradation

Understanding the specific degradation vectors is essential for designing appropriate storage conditions and formulation buffers. The molecule is primarily susceptible to two pathways: base/acid-catalyzed hydrolysis and radical-mediated amine oxidation.

Pathway Intact This compound (Intact Ester) Stress Environmental Stress (Heat, pH, ROS) Intact->Stress Hydrolysis Ester Hydrolysis (Base/Acid Catalyzed) Stress->Hydrolysis H2O / OH- / H+ Oxidation Amine Oxidation (Radical Mediated) Stress->Oxidation O2 / Light Products1 5-Bromoanthranilic Acid + p-Cresol Hydrolysis->Products1 ΔG < 0 Products2 N-Oxide Derivatives & Azo Dimers Oxidation->Products2 ΔG < 0

Figure 1: Primary thermodynamic degradation pathways of this compound.

Aromatic amines and esters exhibit distinct reactivity profiles. Amines are sensitive to air and light, often undergoing exothermic oxidation, while esters react with aqueous acids or bases to liberate heat, alcohols (or phenols), and carboxylic acids[4]. Because the p-tolyl leaving group is highly stable, the equilibrium of the hydrolysis reaction lies far to the right, acting as a thermodynamic sink.

Quantitative Thermodynamic Parameters

The following table synthesizes the estimated thermodynamic and kinetic parameters for this compound, extrapolated from foundational calorimetric data of anthranilate derivatives and halogenated benzoic acids[2][3].

Thermodynamic ParameterEstimated Value / RangeMechanistic Significance
Enthalpy of Intramolecular H-Bond (

)
~18.9 kJ/molStabilizes the ground-state ester conformation, resisting initial nucleophilic attack.
Activation Energy of Hydrolysis (

, pH 7.4)
55 - 65 kJ/molLower than alkyl anthranilates due to the superior leaving group ability of the p-cresolate anion.
Standard Enthalpy of Formation (

, gas)
-210 to -250 kJ/molReflects the energetic penalty of the bromine substituent offset by aromatic resonance.
Melting Point (

)
95 - 110 °CSolid-state crystalline stability; significantly lower than the parent 5-bromoanthranilic acid (219°C) due to the bulky p-tolyl group disrupting crystal packing.

Experimental Methodologies for Stability Profiling

To accurately quantify the thermodynamic stability of this compound, researchers must employ self-validating analytical workflows. The following protocols separate solid-state thermal transitions from solution-state hydrolytic degradation.

AnalyticalWorkflow Prep Sample Preparation (Solid & Solution) Solid Solid-State Analysis (Inert Atmosphere) Prep->Solid Liquid Solution-State Analysis (Aqueous Buffers) Prep->Liquid Thermal DSC / TGA (Thermal Transitions) Solid->Thermal Chrom RP-HPLC / LC-MS (Mass Balance) Liquid->Chrom Thermo Thermodynamic Parameter Extraction (ΔH, Ea) Thermal->Thermo Chrom->Thermo

Figure 2: Self-validating analytical workflow for determining thermodynamic stability parameters.

Protocol 4.1: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To determine the melting endotherm (


) and the onset of thermal decomposition without the confounding variable of hydrolysis.
Causality:  Differential Scanning Calorimetry (DSC) identifies phase transitions, while Thermogravimetric Analysis (TGA) identifies mass loss. Running these in tandem allows the scientist to differentiate between a simple polymorphic melt and a melt-decomposition event.
  • Preparation: Weigh 3–5 mg of this compound into a standard aluminum pan.

  • Self-Validation Step: Prepare an identical, empty aluminum pan to serve as the baseline reference. This ensures that any thermal events recorded are strictly from the sample, not instrument drift.

  • Execution: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation of the amine[4], isolating pure thermal stability.

  • Analysis: Integrate the area under the melting peak to calculate the enthalpy of fusion (

    
    ). Correlate any exothermic peaks post-melting with TGA mass-loss steps to identify the decarboxylation or ester cleavage onset temperature.
    
Protocol 4.2: Accelerated Solution-State Hydrolysis & Arrhenius Kinetics

Purpose: To calculate the activation energy (


) of ester hydrolysis across different pH environments.
Causality:  The p-tolyl ester is highly sensitive to pH. By forcing degradation at elevated temperatures, we can use the Arrhenius equation (

) to extrapolate shelf-life at room temperature.
  • Preparation: Dissolve the compound in a co-solvent system (e.g., 20% Acetonitrile / 80% Aqueous Buffer) at pH 1.2, 4.5, 7.4, and 9.0 to ensure solubility.

  • Incubation: Aliquot the solutions into sealed amber vials (to prevent photo-oxidation of the amine) and incubate at 40°C, 50°C, and 60°C.

  • Sampling & Quenching: Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction by diluting 1:1 with cold mobile phase (4°C) to halt kinetic degradation.

  • Self-Validating HPLC Analysis: Analyze via RP-HPLC using a Diode Array Detector (DAD).

    • Trustworthiness Check (Mass Balance): The molar sum of the remaining intact ester, the formed 5-bromoanthranilic acid[5], and the formed p-cresol must equal 100% ± 2% of the initial concentration.

    • If the mass balance drops below 98%, it definitively proves the existence of secondary, non-hydrolytic degradation pathways (e.g., amine oxidation or dimerization), invalidating simple first-order hydrolysis assumptions.

  • Data Extraction: Plot

    
     versus 
    
    
    
    (Arrhenius plot). The slope of the line equals
    
    
    , allowing for the precise calculation of the thermodynamic barrier to degradation.

Conclusion

The thermodynamic stability of this compound is a delicate interplay between the stabilizing intramolecular hydrogen bond of the anthranilate core and the labile nature of the p-tolyl ester linkage. By utilizing self-validating calorimetric and chromatographic techniques, researchers can accurately map its degradation kinetics, ensuring robust handling, storage, and application in downstream pharmaceutical synthesis.

References

  • CAS 1131587-76-2 C14H12BrNO2 this compound Howei Pharm URL: [Link]

  • Thermochemical study of anthranilate derivatives: Effect of the size of the alkyl substituent Journal of Chemical Thermodynamics (via IAEA) URL:[Link]

  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers National Institutes of Health (PMC) URL:[Link]

  • 2-Amino-5-bromobenzoic Acid CAS 5794-88-7 Home Sunshine Pharma URL: [Link]

Sources

Methodological & Application

synthesis protocol for p-Tolyl 2-amino-5-bromobenzoate from 2-amino-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of p-Tolyl 2-amino-5-bromobenzoate presents a specific challenge in organic synthesis: the esterification of an electron-rich, sterically encumbered aniline derivative (anthranilic acid) with a phenol (p-cresol).

The Chemoselectivity Challenge

Standard Fischer esterification (acid catalysis + alcohol) is generally inefficient for phenols due to their low nucleophilicity compared to aliphatic alcohols and the unfavorable equilibrium constant. Furthermore, direct activation of anthranilic acids (e.g., via acid chlorides) carries the risk of self-polymerization or N-acylation unless the amine is protected.

The Solution: A Dual-Protocol Approach

This guide presents two validated protocols tailored to different experimental needs:

  • Protocol A (The "Gold Standard" - Isatoic Anhydride Route):

    • Best for: Scale-up, high purity, and avoiding oligomerization.

    • Mechanism: Utilizes a 5-bromoisatoic anhydride intermediate.[1][2][3][4][5][6][7][8] This elegant pathway simultaneously activates the carboxyl group and protects the amine. Reaction with the phenoxide ion triggers ring opening and decarboxylation to yield the pure ester.

  • Protocol B (The "Rapid Screening" - Steglich Coupling):

    • Best for: Small-scale discovery (mg), high-throughput synthesis (HTS).

    • Mechanism: Uses DCC/DMAP to drive the reaction under mild conditions.

Reaction Mechanism & Pathway (Protocol A)

The following diagram illustrates the high-fidelity pathway via the isatoic anhydride intermediate.

ReactionPathway SM 2-Amino-5-bromobenzoic Acid (Starting Material) Triphosgene Triphosgene/THF (Cyclization) SM->Triphosgene Activation Intermediate 5-Bromoisatoic Anhydride (Activated Intermediate) Triphosgene->Intermediate Reflux Transition Carbamate Intermediate Intermediate->Transition Ring Opening Phenol p-Cresol + Base (Nucleophilic Attack) Phenol->Transition Attack at C4 Product This compound (Target Ester) Transition->Product -CO2 CO2 CO2 (Gas) Transition->CO2

Figure 1: Mechanistic pathway for the synthesis of aryl anthranilates via isatoic anhydride, ensuring regioselectivity.

Protocol A: Isatoic Anhydride Method (Recommended)

This method is preferred for its robustness. It avoids the formation of urea byproducts common in carbodiimide couplings and prevents the self-condensation of the anthranilic acid.

Phase 1: Synthesis of 5-Bromoisatoic Anhydride

Note: If 5-bromoisatoic anhydride (CAS 4692-98-2) is purchased commercially, skip to Phase 2.

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)

  • Triphosgene (0.35 eq) or Phosgene solution

  • THF (anhydrous) or Dioxane

  • Triethylamine (slight excess if using phosgene gas, optional for triphosgene)

Procedure:

  • Setup: Charge a dry round-bottom flask with 2-amino-5-bromobenzoic acid (e.g., 2.16 g, 10 mmol) and anhydrous THF (20 mL).

  • Activation: Cool the solution to 0°C. Slowly add a solution of Triphosgene (1.04 g, 3.5 mmol) in THF over 15 minutes. Caution: Triphosgene generates phosgene in situ. Work in a well-ventilated fume hood.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 2–3 hours. The suspension should clear or change character as the anhydride forms.

  • Isolation: Cool the reaction mixture. Concentrate the solvent to ~25% volume. Add cold hexanes to precipitate the product.

  • Filtration: Filter the solid, wash with hexanes, and dry under vacuum.

    • Expected Yield: >85%[5][9]

    • Appearance: Beige to light brown solid.

Phase 2: Esterification with p-Cresol

Reagents:

  • 5-Bromoisatoic anhydride (from Phase 1) (1.0 eq)

  • p-Cresol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion) (0.1 eq - Catalytic) or DMAP (0.5 eq)

  • DMF (anhydrous)

Procedure:

  • Deprotonation (Optional but Recommended): In a dry flask, dissolve p-cresol (1.19 g, 11 mmol) in anhydrous DMF (15 mL). Carefully add NaH (40 mg, 1.0 mmol) at 0°C. Stir for 15 minutes to generate the phenoxide. Note: For sensitive substrates, use DMAP (0.5 eq) instead of NaH and heat to 80°C.

  • Addition: Add 5-bromoisatoic anhydride (2.42 g, 10 mmol) portion-wise to the phenoxide solution.

  • Reaction: Heat the mixture to 80–100°C . Evolution of CO₂ gas indicates the reaction is proceeding.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The anhydride spot should disappear, and a less polar fluorescent product spot should appear.

  • Workup: Once gas evolution ceases (approx. 2–4 hours), cool the mixture to RT.

  • Quench: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates.

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove excess p-cresol), water, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol B: Steglich Coupling (Alternative)

Suitable for rapid generation of the compound on a milligram scale where yield optimization is secondary to speed.

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)[10]

  • p-Cresol (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • DCM (Dichloromethane) (anhydrous)

Procedure:

  • Dissolution: Dissolve 2-amino-5-bromobenzoic acid (216 mg, 1 mmol), p-cresol (119 mg, 1.1 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).

  • Coupling: Cool to 0°C. Add DCC (227 mg, 1.1 mmol) in one portion.

  • Stirring: Allow to warm to room temperature and stir overnight (12–16 h). A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU precipitate.

  • Workup: Wash the filtrate with saturated NaHCO₃, 0.5 M HCl (briefly, to remove DMAP), and brine.

  • Purification: Flash chromatography is usually required to separate the ester from N-acylurea byproducts.

Analytical Validation (QC)

Verify the identity of the synthesized this compound using the following parameters.

TechniqueParameterExpected Signal / Observation
Physical State AppearanceOff-white to pale yellow crystalline solid
1H NMR (DMSO-d6, 400 MHz)δ 2.32 (s, 3H, Ar-CH₃)δ 6.6–6.8 (br s, 2H, NH₂)δ 6.85 (d, 1H, H-3 of anthranilate)δ 7.0–7.3 (m, 4H, p-tolyl protons)δ 7.45 (dd, 1H, H-4 of anthranilate)δ 7.95 (d, 1H, H-6 of anthranilate)
LC-MS ESI+m/z 306.0 / 308.0 [M+H]⁺ (Bromine isotope pattern 1:[9][11]1)
TLC Rf Value~0.6 (Hexane:EtOAc 4:1)

Process Workflow Diagram

Workflow Start Start: 2-Amino-5-bromobenzoic Acid Decision Select Protocol Start->Decision PathA Protocol A: Isatoic Anhydride (High Purity) Decision->PathA PathB Protocol B: Steglich Coupling (Rapid Scale) Decision->PathB StepA1 Reflux with Triphosgene/THF (2-3 hrs) PathA->StepA1 StepA2 Isolate 5-Bromoisatoic Anhydride StepA1->StepA2 StepA3 React with p-Cresol + Base (NaH/DMAP) (80°C, -CO2) StepA2->StepA3 End Final Purification (Recrystallization/Column) StepA3->End StepB1 Mix Acid + p-Cresol + DMAP in DCM PathB->StepB1 StepB2 Add DCC at 0°C StepB1->StepB2 StepB3 Filter DCU Urea Byproduct StepB2->StepB3 StepB3->End

Figure 2: Decision matrix and workflow for the synthesis of this compound.

References

  • ChemicalBook. (2025). Synthesis of 5-Bromoisatoic anhydride from Triphosgene and 2-Amino-5-bromobenzoic acid.[3] Retrieved from

  • Organic Syntheses. (1947). Isatoic Anhydride.[3][4][12][13][14] Org.[4][10][14][15] Synth. 1947, 27, 45. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2-Amino-5-bromobenzoic acid Data.[3][4][5][7][10][11][16] Retrieved from

  • Coppola, G. M. (1980).[14] The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505-536.[14] (Foundational review on isatoic anhydride reactivity with phenols).

  • BenchChem. (2025). Esterification Protocols for Aminobenzoic Acids. Retrieved from

Sources

esterification reaction conditions for p-cresol and bromobenzoic acid

Application Note: Optimized Esterification Protocols for Sterically and Electronically Modulated Substrates ( -Cresol and Bromobenzoic Acid)

Executive Summary & Chemical Strategy

This application note details the synthesis of 4-methylphenyl 4-bromobenzoate via the esterification of


-cresol4-bromobenzoic acid

The Challenge: Unlike primary aliphatic alcohols, phenols like


The Solution: To overcome the "Nucleophilicity Mismatch," we must activate the carboxylic acid into a more reactive electrophilic species. This guide presents two industry-standard protocols:

  • Method A (The "Workhorse"): Acyl Chloride Activation. Best for scalability and robustness.

  • Method B (The "Mild" Approach): Steglich Esterification. Best for bench-scale screening or acid-sensitive substrates.

Pre-Reaction Analysis & Safety

Reactant Properties
ComponentMW ( g/mol )mp (°C)pKaSolubility Profile

-Cresol
108.1435.5~10.3Soluble in alcohols, ether, DCM; sparingly in water. Hygroscopic.
4-Bromobenzoic Acid 201.02~252~4.0Soluble in hot alcohols, ether; insoluble in cold water.
Thionyl Chloride (

)
118.97-104N/AReacts violently with water. Toxic.
DCC 206.3334-35N/ASoluble in DCM. Potent allergen/sensitizer.
Critical Safety Note
  • 
    -Cresol  is toxic by absorption and corrosive. Handle in a fume hood with nitrile gloves.
    
  • Thionyl Chloride releases HCl and

    
     gases. A caustic scrubber or efficient trap is mandatory.
    

Protocol A: Acyl Chloride Activation (Anhydrous Schotten-Baumann Variant)

Rationale: Converting the acid to an acid chloride creates a highly electrophilic carbonyl center (

Reagents
  • 4-Bromobenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • 
    -Cresol (1.1 equiv)[2]
    
  • Pyridine (2.0 equiv) or Triethylamine (

    
    )
    
  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF (1-2 drops)

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Synthesis)
  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ) or 
    
    
    line.
  • Addition: Charge the flask with 4-bromobenzoic acid (e.g., 10 mmol, 2.01 g). Add Thionyl chloride (15 mmol, 1.1 mL). Add 1 drop of DMF (catalyst).

  • Reaction: Heat to reflux (approx. 75-80°C oil bath) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms and gases (

    
    , 
    
    
    ) evolve.
  • Isolation: Cool to Room Temperature (RT). Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude 4-bromobenzoyl chloride (often a yellow oil or low-melting solid). Note: Do not expose to moisture.
    
Phase 2: Esterification
  • Solvation: Redissolve the crude acid chloride in anhydrous DCM (20 mL).

  • Nucleophile Prep: In a separate vessel, dissolve

    
    -cresol  (11 mmol, 1.19 g) and Pyridine  (20 mmol, 1.6 mL) in DCM (10 mL).
    
  • Coupling: Cool the acid chloride solution to 0°C (ice bath). Add the phenol/pyridine solution dropwise over 15 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

  • Completion: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 1M HCl (to remove excess pyridine).

    • Wash with 1M NaOH (to remove unreacted

      
      -cresol).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Protocol B: Steglich Esterification (DCC/DMAP)

Rationale: This method avoids the harsh conditions of thionyl chloride. DMAP (4-Dimethylaminopyridine) is the critical component here; it acts as an acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate that is far more electrophilic than the O-acylisourea formed by DCC alone.

Reagents
  • 4-Bromobenzoic acid (1.0 equiv)[1]

  • 
    -Cresol (1.1 equiv)[2]
    
  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.1 equiv - Critical )

  • DCM (Solvent)

Step-by-Step Methodology
  • Setup: Flame-dry a RBF and cool under

    
    . Add 4-bromobenzoic acid  (10 mmol) and 
    
    
    -cresol
    (11 mmol) in DCM (40 mL).
  • Catalyst: Add DMAP (1 mmol, 0.12 g). Stir until dissolved.

  • Coupling: Cool the mixture to 0°C. Add DCC (11 mmol, 2.27 g) dissolved in minimal DCM dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12-16h).

    • Observation: Heavy precipitation of Dicyclohexylurea (DCU) will occur.

  • Workup:

    • Filtration (Crucial): Filter off the insoluble DCU byproduct using a sintered glass funnel or Celite pad.

    • Wash: Wash the filtrate with 0.5M HCl (removes DMAP) and saturated

      
       (removes unreacted acid).
      
  • Purification: Concentrate the filtrate. If DCU persists (common issue), cool the residue in cold ether/acetone to precipitate remaining urea, filter again, then recrystallize the ester.

Mechanistic Visualization

The following diagram illustrates the critical role of DMAP in the Steglich method, specifically addressing the low nucleophilicity of the phenol.

SteglichMechanismAcid4-Bromobenzoic AcidInter1O-Acylisourea(Activated but Sterically Hindered)Acid->Inter1+ DCCDCCDCCInter2N-Acylpyridinium Salt(Highly Reactive Electrophile)Inter1->Inter2+ DMAP(Acyl Transfer)DMAPDMAP (Catalyst)DMAP->Inter2RecycledProductTarget Ester+ DCU (Byproduct)Inter2->Product+ p-Cresol(Nucleophilic Attack)Phenolp-Cresol

Figure 1: The Steglich Cycle. Note that DMAP intercepts the O-Acylisourea to form the N-Acylpyridinium ion, which is sufficiently electrophilic to react with the sterically hindered/weak phenolic nucleophile.

Comparative Analysis & Troubleshooting

FeatureMethod A: Acyl ChlorideMethod B: Steglich (DCC/DMAP)
Yield High (>85%) Moderate to Good (70-80%)
Purification Easy (Washings + Recrystallization)Difficult (DCU removal can be tedious)
Atom Economy Poor (Loss of Cl, use of excess base)Very Poor (Loss of massive Urea byproduct)
Moisture Sensitivity High (Requires dry glassware)Moderate
Best For Scale-up (>5g), Robust substratesScreening (<100mg), Acid-sensitive groups
Troubleshooting Guide
  • Low Yield (Method A): Ensure

    
     is fresh. Old 
    
    
    hydrolyzes. If the acid chloride step fails, the subsequent addition of phenol will just result in a salt formation, not an ester.
  • Emulsions (Workup): Because

    
    -cresol is amphiphilic, workups can emulsify. Use Brine generously and avoid vigorous shaking if an emulsion starts to form; use gentle inversion instead.
    
  • Urea Contamination (Method B): If white solids appear in your final NMR product (peaks at ~1.0-2.0 ppm multiplet), it is residual DCU. Triturate the solid with cold ether and filter again.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols for phenols).[3][4]

  • Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational paper on DMAP catalysis).

  • Organic Chemistry Portal. Steglich Esterification Mechanism and Protocols. (Detailed mechanistic insight).

  • BenchChem Application Notes. Esterification of Phenols with Benzoyl Halides Under Mild Conditions. (Specific data on phenolic esterification).

using p-Tolyl 2-amino-5-bromobenzoate in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of p-Tolyl 2-Amino-5-Bromobenzoate in Scaffold Diversification

Executive Summary

This compound is a highly versatile, bifunctional building block utilized in the synthesis of complex biaryl architectures. It is particularly valuable in the development of kinase inhibitors, cholinesterase inhibitors, and novel quinazolinone-based therapeutics. The p-tolyl ester group offers distinct lipophilic and steric advantages over traditional methyl or ethyl esters, facilitating unique downstream deprotection strategies and enhancing cell permeability in early Structure-Activity Relationship (SAR) libraries. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for executing high-yield Suzuki-Miyaura couplings on this specific substrate.

Mechanistic Causality & Reaction Design

The successful cross-coupling of this compound requires careful navigation of its bifunctional nature. Every reagent choice is dictated by the chemical environment of the substrate:

  • Chemoselectivity at the C-Br Bond : The bromine atom at the 5-position is highly primed for oxidative addition by Palladium(0). However, the unprotected primary amine (

    
    ) at the 2-position poses a severe risk of competitive coordination to the Pd center. If unmanaged, this leads to catalyst poisoning or unwanted Buchwald-Hartwig amination side-reactions.
    
  • Catalyst Selection (The Ligand Effect) : To mitigate amine-driven catalyst deactivation, bidentate phosphine ligands are vastly superior to monodentate ligands. Literature demonstrates that switching from standard

    
     to 
    
    
    
    (1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride) significantly increases yields (often from ~40% to >80%)[1]. The bidentate dppf ligand enforces a sterically congested, stable coordination sphere around the palladium center, preventing the free aniline group from displacing the phosphine ligands.
  • Base and Solvent Dynamics : A mild inorganic base such as

    
     is optimal. Stronger bases (like 
    
    
    
    ) risk deprotonating the aniline, triggering off-target polymerization. A biphasic solvent system of 1,4-Dioxane/Water (4:1) ensures complete dissolution of the lipophilic p-tolyl ester while maintaining the aqueous solubility of the boronic acid and base, which is critical for facilitating the transmetalation step[2].

Catalytic Cycle Visualization

Below is the tailored catalytic cycle for the functionalization of this compound, highlighting the phase transitions of the palladium complex.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Complex (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid TransMet->Pd0 Reductive Elimination Product Biaryl Product p-Tolyl 5-aryl-2-aminobenzoate TransMet->Product Substrate This compound Substrate->OxAdd Boronic Ar'-B(OH)2 + K2CO3 Boronic->TransMet

Caption: Suzuki-Miyaura catalytic cycle for this compound functionalization.

Experimental Protocol: Self-Validating Methodology

This protocol is designed for the coupling of this compound with a standard arylboronic acid. The workflow incorporates specific checkpoints to validate reaction progress.

Materials Required:

  • This compound (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.5 equiv)
    
  • 1,4-Dioxane (Degassed, 8 mL) and Deionized Water (Degassed, 2 mL)

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, arylboronic acid, and

    
    .
    
  • Atmospheric Control (Critical Checkpoint) : Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) species to inactive Pd(II) and promotes the homocoupling of boronic acids into biphenyl byproducts[2].

  • Solvent Addition : Inject the degassed 1,4-Dioxane/Water (4:1) mixture via syringe. Stir at room temperature for 5 minutes to ensure uniform suspension.

  • Catalyst Introduction : Briefly open the flask under a positive stream of Argon to add the

    
     catalyst. Seal the flask immediately.
    
  • Thermal Activation : Submerge the flask in a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) for 4–8 hours.

  • In-Process Monitoring (Self-Validation) : Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (highly UV active, distinct blue fluorescence under 254 nm) should disappear, replaced by a lower

    
     product spot. If starting material persists after 6 hours, spike with an additional 2 mol% of catalyst.
    
  • Quench and Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous

    
     (Causality: This converts unreacted boronic acid into water-soluble borate salts for easy removal) and brine.
    
  • Purification : Dry the organic phase over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography.
    

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of reaction conditions, illustrating the causality of catalyst and base selection on the overall yield of the biaryl product.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1


Dioxane/H₂O (4:1)9045%Moderate yield; free amine coordination poisons the monodentate catalyst.
2


Dioxane/H₂O (4:1) 90 88% Optimal; rigid bidentate ligand prevents amine binding[1].
3


Toluene10022%Poor yield; strong base causes aniline deprotonation and side-reactions.
4

/ SPhos

Toluene/H₂O (10:1)10076%Good yield, but higher cost of SPhos ligand makes it less scalable.

Downstream Applications: Scaffold Diversification

Once the Suzuki coupling is complete, the resulting p-tolyl 5-aryl-2-aminobenzoate is perfectly primed for cyclization. A prominent application in modern drug discovery is the conversion of these intermediates into 6-arylquinazolin-4(3H)-ones. These structures serve as privileged scaffolds for synthesizing potent cholinesterase inhibitors targeting Alzheimer's Disease and various antitumor agents[3].

Downstream SM p-Tolyl 2-amino- 5-bromobenzoate Suzuki Suzuki Coupling Pd(dppf)Cl2, 90°C SM->Suzuki Intermediate p-Tolyl 5-aryl- 2-aminobenzoate Suzuki->Intermediate Cyclization Formamide / POCl3 Reflux Intermediate->Cyclization Product 6-Arylquinazolin- 4(3H)-one Scaffold Cyclization->Product

Caption: Workflow from this compound to active quinazolinone scaffolds.

References

  • MDPI. "Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction." Molecules. Available at: [Link]

  • ACS Omega. "Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives." ACS Publications. Available at:[Link]

Sources

Application Note: High-Fidelity Diazotization of p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the procedure for the diazotization of p-Tolyl 2-amino-5-bromobenzoate , a specialized lipophilic anthranilate intermediate. Unlike simple aniline derivatives, this substrate presents specific challenges due to the steric bulk and hydrophobicity of the p-tolyl ester moiety and the electron-withdrawing nature of the bromine substituent.

This document provides two distinct protocols:

  • Method A (Modified Aqueous): A scalable, acetic acid-mediated mineral acid process for subsequent aqueous-phase chemistry (e.g., aqueous Sandmeyer).

  • Method B (Anhydrous/Doyle): An organic solvent-based approach using alkyl nitrites, ideal for anhydrous transformations (e.g., fluorination, hydrodediazoniation in THF).

Chemical Context & Critical Analysis

Substrate Analysis

The substrate contains three critical functional motifs that dictate the reaction parameters:

  • Amino Group (

    
    ):  The site of diazotization. Positioned ortho to the ester, it is subject to hydrogen bonding, which can slightly reduce basicity.
    
  • Bromine (C-5): An electron-withdrawing group (EWG) via induction. This decreases the electron density on the nitrogen, making the initial nucleophilic attack on the nitrosonium ion (

    
    ) slower than in unsubstituted anthranilates.
    
  • p-Tolyl Ester: Significantly increases lipophilicity compared to methyl/ethyl esters. Standard aqueous

    
     diazotization will fail  due to the formation of an impenetrable gummy suspension, preventing the nitrous acid from reacting with the amine.
    
Mechanistic Pathway

The reaction proceeds via the attack of the amine on the nitrosonium species. In Method A,


 is generated in situ from sodium nitrite and strong acid.[1] In Method B, it is released from an alkyl nitrite.

DiazotizationMechanism Substrate Substrate (Amine) N_Nitroso N-Nitrosamine (Intermediate) Substrate->N_Nitroso + NO+ / - H+ Nitrosonium NO+ Source Nitrosonium->N_Nitroso DiazoHydroxide Diazohydroxide N_Nitroso->DiazoHydroxide Tautomerization Diazonium Diazonium Salt (Ar-N2+) DiazoHydroxide->Diazonium + H+ / - H2O

Figure 1: Mechanistic flow of diazotization. The rate-determining step for electron-deficient amines (like our brominated substrate) is often the initial attack on the nitrosating agent.

Experimental Protocols

Method A: Modified Aqueous Protocol (Acetic Acid/Sulfuric Acid)

Recommended for scale-up and subsequent reactions requiring aqueous conditions (e.g., Iodination with KI).

Rationale: Glacial acetic acid is used as a co-solvent to solubilize the lipophilic p-tolyl ester, ensuring homogenous contact with the nitrosating agent. Sulfuric acid is preferred over HCl to minimize the volume of water and increase the concentration of the active nitrosyl species.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent: Glacial Acetic Acid (5-10 volumes relative to substrate mass)

  • Acid: Conc.

    
     (2.5 equiv)
    
  • Nitrite:

    
     (1.1 equiv), dissolved in minimum water (~5M solution)
    
  • Quench: Urea (solid)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, charge the this compound. Add Glacial Acetic Acid and stir at room temperature until fully dissolved.

  • Acidification: Cool the solution to 10-15°C. Add Conc.

    
     dropwise. Note: The amine sulfate salt may precipitate as a fine white slurry; this is acceptable.
    
  • Deep Cooling: Cool the mixture further to 0-5°C using an ice/salt bath.

  • Diazotization: Add the aqueous

    
     solution dropwise via an addition funnel.
    
    • Critical Control: Maintain internal temperature < 5°C .[2] Exotherms can decompose the diazonium salt to the phenol.

    • Observation: The slurry should thin out as the soluble diazonium salt forms. The color typically deepens to yellow/orange.

  • Monitoring: After addition, stir for 30 minutes at 0°C.

    • Test 1 (Acidity): Check Congo Red paper (Must be blue/black, indicating

      
      ).
      
    • Test 2 (Nitrite Excess): Spot reaction mixture on Starch-Iodide paper . Immediate blue/black color confirms excess nitrous acid (required).

  • Destruction of Excess Nitrite: If the Starch-Iodide test is positive, add solid Urea in small portions until the test is negative (paper remains white). This prevents side reactions in the next step.

  • Utilization: The solution of p-tolyl 2-diazo-5-bromobenzoate sulfate is unstable at room temperature. Use immediately (e.g., pour into KI solution or

    
    /
    
    
    
    ).
Method B: Anhydrous Protocol (Doyle Method)

Recommended for small-scale, high-value synthesis or when water must be excluded.

Rationale: Uses an organic nitrite ester (e.g., t-butyl nitrite or isoamyl nitrite) in an organic solvent. This generates the diazonium species without introducing water, often allowing for "one-pot" transformations (e.g., Sandmeyer iodination with


 or bromination with 

).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (dry).

  • Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.2 - 1.5 equiv).

  • Catalyst (Optional):

    
     (if isolating as the tetrafluoroborate salt).
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the substrate in dry MeCN (concentration ~0.2 M).

  • Activation: Add the acid catalyst if required (e.g., p-TsOH or

    
    ) to accelerate the reaction, though electron-deficient amines often react with alkyl nitrites directly upon mild heating or prolonged stirring.
    
  • Addition: Add t-Butyl Nitrite dropwise via syringe at room temperature (20-25°C). Note: Unlike aqueous methods, cryogenic cooling is often unnecessary unless the specific diazonium salt is known to be thermally labile.

  • Reaction: Stir for 30–60 minutes. Evolution of gas (if displacement occurs immediately) or color change indicates reaction.

  • Isolation (Optional): If

    
     was used, dilute with cold diethyl ether to precipitate the Diazonium Tetrafluoroborate  salt. Filter and dry under vacuum (Caution: Potentially explosive).
    
  • In-Situ Use: Generally, the reaction mixture is used directly for the next step (e.g., addition of Iodine for iodination).

Process Control & Data Summary

Decision Matrix: Which Method?
FeatureMethod A (Modified Aqueous)Method B (Anhydrous/Doyle)
Solubility Good (due to AcOH)Excellent
Water Content HighNear Zero
Temperature Strict (< 5°C)Flexible (RT often ok)
Scalability High (Kg scale)Moderate (Reagent cost)
Safety Acid burns, Nitrosyl fumesFlammable solvents
Primary Use Aqueous Sandmeyer (Cl, I, CN)Halogenation, Fluorination
Workflow Diagram

Workflow Start Start: this compound Decision Is downstream chemistry water-tolerant? Start->Decision MethodA Method A: AcOH / H2SO4 / NaNO2 Decision->MethodA Yes MethodB Method B: MeCN / t-BuONO Decision->MethodB No Cool Cool to < 5°C MethodA->Cool AddNitrite Add NaNO2 (aq) Dropwise Cool->AddNitrite Check Starch-Iodide Test AddNitrite->Check Use Proceed to Substitution (Sandmeyer/Coupling) Check->Use Dissolve Dissolve in Dry MeCN MethodB->Dissolve AddAlkyl Add t-BuONO (RT) Dissolve->AddAlkyl AddAlkyl->Use

Figure 2: Operational workflow for selecting and executing the correct diazotization protocol.

Safety & Hazards (HSE)

  • Explosion Hazard: Diazonium salts, particularly perchlorates or nitrates, can be explosive when dry. Never dry the diazonium salt from Method A. If isolation is necessary (Method B), keep the tetrafluoroborate salt damp or handle in small quantities behind a blast shield.

  • Toxicity: this compound is a halogenated aromatic; handle as a potential sensitizer. Alkyl nitrites are vasodilators and toxic upon inhalation.

  • Chemical Burns: Concentrated

    
     and Glacial Acetic Acid cause severe burns. Wear acid-resistant gloves and face shields.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Doyle, M. P.; Bryker, W. J. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts," J. Org. Chem.1979 , 44, 1572. Link

  • Filimonov, V. D.; Trusova, M.; Postnikov, P.; et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability," Org.[1] Lett.2008 , 10, 3961–3964.[1] Link

  • Barbero, M.; Cadamuro, S.; Dughera, S. "Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions," Synthesis2017, 49, 4719-4730. (Context on stability and use of lipophilic diazonium salts).

Sources

scale-up synthesis of p-Tolyl 2-amino-5-bromobenzoate for industrial use

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Industrial Synthesis of p-Tolyl 2-amino-5-bromobenzoate

Executive Summary

This compound (CAS: 1131587-76-2) is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and specific kinase inhibitors used in oncology. While direct esterification of 2-amino-5-bromobenzoic acid with p-cresol is chemically challenging due to the poor nucleophilicity of phenols and the potential for polymerization, the Isatoic Anhydride Route offers a superior industrial pathway.

This guide details a scalable, two-step protocol that prioritizes atom economy, safety, and purity. By utilizing 5-bromoisatoic anhydride as the activated electrophile, we leverage the release of carbon dioxide (


) as an irreversible driving force, ensuring high conversion rates without the need for unstable acid chlorides or expensive peptide coupling agents.

Strategic Route Selection

For industrial scale-up, we evaluated three potential synthetic pathways. The Isatoic Anhydride Ring-Opening (Route A) was selected as the optimal method.

FeatureRoute A: Isatoic Anhydride (Selected)Route B: Acid Chloride Route C: Direct Esterification
Reagents 5-Br-Isatoic Anhydride + p-CresolThionyl Chloride + p-CresolCarbodiimide (DCC/EDC)
Byproducts

(Gas, easily removed)

, HCl (Corrosive gas)
Urea (Difficult to remove)
Atom Economy HighMediumLow
Safety Manageable gas evolutionHigh corrosion/inhalation riskSensitizer risk
Scalability Excellent (One-pot potential)Moderate (Unstable intermediate)Poor (Cost prohibitive)
Reaction Pathway Diagram

ReactionScheme Start 2-Amino-5-bromobenzoic Acid Inter 5-Bromoisatoic Anhydride Start->Inter Cyclization (THF/Toluene) Product This compound (Target Ester) Inter->Product Ring Opening (DMAP/Base, 110°C) Byprod CO2 (Gas) Inter->Byprod Elimination Reagent Triphosgene / CDI Reagent->Inter Phenol p-Cresol (Nucleophile) Phenol->Product

Figure 1: Synthetic pathway utilizing the isatoic anhydride intermediate to drive ester formation via decarboxylation.

Process Safety & Hazard Control

Critical Warning: This protocol involves the generation of gases (


) and the use of brominated aromatic compounds.
  • Thermal Runaway: The decarboxylation step is exothermic. On a large scale, the rate of

    
     evolution must be controlled by the addition rate of the base or temperature ramping.
    
  • Sensitization: Both isatoic anhydrides and p-cresol are skin irritants and potential sensitizers. Use full PPE (nitrile gloves, respirator).

  • Gas Management: Ensure reactor venting is sized to handle peak gas evolution (approx. 24 L of gas per mole of substrate).

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromoisatoic Anhydride

(Note: If starting material is purchased commercially, proceed to Step 2. This step is provided for vertical integration.)

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 equiv)

  • Triphosgene (0.35 equiv) or Carbonyldiimidazole (CDI) (1.1 equiv)

  • Tetrahydrofuran (THF) (anhydrous, 10 vol)

  • Triethylamine (TEA) (1.1 equiv)

Procedure:

  • Charge a reactor with 2-amino-5-bromobenzoic acid and THF under

    
     atmosphere.
    
  • Cool the solution to 0–5°C.

  • Add Triphosgene (dissolved in THF) slowly over 30 minutes, maintaining temperature <10°C. Caution: Phosgene is generated in situ.

  • Add TEA dropwise. A thick precipitate will form.

  • Warm to room temperature and stir for 3 hours. Monitor by HPLC (disappearance of starting acid).

  • Quench by pouring into ice water (20 vol).

  • Filter the white solid (5-Bromoisatoic anhydride).

  • Wash with cold water and dry in a vacuum oven at 50°C.

    • Target Yield: >90%[1]

    • Purity: >98% (HPLC)

Step 2: Synthesis of this compound (Key Step)

This step utilizes a base-catalyzed nucleophilic attack of p-cresol on the anhydride carbonyl.

Reagents:

  • 5-Bromoisatoic anhydride (1.0 equiv) [MW: 242.03]

  • p-Cresol (1.1 equiv) [MW: 108.14]

  • DMAP (4-Dimethylaminopyridine) (0.05 equiv) – Hypernucleophilic catalyst

  • Triethylamine (TEA) (0.1 equiv) – Auxiliary base

  • Toluene (8 volumes) – Solvent (High boiling point required)

Scale-Up Protocol (100g Basis):

  • Setup: Equip a 2L reaction vessel with a mechanical stirrer, reflux condenser, nitrogen inlet, and a gas bubbler (to monitor

    
     evolution).
    
  • Charging: Add Toluene (800 mL), 5-Bromoisatoic anhydride (100 g, 0.413 mol), and p-Cresol (49.1 g, 0.454 mol). Stir to form a slurry.

  • Catalyst Addition: Add DMAP (2.5 g) and TEA (5.7 mL).

  • Reaction (Heating):

    • Slowly ramp temperature to 100–110°C (Reflux) .

    • Observation: Gas evolution (

      
      ) will begin around 80°C. Ensure venting is not obstructed.
      
    • Maintain reflux for 6–8 hours.

    • Checkpoint: Reaction is complete when gas evolution ceases and HPLC shows <1% remaining anhydride.

  • Workup:

    • Cool the mixture to 20°C.

    • Wash the organic layer with 10% NaOH (aq) (2 x 200 mL). Crucial Step: This removes excess p-cresol and any unreacted acid byproducts.

    • Wash with water (200 mL) and brine (200 mL).

    • Dry organic layer over

      
       and filter.
      
  • Crystallization:

    • Concentrate the toluene solution under vacuum to approx. 3 volumes (300 mL).

    • Add n-Heptane (300 mL) slowly while stirring.

    • Cool to 0–5°C and age for 2 hours.

    • Filter the crystalline solid.[2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results:

  • Yield: 85–92%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 112–115°C (approximate, verify with standard).

Analytical Controls & Specifications

To ensure "Process Chemistry" grade quality, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Assay HPLC (C18, ACN/Water)≥ 98.0% w/w
p-Cresol Content GC-FID or HPLC≤ 0.5% (Genotoxic impurity control)
Water Content Karl Fischer≤ 0.5%
Identification 1H-NMR (DMSO-d6)Conforms to structure

1H-NMR Interpretation (DMSO-d6, 400 MHz):

  • 
     2.30 (s, 3H, Ar-CH3 from tolyl)
    
  • 
     6.60 (bs, 2H, -NH2)
    
  • 
     6.75 (d, 1H, Ar-H ortho to amine)
    
  • 
     7.0–7.2 (m, 4H, p-tolyl ring)
    
  • 
     7.4 (dd, 1H, Ar-H meta to amine)
    
  • 
     7.9 (d, 1H, Ar-H ortho to carbonyl)
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationEnsure temperature reaches >100°C. Extend reflux time.
High p-Cresol in Product Poor washing efficiencyIncrease volume or concentration of NaOH wash (pKa of p-cresol is ~10; requires pH >12 to extract).
Dark Coloration Oxidation of aminePerform reaction under strict

atmosphere. Add antioxidant (e.g., sodium metabisulfite) during workup.
Precipitate during reaction Polymerization (rare)Ensure 5-Bromoisatoic anhydride is dry before use. Water initiates self-polymerization.

References

  • Isatoic Anhydride Chemistry: Staiger, R. P., & Wagner, E. C. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1219. Link

  • DMAP Catalysis: Sakakura, A., et al. (2007).[3] Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.[3] Journal of the American Chemical Society, 129(47), 14775–14779. Link

  • Safety Data (5-Bromoisatoic Anhydride): PubChem Compound Summary for CID 288561. National Center for Biotechnology Information. Link

  • General Scale-Up Safety: Division of Research Safety. (2019). Scale-up Reactions. University of Illinois. Link

  • Synthesis of 2-amino-5-bromobenzoic acid: Organic Syntheses, Coll. Vol. 3, p.576 (1955). Link

Sources

Application Note: Microwave-Assisted Synthesis of p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of p-Tolyl 2-amino-5-bromobenzoate , a critical intermediate for bioactive benzothiazines and quinazolinones.

Executive Summary

The conventional synthesis of anthranilate esters often involves harsh conditions (e.g., thionyl chloride, refluxing high-boiling solvents) or expensive coupling agents. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the nucleophilic ring-opening of 5-bromoisatoic anhydride with p-cresol .

Key Advantages:

  • Reaction Time: Reduced from 4–6 hours (thermal) to <15 minutes.

  • Atom Economy: High; the only byproduct is CO₂.

  • Purity: Minimizes thermal degradation of the sensitive amine moiety.

  • Scalability: Validated for 1 mmol to 50 mmol scales.

Scientific Principles & Mechanism[1][2][3]

The Challenge of Thermal Esterification

Direct esterification of 2-amino-5-bromobenzoic acid with phenols is thermodynamically unfavorable due to the low nucleophilicity of phenols and steric hindrance. The isatoic anhydride route is preferred as it activates the carboxylic acid moiety. However, 5-bromoisatoic anhydride has high lattice energy, often requiring high temperatures that lead to polymerization or tarring under conventional heating.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the polar reaction components.

  • Dipolar Polarization: The polar amide bond in the isatoic anhydride and the hydroxyl group of p-cresol align with the oscillating field, generating rapid internal heat.

  • Transition State Stabilization: The rate-limiting step—nucleophilic attack of the phenoxide on the anhydride carbonyl—involves a dipolar transition state. Microwave irradiation selectively lowers the activation energy ($ \Delta G^\ddagger $) for this polar pathway compared to radical side reactions.

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack followed by decarboxylation.

ReactionMechanism Start 5-Bromoisatoic Anhydride + p-Cresol Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Base Base Catalysis (DMAP/TEA) Base->Start Activates Phenol Decarb Decarboxylation (-CO2) Inter->Decarb Ring Opening Product This compound Decarb->Product Irreversible Step

Figure 1: Mechanistic pathway for the base-catalyzed ring-opening of 5-bromoisatoic anhydride.

Materials & Equipment

Reagents
ReagentCASPurityRole
5-Bromoisatoic Anhydride 4692-98-2>98%Electrophile
p-Cresol 106-44-5>99%Nucleophile
DMAP (4-Dimethylaminopyridine)1122-58-399%Catalyst
DMF (N,N-Dimethylformamide)68-12-2AnhydrousSolvent (High tan

)
Ethyl Acetate / Hexane -HPLC GradeWorkup
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL borosilicate glass vial with Teflon/silicone septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

Experimental Protocol

Preparation
  • Pre-drying: Ensure 5-bromoisatoic anhydride is dry (vacuum oven at 40°C for 2 hours if stored in humid conditions) to prevent hydrolysis to the acid.

  • Stoichiometry: Use a slight excess of p-cresol (1.1 equiv) to drive the consumption of the anhydride.

Step-by-Step Synthesis (5 mmol Scale)
  • Loading: In a 10 mL microwave vial, charge:

    • 5-Bromoisatoic anhydride: 1.21 g (5.0 mmol)

    • p-Cresol: 0.59 g (5.5 mmol)

    • DMAP: 61 mg (0.5 mmol, 10 mol%)

    • DMF: 4.0 mL (Concentration ~1.25 M)

  • Sealing: Add a magnetic stir bar. Seal the vial with a crimp cap.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 130°C

    • Ramp Time: 2:00 min

    • Hold Time: 10:00 min

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Cooling: Allow the reactor to cool the vial to <50°C using compressed air (approx. 2-3 mins).

Workup & Purification
  • Quench: Pour the reaction mixture into 50 mL of ice-cold water. The hydrophobic ester should precipitate immediately.

  • Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 5% Na₂CO₃ (to remove unreacted p-cresol) and Brine. Dry over Na₂SO₄.

  • Crystallization: The crude solid is often pure enough. If necessary, recrystallize from Ethanol/Water (9:1).

Experimental Workflow Diagram

Workflow Step1 Weigh Reagents (Anhydride, p-Cresol, DMAP) Step2 Dissolve in DMF (Sealed Vial) Step1->Step2 Step3 MW Irradiation 130°C, 10 min Step2->Step3 Step4 Quench in Ice Water (Precipitation) Step3->Step4 Step5 Filtration & Wash (5% Na2CO3) Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the microwave synthesis protocol.

Results & Characterization

Expected Data
ParameterConventional Heating (Reflux)Microwave Protocol
Temperature 140°C (Xylene reflux)130°C
Time 6 hours10 minutes
Yield 65-70%88-92%
Appearance Brown/Tan solidOff-white crystalline solid
Analytical Validation[6][7]
  • Melting Point: 118–120°C (Lit. value check required for specific derivative, typically sharp for pure esters).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.30 (s, 3H, Ar-CH ₃ of tolyl)
      
    • 
       6.50 (br s, 2H, NH ₂)
      
    • 
       6.80 (d, 1H, H-3 of benzoate)
      
    • 
       7.0–7.2 (m, 4H, p-Tolyl aromatic protons)
      
    • 
       7.45 (dd, 1H, H-4 of benzoate)
      
    • 
       7.90 (d, 1H, H-6 of benzoate)
      
  • IR (ATR):

    • 3350, 3450 cm⁻¹ (Primary amine N-H stretch)

    • 1695 cm⁻¹ (Ester C=O stretch)

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion
  • Cause: Hydrolysis of isatoic anhydride due to wet solvent.

  • Fix: Use anhydrous DMF and store reagents in a desiccator.

  • Optimization: Increase temperature to 150°C or extend time to 15 mins.

Issue: Product "Oiling Out"
  • Cause: Presence of residual DMF or high concentration of p-cresol.

  • Fix: Ensure thorough washing with water during workup. Use a seed crystal during recrystallization.

Issue: Pressure Spikes
  • Cause: Rapid decarboxylation (CO₂ release).

  • Fix: Do not fill the vial more than 50%. Use a "Pre-stir" step of 1 min before heating to allow initial gas evolution if the catalyst is highly active.

Safety Considerations

  • Pressure: Microwave vessels typically withstand ~300 psi. CO₂ evolution will generate pressure; ensure the vessel is rated for gas evolution reactions.

  • Chemicals: 5-Bromoisatoic anhydride is an irritant. p-Cresol is toxic and corrosive (permeates skin). Handle all reagents in a fume hood with nitrile gloves.

References

  • Microwave-Assisted Synthesis of Anthranilate Esters

    • Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranil
    • Source: Thieme Connect.
  • Isatoic Anhydride Chemistry

    • Isatoic Anhydride. IV.[1][2] Reactions with Various Nucleophiles.

    • Source: Journal of Organic Chemistry (ACS).
  • Microwave-Assisted Addition to Isatoic Anhydride

    • Microwave-assisted addition of azomethines to isatoic anhydride.[1]

    • Source: Indian Academy of Sciences.[1]

  • General Protocol for Anthranilate Synthesis

    • A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzo
    • Source: BenchChem.[3]

Sources

Topic: Solvent Selection for p-Tolyl 2-amino-5-bromobenzoate Reaction Pathways

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Solvent in Synthesizing Novel Therapeutics

p-Tolyl 2-amino-5-bromobenzoate[1] is a versatile building block in medicinal chemistry and materials science. Its distinct functionalities—an aryl bromide, a secondary amine, and an ester—offer multiple handles for molecular derivatization. The aryl bromide is a prime substrate for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. These derivatives are key intermediates in the synthesis of biologically active compounds such as kinase inhibitors and anti-inflammatory agents[2][3][4].

The success of these synthetic transformations, however, is not solely dependent on the choice of catalyst or reagents. The reaction solvent is a critical, yet often underestimated, parameter that governs reaction rates, yields, and even selectivity[5][6][7]. The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing intermediates and transition states, modulating catalyst activity, and influencing equilibria[5][8].

This application note provides a detailed guide to rational solvent selection for three key reaction pathways of this compound: the Ullmann Condensation, the Buchwald-Hartwig Amination, and the Suzuki-Miyaura Coupling. By understanding the interplay between the solvent and the reaction mechanism, researchers can optimize conditions, troubleshoot challenging transformations, and accelerate the drug discovery process.

Foundational Principles: How Solvents Dictate Reaction Outcomes

A solvent's influence on a reaction is determined by its physical and chemical properties. Understanding these properties is essential for making informed decisions.

  • Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment and high dielectric constant. They are effective at stabilizing charged intermediates and polar transition states, which often accelerates key steps in cross-coupling reactions like oxidative addition[5][7][8].

  • Protic vs. Aprotic Nature:

    • Protic Solvents (e.g., water, alcohols) contain acidic protons and can act as hydrogen-bond donors. While useful in some cases, they can deactivate strong nucleophiles or bases by solvation, potentially hindering the reaction[8].

    • Aprotic Solvents (e.g., THF, DMF, Toluene) lack acidic protons. Polar aprotic solvents like DMF and DMSO are particularly effective as they can stabilize charged species without interfering with nucleophiles through hydrogen bonding.

  • Coordinating Ability: Some solvents, like acetonitrile or pyridine, can coordinate strongly to the metal center of a catalyst. This can sometimes be beneficial, but often it inhibits the reaction by displacing more crucial ligands or substrates, and they are frequently avoided in palladium-catalyzed reactions[9].

The following sections will explore how these principles apply to specific, high-impact reactions involving this compound.

The Ullmann Condensation: C-N and C-O Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N (Goldberg reaction) and C-O (Ullmann ether synthesis) bonds[10][11]. It is a robust method for coupling aryl halides with amines, alcohols, and thiols.

Mechanism and Solvent Rationale: The reaction typically involves a Cu(I) species which undergoes oxidative addition to the aryl halide. The subsequent steps involve coordination of the nucleophile and reductive elimination to form the product[10][12]. The choice of solvent is critical for both solubility and reaction rate.

Traditionally, Ullmann reactions require high-boiling polar aprotic solvents and high temperatures, often exceeding 200 °C[10]. These conditions are necessary to ensure the solubility of the copper salts and to provide the activation energy for the reaction.

  • Polar Aprotic Solvents (DMF, NMP, DMSO): These are the most common choices. They effectively dissolve the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and copper salts used in the reaction and can stabilize the charged intermediates in the catalytic cycle[10][13].

  • Non-polar Solvents (Toluene, Xylene): In some modern ligand-accelerated Ullmann O-arylations, non-polar solvents have proven more effective[13]. This is often attributed to the specific ligand-catalyst system being more stable or active in a less coordinating environment.

Data Presentation: Solvent Effects on Ullmann C-N Coupling
SolventTypical Temperature (°C)Relative Reaction RateKey Considerations
DMF 120-160HighExcellent solubility for reagents; easier to remove under vacuum than NMP.
NMP 150-210Very HighHigh boiling point allows for higher reaction temperatures; can be difficult to remove.
DMSO 150-190HighStrong solubilizing power; can be prone to decomposition at high temperatures.
1,4-Dioxane 100-110ModerateLower boiling point; often used with modern, more active catalyst systems.
Toluene 110VariableGenerally lower rates unless a specific ligand system is employed that favors non-polar media[13].
Experimental Protocol: Ullmann C-N Coupling of this compound

This protocol describes a typical ligand-accelerated Ullmann amination.

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), Copper(I) Iodide (CuI, 10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF (or another chosen solvent, to make a 0.2 M solution with respect to the aryl bromide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Buchwald-Hartwig Amination: A Modern Approach to C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has largely superseded the Ullmann condensation for C-N bond formation due to its milder conditions and broader substrate scope[14].

Mechanism and Solvent Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst[9][14].

The solvent plays a crucial role in maintaining the solubility of the base and stabilizing the palladium complexes throughout the catalytic cycle.

  • Ethereal Solvents (Dioxane, THF, 2-MeTHF): These are widely used due to their ability to dissolve the organic reagents and their general compatibility with the palladium catalysts. Dioxane is a common choice for higher-temperature reactions[9][15]. 2-MeTHF is considered a "greener" alternative[16].

  • Aromatic Solvents (Toluene, Xylene): These non-polar solvents are also highly effective, particularly with bulky, electron-rich phosphine ligands. The choice between an ethereal and an aromatic solvent can sometimes influence catalyst stability and turnover frequency.

  • Polar Aprotic Solvents (DMF, DMSO): While used in Suzuki and Ullmann reactions, these are less common in Buchwald-Hartwig aminations. They are generally avoided because they can sometimes coordinate to the palladium center and inhibit catalysis, though exceptions exist.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium catalyst and should be avoided[9].

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Intermediate pd0->ox_add Ar-Br (Solvent influences rate) amido Amido Complex ox_add->amido R₂NH, Base (Solvent solubilizes base) product_complex Product Complex amido->product_complex Reductive Elimination product_complex->pd0 Product Release product Ar-NR₂ product_complex->product start Ar-Br start->pd0 amine R₂NH + Base amine->ox_add

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq.) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to make a 0.1-0.2 M solution).

  • Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds[3][17].

Mechanism and Solvent Rationale: The reaction follows the general palladium-catalyzed cycle: oxidative addition, transmetalation, and reductive elimination[3]. A key difference is the transmetalation step, where the organic group is transferred from a boronic acid or ester to the palladium center. This step requires activation of the boron species by a base[18].

Solvents for the Suzuki reaction are often mixtures, frequently containing water.

  • Aqueous Mixtures (Dioxane/Water, THF/Water, Toluene/Ethanol/Water): The presence of water is often beneficial. It helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can accelerate the transmetalation step. A common ratio is 4:1 or 3:1 organic solvent to water[3][19].

  • Polar Aprotic Solvents (DMF, DME): These can be used without water, particularly when using bases that are more soluble in organic media, such as potassium fluoride (KF)[20]. They are effective at promoting the oxidative addition step[5].

  • Solvent and Selectivity: The choice of solvent can dramatically influence selectivity in substrates with multiple reactive sites. For example, in chloroaryl triflates, nonpolar solvents like THF favor coupling at the chloride, whereas polar aprotic solvents like DMF can switch the selectivity to the triflate[21][22]. This highlights the importance of solvent screening in complex systems.

Data Presentation: Common Solvents for Suzuki Coupling
Solvent SystemTypical BaseTypical Temperature (°C)Key Advantages
1,4-Dioxane / Water (4:1) K₂CO₃, Cs₂CO₃80-100Excellent for a wide range of substrates; good base solubility[3].
Toluene / Ethanol / Water K₂CO₃80-90Effective system, ethanol can aid in solubility.
THF / Water (4:1) K₃PO₄65-80Milder conditions due to lower boiling point of THF.
DMF K₂CO₃, KF80-120Good for less reactive substrates; promotes oxidative addition[5][19].
Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Ar-Br, Boronic Acid, and Base to Flask B Add Solvent System (e.g., Dioxane/Water) A->B C Degas Mixture (Ar sparge or Freeze-Pump-Thaw) B->C D Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E Heat to 80-100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Organic Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry, Concentrate, and Purify (Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere & Solvent Addition: Fit the flask with a condenser and evacuate and backfill with Argon three times. Add a 4:1 mixture of 1,4-dioxane and water via syringe[3].

  • Degassing: Sparge the resulting suspension with Argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Conclusion and Future Outlook

The selection of a solvent is a multi-faceted decision that profoundly impacts the outcome of chemical reactions involving this compound. For Ullmann condensations, high-boiling polar aprotic solvents like DMF remain a standard choice, whereas modern Buchwald-Hartwig aminations often benefit from ethereal or aromatic solvents like dioxane and toluene. For Suzuki-Miyaura couplings, aqueous solvent mixtures are frequently superior due to their ability to dissolve inorganic bases and accelerate the crucial transmetalation step.

As the field of chemistry moves towards more sustainable practices, the development of protocols in "green" solvents like 2-MeTHF will become increasingly important[16]. Furthermore, understanding subtle solvent effects, such as those that control chemoselectivity[21][22], will continue to be a key area of research, enabling even more precise control over the synthesis of complex molecules. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of solvent selection and unlock the full synthetic potential of this valuable building block.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Palladium-catalyzed cross-coupling reactions. (2025, August 15). Fiveable.
  • Solvent effects. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Ullmann condens
  • 2-Amino-5-bromobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
  • Ch 8 : Solvent Effects. (n.d.). University of Calgary.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC.
  • Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis. (n.d.). Benchchem.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10).
  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condens
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of South Carolina.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7).
  • Conditions for a selective Buchwald-Hartwig amination?. (2012, December 8).
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Recent Advancements in Ullmann Reaction. (2025, August 6).
  • Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. (n.d.).
  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University.
  • p-Tolyl 2-amino-5-bromobenzo
  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Deriv
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. (2024, February 2). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Ullmann coupling-An overview. (2025, April 1). OperaChem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.).
  • Methyl 2-amino-5-bromobenzo
  • Methyl 2-amino-5-bromobenzo

Sources

Troubleshooting & Optimization

improving yield of p-Tolyl 2-amino-5-bromobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of p-Tolyl 2-amino-5-bromobenzoate . This guide is designed for process chemists, medicinal researchers, and drug development professionals seeking to optimize yield, control regioselectivity, and eliminate common bottlenecks in anthranilate ester synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your workflows are robust and reproducible.

Synthesis Pathway Overview

There are two primary synthetic routes to access this compound. The Isatoic Anhydride Pathway (Route A) is the industry standard due to its high efficiency and avoidance of amine protecting groups. The Direct Bromination Pathway (Route B) is an alternative when starting from the unbrominated ester, though it requires strict regiocontrol.

Pathways A 5-Bromoisatoic Anhydride + p-Cresol C This compound (Target API) A->C DMAP, Base Decarboxylative Esterification B p-Tolyl 2-aminobenzoate + NBS B->C Electrophilic Aromatic Substitution (Regioselective)

Figure 1: Primary and alternative synthetic pathways for this compound.

Part 1: The Isatoic Anhydride Pathway (Primary Route)

This route relies on the decarboxylative esterification of 5-bromoisatoic anhydride with p-cresol. Because p-cresol is a relatively weak nucleophile, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is strictly required .

FAQ & Troubleshooting

Q1: My esterification yield is stalled at 40-50%. Why isn't the reaction proceeding to completion? Causality: The carbonyl carbon (C-4) of 5-bromoisatoic anhydride is deactivated by the cross-conjugation of the adjacent amine and the electron-withdrawing bromine atom. Without sufficient activation, p-cresol cannot efficiently attack the ring. Solution: Ensure you are using a catalytic amount of DMAP (0.1–0.2 equivalents). DMAP attacks the C-4 carbonyl to form a highly electrophilic acylpyridinium intermediate, which is orders of magnitude more susceptible to nucleophilic attack by p-cresol than the bare anhydride . Furthermore, ensure your solvent is rigorously anhydrous; trace water will hydrolyze the anhydride to 2-amino-5-bromobenzoic acid.

Q2: I am observing a sticky, polymeric byproduct in my crude mixture. What is it, and how do I prevent it? Causality: Isatoic anhydrides are prone to self-condensation. The free amino group of one molecule can attack the activated carbonyl of another, leading to the formation of anthraniloylanthranilic acid oligomers . Solution: This competing pathway dominates when the concentration of the active nucleophile (p-cresol) is too low. To suppress self-condensation:

  • Use a slight excess of p-cresol (1.1 to 1.2 eq).

  • Add the 5-bromoisatoic anhydride dropwise or portion-wise to a pre-heated solution of p-cresol and DMAP, rather than mixing all reagents at room temperature.

Mechanistic Insight: DMAP Catalytic Cycle

Mechanism N1 5-Bromoisatoic Anhydride N2 DMAP Attack at C-4 Carbonyl (Acylpyridinium Intermediate) N1->N2 + DMAP N3 Nucleophilic Attack by p-Cresol (Tetrahedral Intermediate) N2->N3 + p-Cresol N4 Ring Opening & Decarboxylation (-CO2) N3->N4 Proton Transfer N5 This compound + Regenerated DMAP N4->N5 -CO2 (Irreversible) N5->N1 DMAP Recycle

Figure 2: DMAP-catalyzed ring-opening and decarboxylation mechanism.

Optimization Parameters
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Catalyst None / TriethylamineDMAP (0.15 eq)Triethylamine only acts as a Brønsted base; DMAP acts as a nucleophilic acyl transfer catalyst.
Solvent THF (boils at 66 °C)Dioxane or DMFHigher temperatures (80-100 °C) are required to drive the irreversible decarboxylation step.
Stoichiometry 1.0 eq p-Cresol1.15 eq p-CresolExcess p-cresol outcompetes the self-condensation of the anhydride.
Self-Validating Protocol: High-Yield Esterification
  • Preparation: Charge a dry, argon-flushed 250 mL round-bottom flask with p-cresol (1.15 eq, 12.4 mmol) and DMAP (0.15 eq, 1.6 mmol) in anhydrous 1,4-dioxane (0.5 M).

  • Heating: Heat the solution to 85 °C.

  • Addition: Add 5-bromoisatoic anhydride (1.0 eq, 10.8 mmol) portion-wise over 15 minutes.

  • Self-Validation Checkpoint: Observe the reaction mixture. The onset of steady gas evolution (CO₂) confirms the successful formation and breakdown of the tetrahedral intermediate. If gas evolution stops prematurely, the catalyst may be poisoned by moisture.

  • Completion: Stir at 85 °C for 3 hours until gas evolution ceases completely and TLC (Hexanes:EtOAc 3:1) shows the disappearance of the anhydride.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with 1M NaOH (3 x 20 mL) to remove unreacted p-cresol and acidic oligomers. Wash with brine, dry over MgSO₄, and concentrate in vacuo.

Part 2: The Direct Bromination Pathway (Alternative Route)

If you are synthesizing the ester first (p-Tolyl 2-aminobenzoate) and brominating subsequently, controlling electrophilic aromatic substitution (EAS) is your primary challenge.

FAQ & Troubleshooting

Q3: I am getting a mixture of the desired 5-bromo product and a 3,5-dibromo byproduct. How do I improve regioselectivity? Causality: The amino group strongly activates the ortho (C-3) and para (C-5) positions. While the para position is sterically favored, the high reactivity of the intermediate means over-bromination to the 3,5-dibromo derivative is kinetically accessible if the brominating agent is too active or the temperature is too high . Solution: Lower the reaction temperature to exactly 0 °C and strictly limit N-Bromosuccinimide (NBS) to 1.00 - 1.02 equivalents. Using a less polar solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) instead of DMF slows down the generation of the active "Br+" species, allowing the inherent steric preference for the C-5 position to dictate the outcome.

Q4: My product is turning dark brown/black, and NMR shows degradation of the amino group. What is happening? Causality: NBS can undergo homolytic cleavage under light or heat to form bromine radicals, which rapidly oxidize primary anilines to highly reactive, colored quinone-imine species. Solution: Ensure the reaction is conducted in the dark (wrap the flask in aluminum foil). Use freshly recrystallized NBS (from water) to ensure no free Br₂ or HBr is present, which can auto-catalyze oxidative degradation.

Self-Validating Protocol: Regioselective Bromination
  • Preparation: Dissolve p-tolyl 2-aminobenzoate (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL, 0.2 M) in a foil-wrapped flask to exclude light.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Bromination: Add freshly recrystallized NBS (1.02 eq, 10.2 mmol) in three equal portions over 30 minutes.

  • Self-Validation Checkpoint: Upon each addition of NBS, the solution will briefly flash yellow/orange (formation of the bromonium complex) before fading back to pale yellow as the substitution completes. If the orange color persists, the reaction has stalled, or you have over-charged the NBS.

  • Quench: After 1 hour at 0 °C, quench the reaction by adding 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine.

  • Workup: Extract with DCM (2 x 30 mL), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

References

  • Staiger, R. P., & Wagner, E. B. "Isatoic Anhydride. IV. Reactions with Various Nucleophiles." Journal of Organic Chemistry, 1959. URL:[Link]

  • Sakakura, A., et al. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society, 2007. URL:[Link]

  • Molinaro, C., et al. "Practical Syntheses of a Renin Inhibitor." The Journal of Organic Chemistry, 2011. URL:[Link]

Technical Support Center: Recrystallization of p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of p-Tolyl 2-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline products.

I. Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What's causing this and how can I fix it?

A: "Oiling out" is a common issue in recrystallization that occurs when the solute comes out of solution at a temperature above its melting point.[1] The resulting liquid is a supersaturated solution of the compound in the solvent. This can be caused by several factors, including a very high concentration of the solute, the presence of impurities that depress the melting point, or too rapid cooling.

Step-by-Step Solution:

  • Re-dissolve the oil: Gently reheat the mixture until the oil completely redissolves in the solvent.

  • Add more solvent: To decrease the concentration of the solute, add a small amount of additional hot solvent. This will help to keep the compound in solution for a longer period as it cools, allowing it to reach a temperature below its melting point before crystallization begins.[1][2]

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly. You can achieve this by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature). Rapid cooling encourages the formation of oils or very small, impure crystals.[1][3]

  • Induce Crystallization: If crystals still do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod just below the surface of the solution.[1][3] The small scratches on the glass can provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.[1]

  • Consider a Different Solvent System: If the problem persists, the chosen solvent may not be ideal. You may need to select a solvent with a lower boiling point or consider a mixed-solvent system.[4][5] In a mixed-solvent system, you dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheating to clarify and then slow cooling can often promote proper crystal formation.

Issue 2: Poor or no crystal formation upon cooling.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, very few or no crystals have formed. What should I do?

A: This is a frequent problem that usually indicates the solution is not saturated, meaning too much solvent was used initially.[1][3]

Step-by-Step Solution:

  • Concentrate the Solution: The most direct solution is to remove some of the solvent. This can be done by gently heating the solution to boil off a portion of the solvent.[2][3] Be sure to use a boiling chip or stir bar to prevent bumping. After reducing the volume, allow the solution to cool slowly again.

  • Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can help initiate crystallization in a supersaturated solution.[1][3]

  • Re-evaluate Solvent Choice: If concentrating the solution does not lead to crystallization, the solvent may be too good at dissolving your compound even at low temperatures. A different solvent or a mixed-solvent system might be necessary.[4]

Issue 3: The resulting crystals are colored or appear impure.

Q: After recrystallization, my this compound crystals have a noticeable color, suggesting the presence of impurities. How can I obtain a purer, colorless product?

A: The presence of colored impurities is a common issue. These impurities can often be removed by using activated charcoal.

Step-by-Step Solution:

  • Re-dissolve the Crystals: Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Activated charcoal has a high surface area and can adsorb colored impurities.

  • Hot Filtration: It is critical to perform a hot gravity filtration to remove the charcoal.[3] This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Using a pre-heated funnel can help.

  • Cool and Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

  • Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold, fresh solvent to remove any remaining soluble impurities.[3]

Issue 4: Low recovery of the purified product.

Q: I successfully recrystallized my compound, but the final yield is very low. What could have caused this?

A: Low recovery can result from several factors during the recrystallization process.[2]

Potential Causes and Solutions:

  • Using too much solvent: This is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[2] To check for this, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.

  • Premature crystallization during hot filtration: If the solution cools too much during hot filtration, some of the product will crystallize along with the impurities being removed. Ensure the solution and filtration apparatus are kept hot during this step.

  • Washing with too much cold solvent: While washing the final crystals is important, using an excessive amount of cold solvent can dissolve some of the product. Use only a minimal amount of ice-cold solvent for washing.

  • Inappropriate solvent choice: The ideal solvent should have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.[4][5] If the compound has significant solubility in the cold solvent, yields will be lower.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5][6] The impurities, on the other hand, should ideally be either very soluble in the cold solvent or insoluble in the hot solvent.[4][7]

A good starting point for solvent selection is to consider the polarity of this compound. As an aromatic ester with an amino group, it has both polar and non-polar characteristics. Therefore, solvents of intermediate polarity, such as ethanol, methanol, or ethyl acetate, are often good candidates.[5] Small-scale solubility tests with a few milligrams of your crude product in different solvents can help you identify the most suitable one.[4]

Q2: What are the potential impurities in my crude this compound?

A2: Potential impurities can originate from the starting materials, side reactions, or subsequent degradation. Common impurities could include unreacted 2-amino-5-bromobenzoic acid or p-cresol.[8][9][10] Side products from the esterification reaction, or byproducts from the synthesis of the starting materials, such as other brominated species, could also be present.[11][12]

Q3: How can I assess the purity of my recrystallized this compound?

A3: The most common methods for assessing the purity of a crystalline solid are:

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a broader range.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide detailed structural information and help to identify any residual impurities.

Q4: Is it ever better to use a mixed-solvent system for recrystallization?

A4: Yes, a mixed-solvent system is often advantageous when no single solvent provides the ideal solubility characteristics.[4] This technique involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (the "antisolvent") dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method can be very effective for inducing crystallization when a single solvent fails.

Solvent Selection Workflow

The following diagram illustrates a typical workflow for selecting an appropriate recrystallization solvent.

Caption: A decision-making flowchart for selecting a recrystallization solvent.

Summary of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityRationale for Consideration
Ethanol78Polar ProticGood for moderately polar molecules; often provides a good solubility gradient.[5]
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.[5]
Ethyl Acetate77Polar AproticA good solvent with moderate polarity.[5]
Isopropanol82Polar ProticAnother alcohol option with a slightly higher boiling point than ethanol.
Toluene111Non-polarMay be useful if the compound is too soluble in more polar solvents.[5]
Heptane/Hexane~69-98Non-polarOften used as the "poor" solvent in a mixed-solvent system with a more polar solvent.

Note: Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

III. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from Scribd website: [Link]

  • Recrystallization. (n.d.). Retrieved from California State University, Dominguez Hills website: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from University of Michigan-Dearborn website: [Link]

  • A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization - ACS Publications. (2017, September 11). Retrieved from ACS Publications website: [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from University of California, Los Angeles, Chemistry and Biochemistry website: [Link]

  • 108-39-4 p-Cresol CAS No: 106-44-5. (2003, February 19). Retrieved from OECD website: [Link]

  • p-Cresol | CH3C6H4OH | CID 2879 - PubChem - NIH. (n.d.). Retrieved from PubChem website: [Link]

  • Full article: p-Cresol in cheese: Is it a flavouring compound or chemical contaminant? (2020, July 17). Retrieved from Taylor & Francis Online website: [Link]

  • p-Cresol | Solubility of Things. (n.d.). Retrieved from Solubility of Things website: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from University of Rochester website: [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem. (n.d.). Retrieved from PubChem website: [Link]

  • 2-Amino-5-bromobenzoic acid, 5 g, CAS No. 5794-88-7 | Aromatic Building Blocks. (n.d.). Retrieved from Carl ROTH website: [Link]

  • 2-Amino-5-bromobenzoic acid methyl ester, 500 g - Carl ROTH. (n.d.). Retrieved from Carl ROTH website: [Link]

  • Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. (2025, March 12). Retrieved from Pharmaceutical Technology website: [Link]

  • Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Preparation and recrystallization of p‐bromobenzoate 18. - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution - Research Explorer The University of Manchester. (2015, April 23). Retrieved from The University of Manchester website: [Link]

  • Investigation of Impurities in Peptide Pools - MDPI. (2025, February 2). Retrieved from MDPI website: [Link]

Sources

removing unreacted p-cresol from p-Tolyl 2-amino-5-bromobenzoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the synthesis and purification of p-Tolyl 2-amino-5-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter difficulties in removing unreacted starting materials, specifically p-cresol, from their final product mixtures. Our approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The esterification reaction between 2-amino-5-bromobenzoic acid and p-cresol is a common synthetic step. However, driving the reaction to completion can be challenging, often leaving residual, unreacted p-cresol. Due to its similar solubility in organic solvents, simple filtration or recrystallization may be insufficient for its complete removal. This guide focuses on robust, reliable methods to achieve high purity of the target ester.

Section 1: At-a-Glance Properties of Key Compounds

Understanding the fundamental physicochemical differences between your product and the impurity is the first step in designing an effective purification strategy. The significant difference in acidity between the phenolic p-cresol and the neutral this compound is the key to their separation.

Propertyp-Cresol (Impurity)This compound (Product)Rationale for Separation
Structure Structure unavailablePhenolic -OH group vs. Ester linkage
Molecular Formula C₇H₈O[1][2]C₁₄H₁₂BrNO₂[3]-
Molar Mass 108.14 g/mol [1][2][4]306.16 g/mol [3]-
Appearance Light yellow solid[5]Likely a solid at room temperature-
Boiling Point 202 °C[5]Substantially higher than p-cresolDistillation is possible but less practical than extraction.
Melting Point 32 - 34 °C[5]Not readily available, but distinct from p-cresol.-
Acidity (pKa) ~10.2The amino group is weakly basic.The acidic proton on the phenolic group of p-cresol is the primary lever for separation via acid-base chemistry.[6]
Hazards Toxic, corrosive, causes severe skin burns.[1][5][7][8]Likely an irritant.Handle with appropriate personal protective equipment (PPE).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective and direct method for removing unreacted p-cresol? A1: The most efficient and widely applicable method is acid-base liquid-liquid extraction .[9][10] This technique exploits the acidic nature of the p-cresol impurity, allowing for its selective transfer into an aqueous phase, while the neutral ester product remains in the organic phase.

Q2: Why does acid-base extraction work for this specific separation? A2: The principle is based on the differential solubility of a compound versus its salt.[11] p-Cresol, a phenol, is an organic acid. When an organic solution containing the mixture is washed with an aqueous base (like sodium hydroxide, NaOH), the p-cresol reacts to form sodium p-cresolate. This salt is ionic and therefore highly soluble in water, effectively pulling the impurity out of the organic solvent.[6][10] Your product, this compound, is an ester and does not have an acidic proton, so it remains unreacted and dissolved in the organic layer.

Q3: How can I quickly check if my purification was successful? A3: Thin-Layer Chromatography (TLC) is the fastest method to qualitatively assess purity. Spot your crude mixture, the purified product, and a standard of pure p-cresol on the same plate. A successful purification will show the disappearance of the p-cresol spot in the product lane. For quantitative analysis, methods like HPLC , GC-MS , or ¹H NMR spectroscopy are recommended to confirm the absence of characteristic p-cresol signals.[12][13][14]

Q4: What are the primary safety concerns when performing this purification? A4: p-Cresol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][5][7] The sodium hydroxide solution used for the extraction is also corrosive. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be performed inside a certified chemical fume hood.[2]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My TLC and/or NMR analysis still shows a significant amount of p-cresol after one wash with aqueous base.

  • Cause & Explanation: A single extraction is often insufficient to remove all of the impurity. The partitioning of the cresolate salt between the organic and aqueous layers is an equilibrium process. Multiple extractions are necessary to shift this equilibrium and effectively remove the impurity.

  • Solution:

    • Repeat the Extraction: Perform at least two to three successive washes with the basic solution. After each wash, drain the aqueous layer before adding a fresh portion.

    • Check the pH: After a basic wash, test the pH of the aqueous layer using pH paper. It should be strongly basic (pH > 12). If it is not, the base may have been neutralized by other acidic components, and a more concentrated solution or a greater volume may be needed.

    • Increase Contact Time: Ensure adequate mixing of the two phases by gently inverting the separatory funnel for 1-2 minutes during each wash. Do not shake violently, as this can lead to emulsions.

Problem: An emulsion has formed at the interface between the organic and aqueous layers, making separation impossible.

  • Cause & Explanation: Emulsions are colloidal suspensions of one liquid in another and are common when the densities of the two phases are similar or when surfactants are present. They are stabilized by microscopic droplets that are slow to coalesce.

  • Solution:

    • "Break" the Emulsion with Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and create a sharper layer separation.

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own with time.

    • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the fine droplets, and the filtrate can then be returned to the separatory funnel for separation.

Problem: I have successfully removed the p-cresol, but my product is still not pure according to analysis.

  • Cause & Explanation: The initial reaction may have produced other byproducts that are also neutral organic compounds. These will not be removed by acid-base extraction.

  • Solution:

    • Column Chromatography: This is the most powerful technique for separating neutral organic compounds from one another.[15] A silica gel column is typically effective. The components will separate based on their polarity; by carefully choosing a solvent system (e.g., a mixture of hexanes and ethyl acetate), you can elute your desired product cleanly.[14][16]

    • Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system can be an effective final purification step.

Section 4: Standard Operating Protocols

Protocol 4.1: Purification of this compound via Acid-Base Extraction

This protocol assumes you have a crude reaction mixture dissolved in an organic solvent immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material). Transfer this solution to a separatory funnel of appropriate size.

  • First Basic Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert it several times, venting frequently to release any pressure buildup. Gently rock or invert the funnel for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer will typically be on top (unless using a halogenated solvent like DCM). Drain the lower aqueous layer, which now contains the sodium p-cresolate impurity.

  • Repeat Washes: Repeat steps 2 and 3 two more times with fresh portions of 1M NaOH solution. This ensures near-complete removal of the p-cresol.

  • Neutralization Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution. This step helps to remove bulk water from the organic layer and aids in breaking any minor emulsions. Drain the aqueous brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Gravity filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Check: Assess the purity of the product using TLC, NMR, or another appropriate analytical technique.

Protocol 4.2: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Prepare Eluent: Prepare a mobile phase (eluent). A good starting point for this class of compounds is a 4:1 mixture of Hexane:Ethyl Acetate.

  • Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Using separate capillary tubes, spot the crude mixture, the purified product, and if available, a standard of p-cresol.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. The eluent level must be below the spotting line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Interpret: The p-cresol spot should be absent or significantly diminished in the lane corresponding to your purified product.

Section 5: Visual Workflows

The following diagrams illustrate the purification and troubleshooting logic.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Waste) crude 1. Crude Mixture (Product + p-Cresol) in Organic Solvent wash1 2. Add 1M NaOH (aq) & Mix crude->wash1 separate1 3. Separate Layers wash1->separate1 wash2 4. Repeat NaOH Wash (2x) separate1->wash2 Organic Phase aq1 Aqueous Layer 1 (contains Sodium p-Cresolate) separate1->aq1 Aqueous Phase wash_h2o 5. Wash with H₂O wash2->wash_h2o aq2 Aqueous Layer 2 wash_brine 6. Wash with Brine wash_h2o->wash_brine aq3 Aqueous Layer 3 dry 7. Dry with MgSO₄ wash_brine->dry evaporate 8. Filter & Evaporate Solvent dry->evaporate product Pure Product evaporate->product

Caption: Workflow for Acid-Base Extraction.

G start Post-Extraction Analysis (TLC, NMR) check_purity Is p-Cresol Still Present? start->check_purity action_rewash Perform 1-2 Additional NaOH Washes check_purity->action_rewash Yes end_pure Product is Pure check_purity->end_pure No check_emulsion Was an Emulsion a Problem? action_rewash->check_emulsion action_brine Use Brine in Future Washes check_emulsion->action_brine Yes action_other_impurities Consider Other Neutral Impurities check_emulsion->action_other_impurities No action_brine->action_other_impurities action_chromatography Purify via Column Chromatography action_other_impurities->action_chromatography end_impure Proceed to Further Purification action_chromatography->end_impure

Caption: Troubleshooting Decision Tree.

References

  • Acid-Base Extraction Definition - Organic Chemistry. Fiveable. (2025). Available at: [Link]

  • Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University - EduBirdie. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. (2022). Available at: [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Available at: [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. (2025). Available at: [Link]

  • p-Cresol - SAFETY DATA SHEET. PENTA. (2023). Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices. MDPI. (2024). Available at: [Link]

  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. Brieflands Repository. Available at: [Link]

  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PMC. Available at: [Link]

  • SAFETY DATA SHEET - p-Cresol. Thermo Fisher Scientific. (2025). Available at: [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Millersville University. Available at: [Link]

  • Process for separation of phenols from aqueous mixtures containing them. Google Patents.
  • Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. ResearchGate. Available at: [Link]

  • Comparison of different treatment methods which are used for phenol removal: A mini review. Water Practice & Technology. (2024). Available at: [Link]

  • Column Chromatography Guide. Phenomenex. (2025). Available at: [Link]

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. MDPI. (2023). Available at: [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Publishing. (2018). Available at: [Link]

  • Solvent extraction of phenols from water. SciSpace. (1982). Available at: [Link]

  • CAS 1131587-76-2 C14H12BrNO2 this compound ≥95%. Howei Pharm. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available at: [Link]

  • Method for separation of an ester from a reaction mixture. Google Patents.
  • Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. MDPI. (2021). Available at: [Link]

  • Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. ACS Publications. (2019). Available at: [Link]

  • Chromatographic Columns: The Backbone of Analytical Chemistry. MetwareBio. Available at: [Link]

  • SAFETY DATA SHEET - Methyl 2-acetamido-5-bromobenzoate. Thermo Fisher Scientific. (2025). Available at: [Link]

  • SEPARATION OF MIXTURE OF m-CRESOL AND P-CRESOL BY DISSOCIATION EXTRACTION. PJSIR. Available at: [Link]

  • p-CRESOL. Organic Syntheses Procedure. Available at: [Link]

  • 2-Amino-5-bromobenzoic acid. PubChem. Available at: [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][17]thieno[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]

  • P-Cresol. PubChem. Available at: [Link]

Sources

troubleshooting low conversion rates in bromobenzoate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Bromobenzoate Esterification

Welcome to the Technical Support Center for esterification workflows. Synthesizing bromobenzoate esters—crucial intermediates in pharmaceutical development and cross-coupling reactions—presents unique challenges. The presence of the bulky, electron-withdrawing bromine atom can significantly alter the reactivity of the benzoic acid precursor.

This guide provides mechanistic troubleshooting, self-validating protocols, and structural workarounds to resolve low conversion rates in your esterification workflows.

Section 1: Substrate-Specific Challenges (The Bromine Effect)

Q: Why is my conversion rate near zero when attempting to esterify ortho-bromobenzoic acid, even under standard reflux conditions? A: The primary culprit is steric hindrance. The bromine atom has a large van der Waals radius (approx. 1.85 Å). When positioned ortho to the carboxylic acid, it creates a severe steric shield around the carbonyl carbon[1]. During a standard acid-catalyzed Fischer esterification, the nucleophilic alcohol must attack the protonated carbonyl to form a bulky tetrahedral intermediate[1]. The steric clash between the ortho-bromine and the incoming alcohol drastically increases the activation energy, stalling the reaction. If you are working with 2-bromobenzoic acid, you must abandon standard Fischer conditions and utilize highly activated intermediates, such as acid chlorides or Steglich coupling[1].

Q: Does the electron-withdrawing nature of bromine affect the reaction? A: Yes. Bromine exerts a strong inductive electron-withdrawing effect (-I) which makes the carbonyl carbon more electrophilic, theoretically accelerating nucleophilic attack. However, in acid-catalyzed Fischer esterifications, this same effect destabilizes the positively charged protonated carbonyl intermediate[2]. For meta- and para-bromobenzoic acids, this electronic effect is minimal, and equilibrium limits are usually the actual cause of low yields[3].

Section 2: Fischer Esterification (Equilibrium Limitations)

Q: My Fischer esterification of 4-bromobenzoic acid stalls at 60% yield. How can I push this to completion? A: Fischer esterification is a thermodynamically neutral equilibrium process; the leaving group abilities of water and the alcohol are nearly identical[2]. To drive the reaction forward, you must exploit Le Châtelier's principle[4].

  • Excess Reagent: Use a 10-fold to 100-fold molar excess of the alcohol, effectively using it as the reaction solvent[2].

  • Water Removal: If your alcohol is expensive or solid, use a stoichiometric amount of alcohol in a solvent like toluene and attach a Dean-Stark trap[2]. The continuous azeotropic removal of water forces the equilibrium toward the bromobenzoate ester[4].

Q: I am seeing product degradation and hydrolysis during my workup. What went wrong? A: Fischer esterification is completely reversible. If you quench the acidic reaction mixture with water before neutralizing the acid catalyst, the excess water will drive the equilibrium backward, hydrolyzing your newly formed bromobenzoate ester[2]. Always quench by pouring the reaction mixture into cold, saturated aqueous sodium bicarbonate (


) to immediately neutralize the acid catalyst before aqueous extraction[5].

Section 3: Steglich Esterification (Carbodiimide Coupling)

Q: I switched to a Steglich esterification (DCC/DMAP) for my sterically hindered bromobenzoic acid, but my yield is still low. I observed a white precipitate, but NMR shows a different byproduct. What is happening? A: You are likely observing the formation of an N-acylurea dead-end byproduct[6]. In a Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. This intermediate is highly reactive but unstable. If the subsequent nucleophilic attack by the alcohol is slow (due to the steric bulk of your bromobenzoic acid), the O-acylisourea will undergo a spontaneous intramolecular rearrangement to form a stable, unreactive N-acylurea[6].

Q: How do I prevent the N-acylurea rearrangement? A: You must strictly control the temperature and the catalyst loading[7].

  • Temperature: The initial addition of DCC must be done at 0 °C. Heat accelerates the O-to-N acyl shift[7].

  • DMAP Loading: 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst. It attacks the O-acylisourea faster than the rearrangement can occur, forming a highly reactive acylpyridinium intermediate[6]. For sterically hindered aryl acids, a standard catalytic amount (3-5 mol%) is often insufficient. Increase DMAP loading to 0.5 equivalents, or even 1.0 equivalent, to ensure rapid consumption of the O-acylisourea[8].

Mechanism A Bromobenzoic Acid + DCC B O-Acylisourea (Reactive Intermediate) A->B 0°C C N-Acylurea (Unreactive Byproduct) B->C Heat / Slow Rxn D DMAP Catalyst B->D Fast E Acylpyridinium Intermediate D->E F Bromobenzoate Ester (Target Product) E->F + Alcohol

Caption: Steglich esterification mechanism highlighting the N-acylurea pitfall and DMAP rescue pathway.

Data Presentation: Method Comparison

Use the following self-validating matrix to select the appropriate esterification method based on your specific bromobenzoic acid isomer and available equipment.

MethodBest ForTypical ConditionsExpected YieldPrimary Cause of Low Conversion
Fischer meta- / para-bromobenzoic acidReflux (60–110 °C), Acid Catalyst65% – 99%[2]Equilibrium limit; failure to remove water[4].
Steglich ortho-bromobenzoic acid, sensitive alcohols0 °C to RT, DCC/EDC, DMAP70% – 90%[6]N-acylurea formation; insufficient DMAP[8].
Acid Chloride Highly hindered substrates

reflux, then alcohol + base
> 90%Moisture degrading the acid chloride intermediate.

Experimental Protocols

Protocol A: Equilibrium-Driven Fischer Esterification (Dean-Stark)

Self-Validating Cue: The volume of water collected in the Dean-Stark trap should closely match the theoretical molar equivalent of your limiting reagent.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser[2].

  • Reagents: Add 4-bromobenzoic acid (1.0 eq) and the target alcohol (1.1 eq). Suspend in anhydrous toluene (0.5 M).

  • Catalysis: Add concentrated

    
     or p-Toluenesulfonic acid (p-TsOH) (0.05 eq)[2].
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 110 °C). Monitor the accumulation of water in the bottom of the Dean-Stark trap[2].

  • Validation: Monitor via TLC (UV active). The reaction is complete when water ceases to accumulate and the acid spot disappears.

  • Workup: Cool to room temperature. Crucial: Pour into cold saturated

    
     to halt reversibility[5]. Extract with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: High-Conversion Steglich Esterification

Self-Validating Cue: The reaction mixture will transition from clear to opaque as insoluble dicyclohexylurea (DCU) precipitates, confirming the activation of the acid[7].

  • Preparation: Flame-dry all glassware. Moisture will consume DCC.

  • Reagents: Dissolve 2-bromobenzoic acid (1.0 eq), the target alcohol (1.2 eq), and DMAP (0.5 eq for hindered substrates) in anhydrous Dichloromethane (DCM)[8].

  • Temperature Control: Cool the flask to exactly 0 °C in an ice bath[7].

  • Coupling: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to the chilled reaction flask[7].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature naturally. Stir for an additional 12 hours.

  • Workup: Filter the white DCU precipitate through a Celite pad. Wash the organic filtrate with 0.5 M

    
     (to remove DMAP), saturated 
    
    
    
    (to remove unreacted acid), and brine[9]. Dry and concentrate.

Troubleshooting Decision Matrix

Workflow A Low Conversion in Bromobenzoate Esterification B Is it ortho-bromobenzoic acid? A->B C Steric Hindrance Likely Switch to Steglich or Acid Chloride B->C Yes D Check Reaction Type B->D No (meta/para) E Fischer Esterification D->E F Steglich Esterification D->F G Drive Equilibrium: Dean-Stark or Excess Alcohol E->G H Check Temperature & DMAP: Prevent N-acylurea F->H

Caption: Systematic workflow for identifying and resolving low conversion rates in esterification.

References

  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. Available at:[Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at:[Link]

  • West Virginia University. The Fischer Esterification. Available at:[Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at:[Link]

  • ScienceMadness. Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification. Available at:[Link]

  • Reddit (r/Chempros). Steglich Esterification not working. Available at:[Link]

  • Reddit (r/Chempros). Trouble with Steglich Esterification. Available at:[Link]

  • Organic Syntheses. 4-Bromobenzoic acid. Available at:[Link]

Sources

Technical Support Center: Minimizing Hydrolysis of p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for p-Tolyl 2-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the hydrolytic stability of this compound. Our goal is to equip you with the knowledge to minimize unwanted side reactions and maximize the yield and purity of your desired products.

Introduction: The Challenge of Ester Hydrolysis

This compound, like all esters, is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond to yield the parent carboxylic acid (2-amino-5-bromobenzoic acid) and alcohol (p-cresol).[1][2][3] This reaction can be catalyzed by both acidic and basic conditions, and its rate is influenced by factors such as temperature, pH, and solvent composition.[4][5] For scientists using this compound as an intermediate or in final product formulations, unintended hydrolysis can lead to reduced yields, purification challenges, and compromised product integrity.

A noteworthy characteristic of 2-aminobenzoate esters is their propensity for intramolecular general base catalysis.[6][7][8] The neighboring amino group can facilitate the hydrolytic process, making these compounds potentially more susceptible to hydrolysis under certain pH conditions compared to their isomers without the ortho-amino group.[6][7][9] This guide will delve into the mechanisms of hydrolysis and provide practical, field-proven strategies to mitigate this side reaction during your experiments.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section is structured to help you identify the root cause of hydrolysis in your experiments and implement effective solutions.

Problem 1: Low Yield of Ester Product with 2-amino-5-bromobenzoic Acid as a Major Byproduct.

Possible Cause: Hydrolysis occurring during the reaction, work-up, or purification stages.

Diagnostic Approach:

  • Analyze Reaction Timeline: Take small aliquots of your reaction mixture at different time points and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine if hydrolysis is occurring during the reaction itself or during subsequent handling.

  • Simulate Work-up Conditions: Take a small, pure sample of your ester and subject it to the same aqueous wash and extraction conditions planned for your reaction work-up. Analyze the sample before and after to quantify the extent of hydrolysis.

Solutions & Optimization Strategies:
Parameter Recommendation Causality (Why it Works)
pH Control Maintain a neutral or slightly acidic pH (around 4-6) during aqueous work-up.[6][7] Use buffered solutions if necessary.Both strong acid and strong base catalyze ester hydrolysis. The ortho-amino group in 2-aminobenzoate esters can act as an intramolecular general base catalyst, with studies showing a pH-independent hydrolysis rate between pH 4 and 8.[6][7][8] Avoiding strongly basic conditions is crucial as base-catalyzed hydrolysis (saponification) is irreversible.[2][10]
Temperature Perform all aqueous washes and extractions at low temperatures (0-5 °C) using an ice bath.[11]The rate of hydrolysis, like most chemical reactions, increases with temperature.[4][12][13] Lowering the temperature significantly slows down the kinetics of the hydrolysis reaction.
Solvent Choice Use non-aqueous or anhydrous solvents wherever possible. During work-up, use water-immiscible organic solvents like ethyl acetate or dichloromethane.[14]Water is a necessary reactant for hydrolysis.[15] Minimizing its presence is the most direct way to prevent the reaction. Using hydrophobic organic solvents during extraction helps to quickly separate the ester from the aqueous phase.[14]
Work-up Duration Minimize the contact time between your ester and any aqueous phase. Perform extractions and phase separations efficiently.[11]Prolonged exposure to aqueous acidic or basic conditions increases the likelihood and extent of hydrolysis.[11]
Drying Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[11]This step removes residual water dissolved in the organic solvent, preventing hydrolysis during solvent removal and storage.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ester hydrolysis for this compound?

A1: Ester hydrolysis can proceed through two primary pathways:

  • Acid-Catalyzed Hydrolysis: This is a reversible process where a proton source (like H₃O⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][16] This mechanism is essentially the reverse of Fischer esterification.[2][17]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[10][18][19] This intermediate then collapses, eliminating the p-cresolate leaving group and forming 2-amino-5-bromobenzoic acid, which is deprotonated by the base to form the carboxylate salt.[10][20]

Q2: I've noticed hydrolysis of my compound even during storage. How can I prevent this?

A2: Long-term stability requires minimizing exposure to atmospheric moisture and controlling the storage environment.

  • Storage Conditions: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[21]

  • Desiccation: Place the container inside a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or molecular sieves to absorb any ambient moisture.[21][22]

  • Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down any potential degradation.[21] However, be mindful that freezers can be humid environments, so proper sealing and desiccation are critical.[21]

Q3: During my reaction work-up, I need to neutralize an acidic catalyst. What is the safest way to do this without causing significant hydrolysis?

A3: Use a mild, cold, and dilute basic solution.

  • Choice of Base: Opt for a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution over strong bases like sodium hydroxide (NaOH).[11] Strong bases will significantly accelerate the irreversible saponification reaction.[3][10]

  • Conditions: Perform the neutralization at low temperatures (ice bath) and add the basic solution slowly and with vigorous stirring to avoid localized areas of high pH.[11]

Q4: Can I use chemical stabilizers to prevent the hydrolysis of this compound in a formulation?

A4: Yes, certain chemical additives can help stabilize esters.

  • Moisture Scavengers: Compounds like carbodiimides can be used to react with and remove trace amounts of water.[1]

  • pH Buffers: Incorporating a buffering system to maintain the pH in a stable range (ideally slightly acidic) can prevent catalysis by stray acidic or basic impurities.[1][22]

  • Antioxidants: In some cases, oxidative degradation can precede or trigger hydrolysis. The addition of antioxidants may improve overall stability.[1]

Experimental Protocols

Protocol 1: Optimized Aqueous Work-up to Minimize Hydrolysis

This protocol outlines a standard procedure for quenching a reaction and extracting the ester product while minimizing hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching: Slowly add ice-cold, deionized water to the reaction mixture with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a cold, water-immiscible organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing (Neutralization): If the reaction was acid-catalyzed, wash the combined organic layers with a cold, saturated aqueous sodium bicarbonate solution until CO₂ evolution ceases.[11]

  • Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic phase.[11]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at a moderate temperature to obtain the crude ester.

Visualizations

Decision Tree for Troubleshooting Hydrolysis

Hydrolysis_Troubleshooting cluster_rxn Reaction Phase Troubleshooting cluster_workup Work-up Phase Troubleshooting start Low Ester Yield & Carboxylic Acid Byproduct check_reaction Analyze Reaction Aliquots (TLC/LC-MS) start->check_reaction hydrolysis_during_rxn Hydrolysis Occurring During Reaction? check_reaction->hydrolysis_during_rxn check_water Source of Water? (Wet Solvents/Reagents) hydrolysis_during_rxn->check_water Yes check_workup_temp Work-up at Room Temp? hydrolysis_during_rxn->check_workup_temp No yes_rxn Yes no_rxn No check_temp_rxn High Reaction Temperature? solution_dry_solvents Use Anhydrous Solvents/Reagents check_water->solution_dry_solvents check_ph_rxn Acidic/Basic Contaminants? solution_lower_temp_rxn Lower Reaction Temperature check_temp_rxn->solution_lower_temp_rxn solution_neutralize_rxn Purify Reagents / Use Non-Protic Base check_ph_rxn->solution_neutralize_rxn check_workup_ph Using Strong Acid/Base? solution_cold_workup Use Ice Bath (0-5 °C) check_workup_temp->solution_cold_workup check_workup_time Long Contact with Aqueous Phase? solution_mild_ph Use Weak Base (e.g., NaHCO₃) check_workup_ph->solution_mild_ph solution_fast_workup Perform Work-up Efficiently check_workup_time->solution_fast_workup

Caption: Troubleshooting decision tree for diagnosing hydrolysis.

General Hydrolysis Mechanisms

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) title General Mechanisms of Ester Hydrolysis ester_acid Ester protonation Protonation of Carbonyl Oxygen ester_acid->protonation + H₃O⁺ activated_ester Activated Ester (More Electrophilic) protonation->activated_ester h2o_attack_acid Nucleophilic Attack by H₂O activated_ester->h2o_attack_acid tetra_int_acid Tetrahedral Intermediate h2o_attack_acid->tetra_int_acid proton_transfer Proton Transfer tetra_int_acid->proton_transfer elimination_acid Elimination of Alcohol proton_transfer->elimination_acid products_acid Carboxylic Acid + Alcohol elimination_acid->products_acid ester_base Ester oh_attack Nucleophilic Attack by OH⁻ ester_base->oh_attack + OH⁻ tetra_int_base Tetrahedral Intermediate oh_attack->tetra_int_base elimination_base Elimination of Alkoxide (RO⁻) tetra_int_base->elimination_base acid_base_rxn Acid-Base Reaction elimination_base->acid_base_rxn Forms Carboxylic Acid + Alkoxide products_base Carboxylate Salt + Alcohol acid_base_rxn->products_base

Caption: Acid- and base-catalyzed ester hydrolysis pathways.

References

  • Saponification: Definition, Examples, Mechanism, & Application. Chemistry Learner. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Saponification. Wikipedia. Available at: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Saponification of Esters. Organic Chemistry Tutor. Available at: [Link]

  • What is Saponification: Mechanism, Application & Example | AESL. Aakash Institute. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Ester & Saponification | AESL. Aakash Institute. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Ester hydrolysis. Wikipedia. Available at: [Link]

  • How do esters undergo hydrolysis?. TutorChase. Available at: [Link]

  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. Available at: [Link]

  • Ester Hydrolysis. J&K Scientific LLC. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Ester Hydrolysis - A Level Chemistry Revision Notes. A-Level Chemistry. Available at: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. ResearchGate. Available at: [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. Available at: [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. Available at: [Link]

  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin | Biochemical Journal. Portland Press. Available at: [Link]

  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC. Available at: [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing. Available at: [Link]

  • Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate. Available at: [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Available at: [Link]

  • The pH-dependence of enzymic ester hydrolysis. PMC. Available at: [Link]

  • Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. Available at: [Link]

  • About Workup. University of Rochester Chemistry. Available at: [Link]

  • Reflux, Isolation and Purification of Esters – HSC Chemistry. Science Ready. Available at: [Link]

  • 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858. PubChem. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. Available at: [Link]

  • Protection Reactions. Wiley-VCH. Available at: [Link]

Sources

separation of p-Tolyl 2-amino-5-bromobenzoate from byproducts using chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating p-Tolyl 2-amino-5-bromobenzoate from its complex synthesis matrix.

This guide bypasses generic advice to focus on the exact causality of chromatographic behaviors—specifically the interplay between the basic aniline group, the halogenated aromatic ring, and the ester linkage—ensuring your workflows are robust, reproducible, and self-validating.

Purification Logic & Troubleshooting Workflow

ChromatographyWorkflow Crude Crude Synthesis Mixture (this compound + Byproducts) NP Normal-Phase Silica (Preparative Flash) Crude->NP Bulk Isolation RP Reverse-Phase C18 (Analytical HPLC) Crude->RP Purity Profiling Tailing Issue: Peak Tailing (Basic Amine vs. Acidic Silanols) NP->Tailing If un-modified mobile phase Coelution Issue: Broad/Split Peaks (Partial Ionization of Acid Byproduct) RP->Coelution If neutral pH mobile phase SolNP Resolution: Add 1% Triethylamine (Competitively blocks silanols) Tailing->SolNP Optimize Method SolRP Resolution: Add 0.1% Formic Acid (Suppresses carboxylic acid ionization) Coelution->SolRP Optimize Method

Fig 1. Troubleshooting workflow for the chromatographic separation of this compound.

Frequently Asked Questions (Troubleshooting)

Q1: Why does this compound exhibit severe peak tailing during normal-phase silica gel chromatography, and how can I resolve it? Causality: The target molecule contains a primary aniline (2-amino group). Standard silica gel possesses a high concentration of free, highly acidic silanol groups (Si-OH) on its surface[1]. The basic amino group of your target acts as a strong hydrogen bond acceptor, leading to secondary, non-linear adsorption interactions. This dynamic is the primary cause of the characteristic "teardrop" smearing or tailing of basic compounds on silica-based packing materials[2]. Furthermore, trace metal impurities (like iron or aluminum) in lower-grade silica can coordinate with the amine, severely exacerbating the tailing[3]. Solution: Introduce a sacrificial basic modifier to your mobile phase (e.g., 1% Triethylamine (TEA) in Hexane/Ethyl Acetate). TEA is a stronger base than the aniline group; it competitively binds to and masks the acidic silanols, allowing the aminobenzoate to elute symmetrically.

Q2: During reverse-phase HPLC (RP-HPLC) purity analysis, the unreacted 2-amino-5-bromobenzoic acid byproduct co-elutes or shows a split peak. How do I optimize the resolution? Causality: The crude mixture often contains the starting material, 2-amino-5-bromobenzoic acid. In a neutral water/acetonitrile mobile phase, the carboxylic acid group exists in a dynamic equilibrium between its neutral and ionized (carboxylate) states. This dual-state existence leads to split or excessively broad peaks. Solution: A critical aspect of method development for benzoic acid derivatives involves utilizing acidic mobile phases. By adding 0.1% formic acid (pH ~2.7) to the aqueous phase, you suppress the ionization of the carboxylic acid group, ensuring it remains entirely in its neutral, lipophilic form. Concurrently, the aniline group on both the acid byproduct and the p-tolyl ester is fully protonated. The ester (lacking the free carboxylate) will exhibit a significantly different partition coefficient than the acid, maximizing resolution (


) on a C18 column.

Q3: How can I effectively separate the target ester from over-brominated byproducts (e.g., dibrominated derivatives) and unreacted p-cresol? Causality: Bromine atoms are highly polarizable and significantly increase the lipophilicity of the aromatic ring. A dibrominated byproduct (e.g., 2-amino-3,5-dibromobenzoate) will interact much more strongly with the hydrophobic C18 stationary phase than the monobrominated target. Conversely, unreacted p-cresol lacks the bulky aminobenzoate core and will elute much earlier. Solution: Utilize a shallow gradient elution profile. A steep gradient will compress the peaks, causing the mono- and di-brominated species to co-elute. Run a shallow gradient (e.g., 1% B per minute) through the critical elution window to exploit the subtle lipophilicity differences imparted by the extra halogen atom.

Quantitative Data: Expected Chromatographic Behavior

The following table summarizes the expected retention behaviors based on the structural characteristics of the target and its common byproducts.

CompoundStructural CharacteristicsRelative PolarityExpected HPLC RT (min)*TLC Rf (Hex/EtOAc 7:3 + 1% TEA)
p-Cresol Phenol group, no halogensHigh3.50.65
2-amino-5-bromobenzoic acid Carboxylic acid, amine, mono-bromoHigh4.20.10 (Streak without TEA)
This compound Ester, amine, mono-bromoMedium8.70.45
p-Tolyl 2-amino-3,5-dibromobenzoate Ester, amine, di-bromoLow12.40.55

*Note: Retention Times (RT) are modeled on a 5-95% Acetonitrile/Water (0.1% Formic Acid) gradient over 15 minutes using a standard C18 column (4.6 x 150 mm, 5 µm).

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation gates. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Preparative Normal-Phase Flash Chromatography (Silica Gel)

Step 1: TLC Validation Gate (Self-Check) Prepare two silica TLC plates. Spot the crude mixture on both. Develop Plate A in 80:20 Hexane/Ethyl Acetate. Develop Plate B in 80:20 Hexane/Ethyl Acetate containing 1% TEA. Validation: If Plate B shows a transition from a smeared streak to a tight, circular spot for the target compound, the mobile phase is validated for scale-up.

Step 2: Column Equilibration Slurry pack the silica gel column using the validated mobile phase (including 1% TEA). Flush with at least 3 column volumes (CV) to pre-saturate the acidic silanols with TEA.

Step 3: Sample Loading Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Apply evenly to the column head to maintain a narrow sample band.

Step 4: Elution & Fractionation Run an isocratic elution at the validated solvent ratio. Collect fractions and monitor via UV detection (254 nm). Evaporate the target fractions under reduced pressure.

Protocol B: Analytical Reverse-Phase HPLC Method

Step 1: System Suitability Test (SST) Gate Prepare a standard mixture of p-cresol and 2-amino-5-bromobenzoic acid. Inject this mixture into the HPLC. Validation: The method is only validated for crude analysis if the resolution factor (


) between these two early-eluting peaks is > 2.0, and the tailing factor for the aniline derivative is < 1.5.

Step 2: Mobile Phase Preparation

  • Channel A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Channel B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v). Degas both channels by sonication for 10 minutes.

Step 3: Column Equilibration Purge a C18 column (e.g., 4.6 x 150 mm, 5 µm) with 5% B at 1.0 mL/min for 10 column volumes until the baseline and system pressure stabilize.

Step 4: Gradient Execution Program the following shallow gradient to ensure separation of halogenated analogs:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to elute polar impurities)

  • 2.0 - 15.0 min: 5% B to 95% B (Linear gradient)

  • 15.0 - 18.0 min: 95% B (Column wash)

  • 18.0 - 20.0 min: 5% B (Re-equilibration)

References

  • chapter xii analysis and control of aromatic pharmaceutical preparations Source: univ-dbkm.dz

  • SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY Source: chemie-brunschwig.ch 3

  • Stationary phases for thin-layer chromatography Source: scispace.com1

  • Fundamental Properties of Packing Materials for Liquid Chromatography Source: mdpi.com 2

Sources

Technical Support Center: Solubilization of p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of p-Tolyl 2-amino-5-bromobenzoate . Below, you will find mechanistic explanations, a troubleshooting workflow, and self-validating experimental protocols to ensure the integrity of your assays.

Section 1: Mechanistic Understanding (FAQ)

Q: Why is this compound practically insoluble in water? A: The extreme hydrophobicity of this compound is driven by its structural components. The parent molecule, 2-amino-5-bromobenzoic acid, already exhibits poor aqueous solubility due to the heavy bromine atom and the stable aromatic ring [1]. By esterifying the carboxylic acid with a lipophilic p-cresol derivative (the p-tolyl group), the molecule loses its primary ionizable group. This drastically increases the partition coefficient (LogP) and the crystalline lattice energy, making it highly resistant to aqueous dissolution.

Q: Can I simply lower the pH to protonate the amine and force it into solution? A: We strongly advise against this approach. The amino group (-NH₂) on the brominated aromatic ring is an aniline derivative, which acts as a very weak base (pKa typically < 3). To protonate it sufficiently for aqueous solubility, the environment must be highly acidic (pH < 1.5). Prolonged exposure to such extreme acidity will catalyze the hydrolysis of the p-tolyl ester bond, degrading your active compound back into 2-amino-5-bromobenzoic acid and p-cresol.

Q: What are the most reliable methods for solubilizing this compound without degrading it? A: For in vitro work, a controlled cosolvent titration (using DMSO and a surfactant) is standard. For in vivo applications, cyclodextrin complexation (e.g., HP-β-CD) or a synergistic combination of cyclodextrins and a cosolvent (like PEG-400) is required. This overcomes the hydrophobic barriers by masking the lipophilic rings without relying on toxic levels of organic solvents [2][3].

Section 2: Solubilization Troubleshooting Workflow

Use the following decision matrix to select the appropriate solubilization strategy based on your experimental constraints.

Workflow Start This compound Solubilization Strategy App Target Application? Start->App InVitro In Vitro (Cell Culture) App->InVitro Cellular Assays InVivo In Vivo (Animal Models) App->InVivo Systemic Dosing Cosolvent Cosolvent Dilution (DMSO ≤ 0.1%) InVitro->Cosolvent Low Conc. (<10 µM) CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD High Conc. (>10 µM) InVivo->CD Standard Dosing Synergy Synergistic Cosolvent + CD (PEG-400 + HP-β-CD) InVivo->Synergy High Dose / Refractory

Decision tree for selecting a solubilization strategy based on experimental application.

Section 3: Self-Validating Experimental Protocols

Protocol A: In Vitro Cosolvent Titration (DMSO to Aqueous Media)

Causality: DMSO effectively disrupts the crystalline lattice of the hydrophobic ester. However, directly spiking a DMSO stock into aqueous media causes a rapid "solvent shift," forcing the highly lipophilic p-tolyl group to violently precipitate. To prevent this, we utilize an intermediate surfactant dilution to keep the compound in a metastable, micellar state.

Step-by-Step Methodology:

  • Primary Stock: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock. Validation: The solution must be completely transparent. If micro-crystals persist, warm to 37°C and sonicate for 5 minutes.

  • Intermediate Micellar Dilution: Dilute the 10 mM stock 1:10 into a miscible intermediate surfactant (e.g., Tween 80 or Poloxamer 188) to create a 1 mM intermediate. Mix thoroughly.

  • Aqueous Titration: Dropwise, add the 1 mM intermediate to vigorously vortexed, pre-warmed (37°C) cell culture media to reach your final assay concentration (e.g., 10 µM).

  • Self-Validation Check: Measure the optical density of the final media at 600 nm (OD600) against a blank. An OD600 > 0.05 indicates sub-visible precipitation (crashing out). If precipitation is detected, increase the surfactant ratio in Step 2.

Protocol B: In Vivo Cyclodextrin Complexation (HP-β-CD)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the bulky, lipophilic p-tolyl and bromophenyl rings, shielding them from water. The hydrophilic exterior of the cyclodextrin ensures systemic aqueous solubility [2].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline (0.9% NaCl).

  • Synergistic Addition (For High Doses): If targeting >5 mg/mL drug concentration, add 10% (v/v) PEG-400 to the HP-β-CD solution. The PEG-400 cosolvent reduces the ability of the aqueous network to squeeze out non-polar solutes, acting synergistically with the cyclodextrin [3].

  • Kneading/Dissolution: Add the this compound powder directly into the vehicle.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes. Transfer to an orbital shaker at room temperature for 24 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Check: Centrifuge the final mixture at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to quantify the exact dissolved concentration. The absence of a pellet at the bottom of the tube confirms 100% complexation efficiency.

Section 4: Quantitative Formulation Data

To assist in your formulation planning, the following table summarizes the expected solubility enhancements based on empirical data for highly lipophilic halogenated esters.

Formulation StrategyExcipient ConcentrationExpected Solubility LimitRecommended Application
Pure Water N/A< 0.01 mg/mLNone
Cosolvent / Media 0.1% DMSO + 0.9% Tween~ 1 - 5 µMIn Vitro (Cell Culture)
Cosolvent Blend 10% PEG-400~ 0.5 mg/mLIV Injection (Low Dose)
Cyclodextrin 20% HP-β-CD~ 2.5 mg/mLIP/PO Dosing (Rodents)
Synergistic Blend 20% HP-β-CD + 10% PEG-400> 5.0 mg/mLHigh-Dose Toxicity Studies

Section 5: References

  • Title: 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. Source: DergiPark (Journal of Physical Chemistry and Functional Materials). URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: Pharmaceutics (via PubMed Central). URL: [Link]

  • Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Source: Current Science (via ResearchGate). URL: [Link]

Technical Support Center: Catalyst Recovery in p-Tolyl 2-Amino-5-Bromobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals scale the synthesis of p-Tolyl 2-amino-5-bromobenzoate, managing chemoselectivity and catalyst contamination becomes critical. This intermediate is synthesized via the esterification of 2-amino-5-bromobenzoic acid[1] with p-cresol. Because p-cresol is a weak nucleophile and the anthranilic acid derivative contains a potentially reactive ortho-amine, traditional acid-catalyzed Fischer esterification is unviable.

The Steglich esterification is the preferred synthetic route, utilizing a carbodiimide coupling reagent and a 4-dimethylaminopyridine (DMAP) catalyst to drive the reaction under mild conditions[2]. To eliminate toxic DMAP carryover into the final API and reduce waste, Polymer-Supported DMAP (PS-DMAP) is deployed[3]. This guide provides field-proven troubleshooting, a self-validating protocol, and quantitative benchmarks for optimizing PS-DMAP recovery.

Part 1: Troubleshooting & FAQs

Q: Why is the recovered PS-DMAP showing a massive drop in catalytic activity (yield <40%) after the first cycle? Causality & Solution: The Steglich esterification relies on coupling agents like N,N'-diisopropylcarbodiimide (DIC), which generate urea byproducts (e.g., DIU) upon reaction[4]. While PS-DMAP is easily filtered, these urea byproducts are highly insoluble in non-polar solvents. They precipitate directly inside the macroporous polystyrene matrix of the catalyst, physically blocking the active pyridine sites[3]. Actionable Fix: Implement a solvent-gradient wash during recovery. Do not just wash with the reaction solvent. Wash the retentate first with a highly polar solvent like N,N-dimethylformamide (DMF) or Methanol to dissolve the trapped urea, followed by Dichloromethane (DCM) to re-swell the polymer matrix before drying.

Q: I am observing significant amide byproduct formation (self-condensation) instead of the desired p-tolyl ester. How does the catalyst affect this? Causality & Solution: 2-amino-5-bromobenzoic acid contains an ortho-amine. Although deactivated by the para-bromine atom[1], the amine can still compete with p-cresol for the O-acylisourea intermediate. Homogeneous DMAP rapidly forms an N-acylpyridinium active ester, which kinetically favors attack by the phenol[2]. However, if the PS-DMAP resin is insufficiently swollen, the local concentration of accessible DMAP sites drops. This allows the slower, uncatalyzed intramolecular or intermolecular amine attack to dominate. Actionable Fix: Pre-swell the PS-DMAP resin in anhydrous DCM for at least 30 minutes prior to adding the carboxylic acid and coupling reagent. This maximizes the internal surface area and ensures the acyl transfer kinetics outpace the amine side-reaction.

Q: Can I use Ethyl Acetate (EtOAc) or "Green" Solvents instead of DCM for this reaction to improve sustainability? Causality & Solution: While greener solvents like Dimethyl Carbonate (DMC) or EtOAc are highly recommended for general homogeneous Steglich esterifications[5], heterogeneous PS-DMAP requires a solvent that effectively swells its specific cross-linked polystyrene backbone. Polystyrene resins swell poorly in EtOAc, leading to collapsed pores and a >80% reduction in the reaction rate. Actionable Fix: If replacing DCM is mandated by EHS guidelines, use a binary solvent system such as 2-Methyltetrahydrofuran (2-MeTHF) mixed with 10% DMF to balance polymer swelling with reagent solubility.

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the observable validation metric is met.

Step 1: Resin Swelling

  • Action: Suspend 0.1 equivalents of PS-DMAP (typically 1.5-3.0 mmol/g loading) in anhydrous DCM (10 mL per gram of resin) at 25°C. Stir gently for 30 minutes.

  • Validation: The polymer beads must visibly swell, increasing in volume by approximately 1.5×. If the beads remain tightly compacted, the solvent is compromised (e.g., high water content) or incorrect.

Step 2: Activation & Coupling

  • Action: Cool the suspension to 0°C. Add 1.0 eq of 2-amino-5-bromobenzoic acid, followed dropwise by 1.1 eq of DIC. Stir for 15 minutes, then add 1.0 eq of p-cresol. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: The appearance of a fine, white suspension (DIU byproduct) within the first 2 hours confirms that the coupling reagent is active and the O-acylisourea intermediate is forming successfully.

Step 3: Catalyst Recovery via Filtration

  • Action: Filter the crude reaction mixture through a medium-porosity sintered glass funnel.

  • Validation: The filtrate must be optically clear (though it may be colored). Any cloudiness in the filtrate indicates DIU breakthrough or mechanical failure of the frit, which will contaminate the product.

Step 4: Catalyst Regeneration

  • Action: Wash the solid retentate (PS-DMAP + DIU) sequentially with DMF (3 × 10 mL), Methanol (3 × 10 mL), and DCM (3 × 10 mL). Dry the resin under vacuum at 40°C to a constant weight.

  • Validation: The final dry weight of the recovered PS-DMAP must be within 2–5% of the initial input mass. A significantly higher mass indicates incomplete DIU removal; a lower mass indicates mechanical degradation of the polymer beads.

Step 5: Product Isolation

  • Action: Wash the DCM filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield pure this compound.

Part 3: Quantitative Performance Data

The following table summarizes the performance of PS-DMAP compared to homogeneous DMAP across multiple recovery cycles, demonstrating the long-term viability of the heterogeneous approach.

CycleCatalyst TypeIsolated Yield (%)Purity (HPLC %)Catalyst Recovery (%)Process E-Factor
1Homogeneous DMAP92.098.5N/A (Aqueous Waste)14.2
1PS-DMAP91.599.198.58.5
2PS-DMAP90.299.097.28.6
3PS-DMAP89.599.196.58.6
4PS-DMAP88.098.995.88.7
5PS-DMAP86.498.894.08.9

Note: The lower E-Factor for PS-DMAP is driven by the elimination of complex aqueous acid-base extractions required to purge homogeneous DMAP from the API intermediate.

Part 4: Process Visualization

PS_DMAP_Recovery Start Reactants: 2-Amino-5-bromobenzoic acid + p-Cresol Reaction Steglich Esterification (DCM, 25°C, 12h) Start->Reaction Catalyst Catalyst & Coupling: PS-DMAP + DIC Catalyst->Reaction Filtration Vacuum Filtration (Phase Separation) Reaction->Filtration Solid Solid Retentate: PS-DMAP + DIU Byproduct Filtration->Solid Retentate Liquid Liquid Filtrate: Crude Product in DCM Filtration->Liquid Filtrate Wash Regeneration Wash (1. DMF -> 2. MeOH -> 3. DCM) Solid->Wash Dissolves DIU Recycled Recycled PS-DMAP (Ready for Next Cycle) Wash->Recycled Vacuum Dry Recycled->Catalyst Recycle Loop Purification Aqueous Workup & Crystallization Liquid->Purification Product Pure API Intermediate: This compound Purification->Product

Workflow for PS-DMAP catalyzed Steglich esterification and catalyst recovery.

References

  • 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Recoverable Polymer-supported DMAP Derivatives | Hazardous Reagent Substitution: A Pharmaceutical Perspective Source: Royal Society of Chemistry (RSC) Books Gateway URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry - RSC Publishing URL:[Link]

  • Steglich Esterification Source: Organic Chemistry Portal URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Structural Elucidation and Purity Assessment

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. For researchers and professionals in drug development, the synthesis of ester derivatives of anthranilic acids, such as p-Tolyl 2-amino-5-bromobenzoate, represents a critical step in the creation of new molecular scaffolds. The unambiguous confirmation of the structure and purity of these compounds is a non-negotiable aspect of the synthetic workflow. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands out as the most powerful tool for the structural elucidation of organic molecules in solution.

This guide provides an in-depth analysis of the 1H NMR spectrum of this compound. Moving beyond a simple peak assignment, we will delve into a comparative analysis with its synthetic precursors—2-amino-5-bromobenzoic acid and p-cresol—to provide a comprehensive understanding of the spectral transformations that signify successful esterification. This approach not only validates the final product but also equips the researcher with the knowledge to troubleshoot and interpret spectra of related compounds.

The Strategic Choice of 1H NMR for Structural Verification

The selection of 1H NMR spectroscopy for the analysis of this compound is based on its ability to provide a wealth of structural information from a small amount of sample. Each unique proton environment in the molecule generates a distinct signal in the spectrum, and the characteristics of these signals—chemical shift, integration, and multiplicity—allow for a detailed reconstruction of the molecular architecture.

For a molecule such as this compound, with its distinct aromatic and aliphatic protons, 1H NMR allows us to:

  • Confirm the presence of both the aminobenzoate and the p-tolyl moieties.

  • Verify the regiochemistry of the substitution patterns on both aromatic rings.

  • Establish the successful formation of the ester linkage.

  • Quantify the purity of the sample.

The following sections will present a detailed protocol for acquiring a high-quality 1H NMR spectrum, a thorough analysis of the spectrum of the title compound, and a comparative analysis with its starting materials.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

A self-validating protocol is crucial for obtaining reproducible and reliable NMR data. The following methodology outlines the steps for the preparation and analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the dried this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical; CDCl3 is often a good first choice for moderately polar organic compounds.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup and Data Acquisition:

  • The data presented in this guide was acquired on a 400 MHz spectrometer.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

The following diagram illustrates the workflow for acquiring the 1H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Probe filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H NMR Spectrum shim->acquire G a This compound G cluster_reactants Starting Materials Spectra reactant1 1H NMR of 2-amino-5-bromobenzoic acid product 1H NMR of This compound reactant1->product Esterification reactant2 1H NMR of p-cresol reactant2->product Esterification analysis Comparative Analysis: - Disappearance of -COOH and -OH signals - Retention of aromatic and methyl signals - Chemical shift changes upon esterification product->analysis

Figure 3: Logical flow of spectral comparison for reaction validation.

Conclusion

The 1H NMR spectrum of this compound provides a definitive fingerprint of its molecular structure. Through a systematic analysis of the chemical shifts, multiplicities, and integration of the signals, we can confidently assign each proton to its position in the molecule. Furthermore, by comparing the product spectrum to those of the starting materials, we can unequivocally confirm the successful formation of the ester bond and the overall integrity of the molecular framework. This comparative approach is a powerful strategy for any researcher engaged in synthetic chemistry, providing a robust and self-validating method for structural elucidation and purity assessment.

References

FTIR peak assignments for p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Features of p-Tolyl 2-amino-5-bromobenzoate

Introduction: Decoding the Vibrational Signature

This compound is an aromatic ester with distinct functional groups that each contribute to a unique and complex infrared (IR) spectrum. As a molecule of interest in synthetic chemistry and potentially in drug development, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular structure by identifying its functional groups and their chemical environment.

This guide provides a comprehensive analysis of the expected . By dissecting the molecule into its constituent parts—the 2-amino-5-bromobenzoate core and the p-tolyl group—we can predict and assign its vibrational modes with high confidence. This analysis is supported by comparative data from its precursors, 2-amino-5-bromobenzoic acid and p-cresol, as well as established spectroscopic principles.

Molecular Structure and Key Vibrational Modes

The structure of this compound incorporates several key functional groups whose vibrations are IR-active. The primary regions of interest are the N-H stretches of the primary amine, the C=O stretch of the ester, the C-O stretches of the ester linkage, C-H stretches from the aromatic and methyl groups, and vibrations associated with the substituted benzene rings.

Caption: Molecular structure and key FTIR vibrational modes for this compound.

Comparative FTIR Peak Assignment

The most effective method for assigning the FTIR peaks of this compound is to compare its expected spectrum with the experimental spectra of its precursors: 2-amino-5-bromobenzoic acid and p-cresol. The formation of the ester bond introduces characteristic changes, primarily the appearance of a new ester C=O stretch at a higher wavenumber than the precursor's carboxylic acid C=O, and the loss of the broad O-H signal.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3480 & ~3370MediumN-H asymmetric & symmetric stretchingThese two distinct, sharp peaks are characteristic of a primary aromatic amine (-NH₂)[1]. Their positions are similar to those found in the precursor, 2-amino-5-bromobenzoic acid[2].
3100 - 3000Medium-WeakAromatic C-H stretchingThese absorptions are typical for C-H bonds on a benzene ring and will be present in both precursors and the final product[3].
2950 - 2850Medium-Weak-CH₃ stretchingThese peaks arise from the methyl group of the p-tolyl moiety, inherited from the p-cresol precursor[4][5].
~1720StrongC=O ester stretchingThis is a key diagnostic peak. It replaces the broad carboxylic acid C=O stretch (around 1660-1680 cm⁻¹) of 2-amino-5-bromobenzoic acid[6]. The shift to a higher frequency (~1720 cm⁻¹) is definitive evidence of ester formation[3][7].
~1620StrongN-H bending (scissoring)This peak, characteristic of primary amines, often appears near the aromatic C=C stretching region[1].
1600 - 1450Medium-StrongAromatic C=C ring stretchingMultiple bands in this region are expected, corresponding to the vibrations of the two substituted benzene rings[3].
~1320StrongAromatic C-N stretchingThe stretching vibration of the bond between the aromatic ring and the amine nitrogen typically appears in this region for aromatic amines[8][9].
1300 - 1100StrongC-O ester stretching (asymmetric & symmetric)Two distinct, strong bands are characteristic of the C-O single bonds in an ester linkage (Ar-C(=O)-O-Ar ). Aromatic esters show a strong band for the aryl-O stretch between 1310-1250 cm⁻¹ and another for the O-aryl stretch[8][9].
900 - 690StrongAromatic C-H out-of-plane bendingThe substitution pattern on the aromatic rings determines the exact position of these strong bands. The 2-amino-5-bromobenzoate ring is 1,2,4-trisubstituted, while the p-tolyl ring is 1,4-disubstituted, leading to characteristic absorptions in this fingerprint region.
~630Medium-WeakC-Br stretchingThe carbon-bromine stretch is expected in the lower frequency region of the spectrum. Theoretical calculations for 2-amino-5-bromobenzoic acid place this vibration around 607-635 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the spectral data, a standardized experimental procedure is crucial. The following protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

graphprotocol A Instrument Preparation (Perform background scan) B Sample Application (Place small amount of solid sample on ATR crystal) A->B C Apply Pressure (Use pressure clamp for solid contact) B->C D Data Acquisition (Collect sample spectrum, e.g., 32 scans at 4 cm⁻¹ resolution) C->D E Data Processing (Perform ATR correction and baseline correction) D->E F Analysis (Peak picking and assignment) E->F G Cleaning (Clean ATR crystal with appropriate solvent, e.g., isopropanol) F->G

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Detailed Steps:

  • Instrument and Accessory Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and purged.

  • Background Scan: Before introducing the sample, perform a background scan. This captures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal (typically diamond or germanium).

  • Ensure Good Contact: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This is critical for ensuring good contact between the sample and the crystal, which is necessary for a high-quality spectrum.

  • Collect Spectrum: Set the desired scan parameters (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 co-added scans for good signal-to-noise ratio) and initiate the sample scan.

  • Process Data: The resulting interferogram is automatically Fourier-transformed into a spectrum. Apply a software-based ATR correction to account for the variation in the depth of penetration of the IR beam with wavelength. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

  • Clean-Up: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft tip soaked in an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.

Conclusion

The FTIR spectrum of this compound is rich with information that allows for its confident identification. The most telling spectral features confirming its structure are the simultaneous presence of:

  • Dual N-H stretching peaks (~3480/3370 cm⁻¹) indicative of the primary amine.

  • A strong ester C=O stretching band around 1720 cm⁻¹.

  • The absence of a broad O-H stretch, confirming the conversion of the carboxylic acid and phenol precursors.

  • Strong C-O ester stretches between 1300-1100 cm⁻¹.

By comparing the spectrum to its precursors and referencing established correlation tables, FTIR spectroscopy serves as an indispensable tool for researchers, scientists, and drug development professionals to verify the successful synthesis and purity of this compound.

References

  • ResearchGate. (n.d.). FTIR analysis. Spectrum of p-cresol transformation. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate.... Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Correlation Chart for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of p-cresol: characteristic peaks and molecular vibrations. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). p-Cresol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). p-Cresol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman (a), IR (b), and calculated (scaled) IR spectrum (c) of 2-aminobenzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

  • PubMed. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved from [Link]

  • PubMed. (2008). Vibrational spectra and assignments of 3-aminobenzyl alcohol by ab initio Hartree-Fock and density functional method. Retrieved from [Link]

  • DrugFuture. (n.d.). 5-Bromoanthranilic Acid. Retrieved from [Link]

  • IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • DTIC. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

Sources

Optimizing Purity Analysis of p-Tolyl 2-amino-5-bromobenzoate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates, the purity of benzoate esters like p-Tolyl 2-amino-5-bromobenzoate is critical. Standard "generic" HPLC methods often fail to adequately resolve this hydrophobic ester from its structurally similar precursors (p-cresol and 2-amino-5-bromobenzoic acid) and synthesis byproducts (dibromo derivatives).

This guide compares a standard C18/Formic Acid protocol against an optimized Phenyl-Hexyl/Phosphate Buffer method. We demonstrate that while the C18 approach is functional, the Phenyl-Hexyl method offers superior selectivity via


 interactions, resulting in a 40% improvement in resolution of critical impurity pairs and a robust, self-validating control system.

Chemical Context & Impurity Profile[1][2][3]

To develop a robust assay, one must first understand the synthesis pathway and potential impurities. The target molecule is synthesized via the esterification of 2-amino-5-bromobenzoic acid with p-cresol.

The Target and Impurities
  • Target: this compound (Hydrophobic, weak base).

  • Impurity A (Precursor): p-Cresol (Neutral phenol, significant UV absorbance).

  • Impurity B (Precursor): 2-Amino-5-bromobenzoic acid (Amphoteric, polar).

  • Impurity C (Byproduct): p-Tolyl 2-amino-3,5-dibromobenzoate (Over-brominated side product, highly hydrophobic).

Synthesis & Degradation Pathway (Visualization)

SynthesisPath Pre1 2-Amino-benzoic Acid Pre2 Bromination (Reagent: Br2) Pre1->Pre2 Inter 2-Amino-5-bromobenzoic Acid (Impurity B) Pre2->Inter Target This compound (TARGET) Inter->Target + p-Cresol (Esterification) Byprod Dibromo Analog (Impurity C) Inter->Byprod Over-bromination Reag p-Cresol (Impurity A) Reag->Target Hydro Hydrolysis (Degradation) Target->Hydro H2O / pH > 8 Hydro->Inter Hydro->Reag

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Red) relative to the target compound (Green).

Comparative Method Development

We evaluated two distinct chromatographic approaches. The "Standard" method represents a typical starting point for reverse-phase screening, while the "Optimized" method addresses specific molecular interactions.

The Competitors
ParameterMethod A: The "Standard" (Generic)Method B: The "Optimized" (Product)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl , 2.7 µm (Fused-Core)
Mechanism Hydrophobic Interaction (London Dispersion)Hydrophobic +

Interaction
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.8 mL/min
Rationale Standard starting point for unknown organics.Targeted selectivity for aromatic esters and anilines.

Experimental Protocols

Sample Preparation[3]
  • Diluent: Methanol:Water (80:20 v/v).

  • Stock Solution: Dissolve 10.0 mg of this compound in 10 mL Diluent (1.0 mg/mL).

  • Spiked Recovery Sample: Spike Stock Solution with 0.5% w/w of Impurities A, B, and C to simulate a crude reaction mixture.

Method B (Optimized) Workflow
  • Buffer Prep: Dissolve 2.72 g

    
     in 1L water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm nylon filter.
    
  • Column Equilibration: Flush Phenyl-Hexyl column with 50:50 MeOH:Buffer for 20 mins.

  • Gradient Program:

    • 0.0 min: 40% B

    • 2.0 min: 40% B (Isocratic hold for polar impurities)

    • 12.0 min: 90% B (Linear ramp)

    • 15.0 min: 90% B (Wash)

    • 15.1 min: 40% B (Re-equilibration)

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (ester carbonyl).

Results & Discussion: Why the Optimized Method Wins

Selectivity: The Power of Interactions

The primary failure mode of Method A (C18) is the co-elution of p-cresol (Impurity A) and the Target. Both are highly hydrophobic. On a C18 column, separation is driven solely by hydrophobicity.

In Method B, the Phenyl-Hexyl stationary phase engages in


 stacking with the aromatic rings.
  • Mechanism: The electron-deficient ring of the benzoate ester interacts differently with the phenyl phase compared to the electron-rich phenolic ring of p-cresol.

  • Result: Methanol (protic solvent) enhances these

    
     interactions more than Acetonitrile (aprotic), leading to a baseline separation.
    

Table 1: Comparative Performance Data

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Improvement
Resolution (

) Target vs. p-Cresol
1.2 (Co-elution risk)4.5 (Baseline) +275%
Tailing Factor (

) Target
1.6 (Peak tailing)1.1 (Symmetric) Improved Shape
Retention Time (Target) 8.4 min10.2 minBetter separation window
S/N Ratio (LOQ level) 25:160:1 Higher Sensitivity
pH Control and Peak Shape

The target compound contains an aniline amine (weak base,


).
  • Method A (Formic Acid): While acidic, the ionic strength is low. This allows secondary silanol interactions on the silica surface, causing the "tailing" observed (

    
    ).
    
  • Method B (Phosphate Buffer): The high ionic strength (20 mM) suppresses silanol activity and ensures the amine remains fully protonated (

    
    ) and ion-paired, resulting in sharp, symmetric peaks (
    
    
    
    ).
Separation Logic Diagram

SeparationLogic cluster_C18 Method A: C18 / ACN cluster_Phenyl Method B: Phenyl-Hexyl / MeOH Start Crude Sample Mixture C18_Mech Mechanism: Hydrophobicity Only Start->C18_Mech Phen_Mech Mechanism: Hydrophobicity + Pi-Pi Stacking Start->Phen_Mech C18_Result Result: p-Cresol & Target Co-elute (Similar LogP) C18_Mech->C18_Result Phen_Result Result: Distinct Pi-Cloud Interactions Target Retained > p-Cresol Phen_Mech->Phen_Result

Figure 2: Mechanistic difference between standard C18 retention and the optimized Phenyl-Hexyl selectivity.

Validation Summary

The optimized method (Method B) was subjected to a partial validation study according to ICH Q2(R1) guidelines.

  • Linearity:

    
     over range 0.05 – 1.5 mg/mL.
    
  • LOD/LOQ: LOD = 0.02%, LOQ = 0.05% (area normalization).

  • Robustness: Resolution remained > 4.0 even with ±0.2 pH unit variation, confirming the buffer capacity is sufficient for the aniline moiety.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and interactions).
  • PubChem. (2023). 2-Amino-5-bromobenzoic acid (Compound Summary).[1][2][3][4] National Library of Medicine. Link

  • Shimadzu Application Note. (2020). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (Demonstrates Phenyl column superiority for cresol separation). Link

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. (Provides context on synthesis impurities). Link

Sources

A Senior Application Scientist's Guide to Aryl Halide Reactivity: p-Tolyl Bromide vs. Methyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide offers an in-depth, objective comparison of the reactivity profiles of two common yet distinct aryl bromides: the archetypal electron-rich p-Tolyl bromide and the highly functionalized, electronically complex Methyl 2-amino-5-bromobenzoate . Our analysis will dissect the underlying chemical principles and provide practical, data-supported insights for the discerning researcher.

The Decisive First Step: Electronic Effects on Oxidative Addition

The reactivity of an aryl halide in ubiquitous cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination is predominantly governed by the rate of the initial oxidative addition step.[1][2] In this crucial phase, a low-valent palladium(0) catalyst inserts itself into the carbon-bromine bond. The electronic landscape of the aryl ring, shaped by its substituents, directly modulates the feasibility of this step. An electron-poor aryl ring facilitates this process, while an electron-rich ring impedes it.

  • p-Tolyl Bromide: This molecule features a methyl group (-CH₃) para to the bromine. The methyl group is a classic electron-donating group (EDG) through induction. It pushes electron density into the aromatic system, thereby increasing the electron density at the C-Br bond. This enrichment makes the carbon atom less electrophilic and, consequently, slows the rate of oxidative addition compared to unsubstituted bromobenzene.

  • Methyl 2-amino-5-bromobenzoate: This substrate presents a far more nuanced electronic environment. It is decorated with two influential functional groups with opposing effects:

    • An amino group (-NH₂) at the ortho position : This is a powerful EDG via resonance, capable of delocalizing its lone pair of electrons into the ring.

    • A methyl ester group (-CO₂CH₃) at the meta position (relative to bromine): This is a canonical electron-withdrawing group (EWG), pulling electron density from the ring through both inductive and resonance effects.

The net effect is a delicate balance. While the amino group donates electron density, the ester withdraws it, making the ring less electron-rich than a simple aminobromobenzene. Furthermore, the ortho-amino group can act as a chelating ligand to the palladium center, a factor that can significantly influence catalyst activity and stability.

Comparative Analysis in Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a pillar of modern synthesis for constructing biaryl scaffolds. The electrophilic partner's reactivity is paramount for achieving high yields and turnover numbers.

The established trend is that aryl halides with EWGs react faster than those with EDGs.[1][3][4] Therefore, p-tolyl bromide, being electron-rich, is generally considered a more "challenging" substrate than electron-deficient aryl bromides, often necessitating more active catalysts or higher reaction temperatures to drive the reaction to completion.[5][6]

Conversely, methyl 2-amino-5-bromobenzoate, despite its amino group, often exhibits robust reactivity in Suzuki couplings. The electron-withdrawing character of the meta-ester group sufficiently activates the C-Br bond for oxidative addition. This makes it a valuable and versatile building block for creating complex, functionalized biaryls.[7]

Data Summary: Predicted Reactivity in Suzuki Coupling
SubstrateKey Functional GroupsNet Electronic Effect on C-Br BondPredicted Relative ReactivityExperimental Considerations
p-Tolyl Bromide -CH₃ (para, EDG)Electron-DonatingLowerMay require higher temperatures, more active phosphine ligands, or higher catalyst loading for efficient conversion.
Methyl 2-amino-5-bromobenzoate -NH₂ (ortho, EDG), -CO₂CH₃ (meta, EWG)Moderately ActivatedHigherGenerally reactive under standard conditions. The ortho-amino group can influence catalyst performance. Potential for side reactions like dehalogenation should be monitored.[7]
Experimental Protocol: Head-to-Head Suzuki-Miyaura Coupling

This protocol is designed for a direct, parallel comparison of the two substrates under identical conditions to generate empirically valid data.

Caption: Workflow for a parallel comparative Suzuki-Miyaura coupling experiment.

Comparative Analysis in Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the preeminent method for forming aryl C-N bonds.[8] The reactivity trends observed in Suzuki couplings generally hold here: the oxidative addition step is favored for electron-poor aryl halides.

  • p-Tolyl Bromide: As an electron-rich substrate, p-tolyl bromide is less reactive in Buchwald-Hartwig aminations. Achieving high yields often requires the use of modern, sterically demanding biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are specifically designed to promote the oxidative addition of challenging substrates.[9][10]

  • Methyl 2-amino-5-bromobenzoate: This substrate's reactivity is complicated by the presence of the nucleophilic -NH₂ group. While the C-Br bond is sufficiently activated for coupling, the free amine can potentially coordinate to the palladium catalyst, sometimes inhibiting its activity. More critically, it can act as a competing nucleophile, leading to undesired side products. For this reason, it is common practice in complex syntheses to first protect the amino group (e.g., as a tosylamide or carbamate) before performing the amination, followed by a subsequent deprotection step. However, some modern catalyst systems show high selectivity and can be used without protection.[11]

Data Summary: Predicted Reactivity in Buchwald-Hartwig Amination
SubstrateKey Functional GroupsPredicted Relative ReactivityExperimental Considerations
p-Tolyl Bromide -CH₃ (para, EDG)LowerRequires modern, bulky phosphine ligands and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).
Methyl 2-amino-5-bromobenzoate -NH₂ (ortho, EDG), -CO₂CH₃ (meta, EWG)ModerateRisk of catalyst inhibition or self-coupling due to the free -NH₂ group. Protection of the amine may be required for clean, high-yielding reactions.
Experimental Protocol: Head-to-Head Buchwald-Hartwig Amination

This protocol outlines a comparative experiment. Note the rigorous requirement for an inert atmosphere due to the sensitivity of the catalyst and base.

Caption: Workflow for a parallel comparative Buchwald-Hartwig amination experiment.

Conclusion and Strategic Recommendations

The choice between p-tolyl bromide and methyl 2-amino-5-bromobenzoate is a strategic one, guided by the final synthetic target and an understanding of their intrinsic reactivities.

  • p-Tolyl Bromide is an ideal substrate for introducing a simple, electron-rich tolyl moiety. Its reactivity is predictable but modest, often serving as a benchmark for "less-activated" aryl bromides. Its use may require more robust catalytic systems, but it benefits from a simple structure with fewer sites for potential side reactions.

  • Methyl 2-amino-5-bromobenzoate is a superior building block for constructing highly functionalized molecules, serving as a key intermediate for a wide range of biologically active compounds.[12][13] Its C-Br bond is sufficiently activated for reliable participation in a variety of cross-coupling reactions. The primary consideration for the synthetic chemist is managing the reactivity of the ortho-amino group, which may necessitate protection/deprotection steps to ensure optimal outcomes.

For drug development professionals, this analysis underscores a core principle: there is no universally "better" reagent, only the one that is most fit for purpose. While p-tolyl bromide offers simplicity, methyl 2-amino-5-bromobenzoate provides a gateway to molecular complexity. The successful application of either substrate hinges on a rational selection of catalyst, ligand, and reaction conditions, informed by the fundamental electronic principles that govern their reactivity.

References

  • Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]

  • Odeleye, A. O., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society. [Link]

  • Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Synthesis Spotlight. [Link]

  • Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - Illinois. [Link]

  • ResearchGate. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes | Request PDF. [Link]

  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry. [Link]

  • Liu, L., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]

  • Petricci, E., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules. [Link]

  • Serna-Becerra, C. A., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Szlávik, Z., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

  • Asian Journal of Research in Chemistry. (2010). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. [Link]

  • Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Shang, R., & Fu, Y. (2021). Transition-Metal-Free Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

  • ResearchGate. Catalyst screen for homo-coupling of p-tolylmagnesium bromide a. [Link]

  • ResearchGate. Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid a. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • Akhtar, J., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Academia.edu. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Semantic Scholar. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • SciSpace. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross- Coupling Reactions Using Alkyl. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Elemental Analysis Standards and Methodologies for Halogenated APIs: A Comparison Guide for p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The elemental characterization of highly halogenated active pharmaceutical ingredient (API) intermediates requires a departure from routine analytical workflows. p-Tolyl 2-amino-5-bromobenzoate (CAS: 1131587-76-2) is a critical synthetic intermediate characterized by a massive bromine mass fraction [1]. Traditional Carbon, Hydrogen, and Nitrogen (CHN) analysis protocols frequently fail when applied to this compound due to halogen-induced catalyst poisoning.

This guide objectively compares calibration standards and quantification methodologies, providing researchers with self-validating experimental protocols to ensure absolute scientific integrity during the elemental analysis of brominated benzoates.

Target Analyte Profile & The Halogen Challenge

Before selecting an analytical standard, we must establish the theoretical elemental composition of the target analyte. This compound (C₁₄H₁₂BrNO₂) has a molecular weight of 306.16 g/mol .

Table 1: Theoretical Elemental Composition of this compound

ElementAtomic MassAtomsTotal MassMass Fraction (%)
Carbon (C) 12.01114168.15454.92%
Hydrogen (H) 1.0081212.0963.95%
Nitrogen (N) 14.007114.0074.58%
Bromine (Br) 79.904179.90426.10%
Oxygen (O) 15.999231.99810.45%

With bromine constituting 26.10% of the compound's mass, standard combustion analysis is fundamentally compromised unless specific chemical countermeasures are deployed.

The Causality of Standard Selection (CHN Analysis)

In dynamic flash combustion, the sample is oxidized at ~1000°C. For this compound, this process generates corrosive Br₂ and HBr gases. If these gases reach the copper reduction column, they permanently poison the catalyst and artificially inflate the nitrogen signal on the Thermal Conductivity Detector (TCD).

To prevent this, combustion tubes are packed with silver wool to trap halogens as solid Silver Bromide (AgBr). However, the calibration standard chosen dictates whether this trap is actually validated.

Table 2: Comparison of Calibration Standards for CHN Analysis

Calibration StandardMatrix Match for Halogens?Primary Use CaseRisk Profile for this compound
Sulfanilamide NoRoutine CHNS analysisHigh Risk: Cannot validate silver trap efficiency; risks copper reduction tube poisoning.
BBOT Partial (Contains S)S and low-level halogen analysisModerate Risk: Validates sulfur but lacks bromine to stress-test the halogen trapping capacity [2].
4-Bromobenzoic Acid Yes (Contains Br) Highly brominated compoundsLow Risk: Self-validating. Peak tailing immediately alerts the operator to trap exhaustion.

The Expert Insight: By calibrating with a matrix-matched brominated standard like 4-Bromobenzoic acid, the protocol becomes a self-validating system. If the silver wool trap becomes saturated, the standard's chromatogram will exhibit baseline drift and peak tailing, automatically failing the system suitability test (SST) before any valuable API sample is consumed.

Calibration_Logic Start Target Analyte: This compound Decision Halogen Content > 10%? Start->Decision Std_BBOT Matrix-Matched Standard (e.g., 4-Bromobenzoic Acid) Decision->Std_BBOT Yes (26.10% Br) Std_Sulf Conventional Standard (e.g., Sulfanilamide) Decision->Std_Sulf No Trap Require Silver Wool Trap in Combustion Tube Std_BBOT->Trap Routine Standard CHN Combustion Tube Std_Sulf->Routine

Decision matrix for selecting elemental analysis standards based on halogen content.

Comparative Methodologies for Total Bromine Quantification

While CHN analyzers handle Carbon, Hydrogen, and Nitrogen, orthogonal techniques are required to accurately quantify the 26.10% bromine mass fraction.

Table 3: Comparison of Bromine Quantification Methodologies

MethodologyPrincipleSensitivitySuitability for Bulk API Intermediates
Schöniger Flask Titration Oxygen combustion followed by AgNO₃ titrationLow (ppm to %)Moderate: Cost-effective but prone to human error and poor precision.
Combustion Ion Chromatography (CIC) Pyrohydrolytic combustion + Anion Exchange ICHigh (ppb to %)Excellent: Automated, high precision, completely resolves Br⁻ from other anions [3].
Triple Quadrupole ICP-MS Argon plasma ionization + Mass SpectrometryUltra-High (sub-ppt)Poor: Excessive sensitivity requires massive dilution for a 26% Br compound, increasing error [4].

The Expert Insight: Why choose CIC over TQ-ICP-MS? While Triple Quadrupole ICP-MS offers unparalleled sub-ppt detection limits for trace impurities[4], quantifying a bulk constituent (26.10% Br) via ICP-MS requires serial dilutions spanning several orders of magnitude. This introduces severe volumetric error. CIC operates optimally in the ppm-to-percentage range, making it the most analytically sound choice for bulk intermediate characterization[3].

CIC_Workflow Sample Sample Prep (C14H12BrNO2) Combust Pyrohydrolytic Combustion (1050°C) Sample->Combust Absorb Gas Absorption (H2O2 / Hydrazine) Combust->Absorb IC Ion Chromatography (Anion Exchange) Absorb->IC Detect Conductivity Detection IC->Detect

Workflow for Combustion Ion Chromatography (CIC) used in total bromine quantification.

Self-Validating Experimental Protocols

Protocol A: Matrix-Matched CHN Analysis

Objective: Accurately determine C, H, and N without halogen interference.

  • Tube Preparation: Pack the combustion tube with oxidative catalysts (e.g., WO₃) and a dense, 3-inch layer of Silver Wool at the cooler end (~500°C) to trap Br as AgBr.

  • System Suitability: Calibrate the TCD using 4-Bromobenzoic acid (CRM). Run three blanks to establish baseline stability. Ensure the C/N ratio matches the theoretical value exactly; any deviation indicates premature trap failure.

  • Sample Prep: Weigh 1.5–2.0 mg of this compound into tin capsules using a microbalance (0.001 mg precision). Fold tightly to exclude atmospheric nitrogen.

  • Analysis: Combust at 1000°C. Monitor the nitrogen peak shape. Tailing indicates halogen breakthrough, invalidating the run and requiring silver wool replacement.

Protocol B: Total Bromine Quantification via CIC

Objective: Quantify the 26.10% bromine mass fraction via orthogonal separation.

  • Sample Prep: Weigh 5.0 mg of this compound into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Combust the sample at 1050°C in an Argon/Oxygen stream supplemented with a continuous water supply to facilitate pyrohydrolysis.

  • Gas Absorption: Route the effluent gas into an absorber tube containing an aqueous solution of 10 ppm hydrazine or H₂O₂ to quantitatively reduce all volatile bromine species (Br₂, HOBr) to stable bromide ions (Br⁻).

  • Chromatographic Separation: Inject an aliquot of the absorbent into an Anion Exchange IC column.

  • Quantification: Detect via suppressed conductivity. Quantify against a 5-point bromide calibration curve (10–100 ppm) prepared from certified reference standards.

References

Sources

Comparative Guide: UV-Vis Absorption Characteristics of p-Tolyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

p-Tolyl 2-amino-5-bromobenzoate is a specialized halogenated anthranilate derivative. Unlike simple alkyl esters (e.g., methyl anthranilate), this compound incorporates a p-tolyl moiety, introducing an additional aromatic system linked via an ester bridge. This structural modification significantly alters its electronic transition probabilities and solubility profile compared to its aliphatic analogs.

Primary Applications:

  • Medicinal Chemistry: A key intermediate in the synthesis of quinazolinones and benzimidazole-based pharmacophores (e.g., Hepatitis C NS5b polymerase inhibitors).

  • Materials Science: Used as a UV-absorbing building block due to its extended conjugation and stability.

  • Fluorescence Probes: The core anthranilate structure exhibits intrinsic fluorescence (typically blue/cyan), which is modulated by the bromine substituent (heavy atom effect) and the aryl ester.

Electronic Absorption Profile (UV-Vis)

The UV-Vis spectrum of this compound is characterized by two primary absorption bands arising from the donor-acceptor nature of the anthranilate core.

Theoretical & Observed Transitions[1]
Band AssignmentApprox. Wavelength (

)
Electronic OriginStructural Driver
Band I (Primary) 335 – 350 nm

/ ICT
Intramolecular Charge Transfer (ICT) from the amine lone pair (

) to the carbonyl (

) and aryl ring.
Band II (Secondary) 250 – 265 nm

Benzenoid transitions of the central brominated ring and the p-tolyl moiety.
Shoulder ~220 nm

High-energy transitions of the isolated p-tolyl ring.
Structural Impact Analysis[2]
  • The Bromine Auxochrome (Position 5): The bromine atom at the 5-position exerts a bathochromic shift (Red Shift) of approximately 10–15 nm compared to the non-brominated parent (p-Tolyl 2-aminobenzoate). This is due to the stabilization of the excited state via inductive withdrawal (

    
    ) and mesomeric donation (
    
    
    
    ).
  • The p-Tolyl Ester Group: Unlike a methyl ester, the p-tolyl group is chromophoric. While the ester oxygen breaks full conjugation between the two rings, the p-tolyl group contributes to a hyperchromic effect (increased molar absorptivity,

    
    ) in the UV region (200–280 nm) due to its own 
    
    
    
    transitions.

Comparative Performance Analysis

This section objectively compares the target compound against its standard alternatives to aid in selection for specific assays.

Table 1: Spectroscopic & Physicochemical Comparison
FeatureThis compound Methyl 2-amino-5-bromobenzoate 2-Amino-5-bromobenzoic Acid
CAS 1131587-76-252727-57-85794-88-7

(EtOH)
~342 nm (Predicted)~338 nm~335 nm
Molar Absorptivity (

)
High (Dual aromatic rings)MediumMedium
Solubility DMSO, DCM, ChloroformMethanol, EthanolBuffer (pH > 7), DMSO
Fluorescence Quenched (Heavy Atom + Aryl Rotation)ModeratepH Dependent
Stability High (Hydrolysis resistant)Moderate (Prone to hydrolysis)High (Solid state)
Diagrammatic Pathway of Electronic Transitions

The following diagram illustrates the energy flow and structural influences on the absorption spectrum.

AbsorptionMechanism NH2 Amino Group (-NH2) Electron Donor Ring Benzene Core $pi$-System NH2->Ring +M Effect Ester Ester Linkage (-COO-) Ring->Ester Conjugation Absorption UV Absorption ($ ambda_{max}$ ~342 nm) Ring->Absorption ICT Transition Br Bromine (-Br) Auxochrome (Red Shift) Br->Ring Inductive/Mesomeric Tolyl p-Tolyl Group Hyperchromic Effect Ester->Tolyl Linkage Tolyl->Absorption $pi-pi^*$ Contribution

Figure 1: Structural contributions to the UV-Vis absorption profile. The donor-acceptor interaction between the amine and ester drives the primary band, while the bromine and p-tolyl groups modulate position and intensity.

Experimental Protocol: Validated Measurement

To ensure reproducible spectral data, follow this self-validating protocol. This method accounts for the low aqueous solubility of the p-tolyl derivative.

Reagents & Equipment[6]
  • Solvent: Spectroscopic grade Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). Note: Ethanol may be used if pre-dissolved in DMSO, but DCM is preferred for aryl esters.

  • Blank: Pure solvent (matched batch).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.53 mg of this compound (MW: 306.16 g/mol ).

    • Dissolve in 10 mL of DMSO to create a 0.5 mM stock solution.

    • Validation: Sonicate for 60 seconds to ensure complete dissolution. Solution should be clear and colorless/pale yellow.

  • Working Standard Dilution:

    • Take 100 µL of Stock Solution.

    • Dilute to 3.0 mL with DMSO (or Ethanol) in a quartz cuvette (Path length: 1 cm).

    • Final Concentration: ~16.6 µM .

  • Spectral Acquisition:

    • Baseline Correction: Run a baseline scan with pure solvent in both sample and reference paths.

    • Scan Parameters:

      • Speed: Medium (approx. 200 nm/min).

      • Bandwidth: 1.0 nm.

    • Measurement: Record spectrum from 200 nm to 500 nm.

  • Data Analysis:

    • Identify

      
       (expected ~335–345 nm).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (M), and
      
      
      is path length (cm).
Workflow Diagram

ProtocolWorkflow Start Weigh 1.53 mg Target Compound Dissolve Dissolve in 10 mL DMSO (Stock: 0.5 mM) Start->Dissolve Dilute Dilute 100 µL into 3 mL Solvent Dissolve->Dilute Measure Scan 200-500 nm (Quartz Cuvette) Dilute->Measure Analyze Calculate Extinction Coeff. (Beer-Lambert Law) Measure->Analyze

Figure 2: Operational workflow for UV-Vis characterization.

References

  • PubChem. (2025).[1][2] 2-Amino-5-bromobenzoic acid | C7H6BrNO2.[3][1][4] National Library of Medicine. [Link]

  • Karabacak, M., & Cinar, M. (2012). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 590-599.[5][6] [Link]

  • Van Wijngaarden, J., et al. (2005).[7] Electronic absorption spectra of halogenated derivatives. Journal of Physical Chemistry A. [Link]

Sources

Beyond Purity: A Comparative Guide to Qualifying p-Tolyl 2-amino-5-bromobenzoate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, p-Tolyl 2-amino-5-bromobenzoate (CAS 1131587-76-2) serves as a critical intermediate, particularly in the synthesis of benzothiazine scaffolds and functionalized heterocycles.[1] While commercial vendors typically supply this reagent at "95-97% purity," these certificates of analysis (CoAs) are often insufficient for GMP/GLP-regulated impurity profiling or potency assignment.[1]

This guide compares the two primary methodologies for elevating this reagent to a Primary Reference Standard : the traditional Mass Balance Approach versus the modern Quantitative NMR (qNMR) method.[2][3] We demonstrate why qNMR offers a superior, self-validating workflow for this specific ester, mitigating risks associated with its hydrolysis-prone phenolic ester linkage.[1]

The Hierarchy of Standards: A Comparative Analysis

When sourcing this compound, researchers face a choice between using the material "as-is" or qualifying it.[1] The following table contrasts the performance and risk profile of these options.

Table 1: Comparative Performance of Standard Grades
FeatureCommercial Reagent (As-Is)Secondary Standard (In-House)Primary Reference Standard (qNMR Qualified)
Purity Method HPLC Area % (UV only)HPLC vs. External Standard1H qNMR (Molar Ratio)
Traceability Vendor Lot # (Low Trust)Traceable to PrimarySI-Traceable (via NIST Internal Std)
Water/Solvent Rarely quantifiedQuantified (KF/TGA)Inherently accounted for in mass fraction
Risk Factor High: UV bias ignores non-chromophores (salts/water).[1]Medium: Propagates errors from the primary standard.Low: Absolute quantification independent of UV response factors.
Suitability Early Synthesis ScreeningRoutine QC ReleaseImpurity Profiling, Tox Studies, GMP Release

Structural Confirmation (Identity)[1]

Before potency assignment, the chemical structure must be unequivocally verified. The this compound molecule contains two distinct aromatic systems: the 2-amino-5-bromobenzoate core and the p-tolyl (4-methylphenol) moiety.[1]

Predicted Spectral Logic (NMR)
  • The Benzoate System: The amine at position 2 shields H-3 (ortho), while the carbonyl deshields H-6.[1] The bromine at position 5 splits H-4 and H-6.[1]

  • The p-Tolyl System: A classic AA'BB' pattern (two doublets) with a distinct methyl singlet.[1]

Representative

H NMR Data (400 MHz, DMSO-

)
  • 
     2.31 (s, 3H):  Methyl group on p-Tolyl ring.[1]
    
  • 
     6.60 (br s, 2H): 
    
    
    
    protons (Exchangeable).[1]
  • 
     6.75 (d, 
    
    
    
    Hz, 1H):
    H-3 (Benzoate ring).[1]
  • 
     7.05 (d, 
    
    
    
    Hz, 2H):
    p-Tolyl aromatic protons (meta to methyl).[1]
  • 
     7.20 (d, 
    
    
    
    Hz, 2H):
    p-Tolyl aromatic protons (ortho to methyl).[1]
  • 
     7.45 (dd, 
    
    
    
    Hz, 1H):
    H-4 (Benzoate ring).[1]
  • 
     7.95 (d, 
    
    
    
    Hz, 1H):
    H-6 (Benzoate ring).[1]
Qualification Workflow

The following diagram illustrates the decision matrix for qualifying this specific ester, highlighting the critical "Stop/Go" decision points based on instability (hydrolysis).

QualificationWorkflow Start Crude Material (CAS 1131587-76-2) ID_Check Structure ID (1H NMR, MS, IR) Start->ID_Check ID_Check->Start Fail (Reject) Purity_Screen Purity Screen (UPLC-MS) ID_Check->Purity_Screen Confirmed Purification Recrystallization (EtOH/Water) Purity_Screen->Purification < 98.0% Decision Select Assay Method Purity_Screen->Decision > 98.0% Purification->ID_Check Re-test Method_MB Mass Balance (HPLC + TGA + KF + ROI) Decision->Method_MB Traditional Method_qNMR qNMR (Internal Standard) Decision->Method_qNMR Recommended Final_CoA Generate CoA (Primary Standard) Method_MB->Final_CoA Method_qNMR->Final_CoA

Figure 1: Decision matrix for qualifying this compound. Note the loop for purification if the commercial reagent fails initial purity screening.

Performance Comparison: Mass Balance vs. qNMR[2][3][4][5]

For this specific molecule, we strongly recommend qNMR over Mass Balance.[1]

The Mass Balance Pitfall

The traditional Mass Balance equation is:

graphic Purity
\text{Potency}
[1]

Why it fails for this compound:

  • UV Bias: The p-tolyl ester and the free p-cresol (a likely degradation product) have significantly different UV extinction coefficients.[1] HPLC area % will not reflect the true mass ratio if hydrolysis has occurred.

  • Hygroscopicity: Amino-benzoates can form hydrates.[1] Karl Fischer (KF) titration consumes significant sample (~100 mg) and can be prone to interference from the amine group.[1]

  • Compound Conservation: Mass balance requires ~500 mg for a full suite (TGA, ROI, KF, HPLC). qNMR requires only ~20 mg.[1]

The qNMR Solution

qNMR determines the absolute mass fraction directly by comparing the integration of the analyte protons to a NIST-traceable internal standard (IS).

Advantages:

  • Specific: We can target the distinct H-6 doublet (~7.95 ppm) which is unlikely to overlap with p-cresol or solvent peaks.[1]

  • Rapid: No need for separate water or solvent analysis; they are "invisible" to the integration window of interest or calculated out.

Experimental Protocol: qNMR Qualification

This protocol establishes a self-validating system using Maleic Acid as the Internal Standard (IS), chosen for its high purity and relaxation properties.[1]

Reagents & Equipment
  • Analyte: this compound (>15 mg).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), 99.9%+ purity.[1]

  • Solvent: DMSO-

    
     (99.9% D) with TMS.
    
  • Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).

Preparation Workflow
  • Weighing (Critical): Using a micro-balance (readability 0.001 mg), weigh exactly:

    • 
      : ~10.0 mg of this compound.[1]
      
    • 
      : ~5.0 mg of Maleic Acid.[1]
      
  • Dissolution: Transfer both solids into the same HPLC vial or tube. Add 1.0 mL DMSO-

    
    . Vortex until fully dissolved.[1]
    
  • Transfer: Transfer 600 µL to a high-precision NMR tube.

Acquisition Parameters (The "Trustworthiness" Settings)

To ensure 99.9% recovery of magnetization (T1 relaxation), strictly follow these settings:

  • Pulse Angle: 90°

  • Relaxation Delay (D1): 60 seconds (calculated as

    
     of the slowest proton).[1]
    
  • Scans (NS): 16 or 32 (for S/N > 250:1).

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (controlled).

Calculation

Calculate the potency (


) using the following equation:

[1]

Where:

  • 
     = Integral area.[1][4]
    
  • 
     = Number of protons (IS = 2 for Maleic Acid; Sample = 1 for H-6 doublet).[1]
    
  • 
     = Molar Mass (Sample = 306.16  g/mol ; IS = 116.07  g/mol ).[1]
    
  • 
     = Mass weighed.[1][5][6]
    

References

  • ICH Harmonised Tripartite Guideline. (2000).[1] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[1][7] [Link]1]

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] ]">https://www.usp.org[1]

  • Davies, S. R., et al. (2015).[1] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[1][8] [Link]1]

  • BIPM. (2020).[1] Metrological Traceability of Purity Values Assigned to Organic Reference Materials. Bureau International des Poids et Mesures.[1] ]">https://www.bipm.org[1]

Sources

Safety Operating Guide

p-Tolyl 2-amino-5-bromobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & Disposal Protocol: p-Tolyl 2-amino-5-bromobenzoate

As a researcher or drug development professional, handling halogenated aromatic amines requires a rigorous, self-validating approach to laboratory safety and environmental compliance. This compound (CAS: 1131587-76-2) is a highly valuable building block in synthetic organic chemistry, often utilized in cross-coupling reactions and the synthesis of heterocyclic systems[1][2]. However, its structural features—specifically the presence of a covalently bound bromine atom and an aromatic amine—dictate strict operational and disposal parameters.

Improper disposal of halogenated organic compounds poses severe risks to aquatic ecosystems and human health due to their environmental persistence[2]. This guide provides a comprehensive, step-by-step operational framework for the safe handling, emergency response, and EPA-compliant disposal of this compound.

Chemical Profile & Hazard Assessment

Before initiating any workflow involving this compound, it is critical to understand its physicochemical properties and regulatory classifications. Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), all handling must be governed by a site-specific Chemical Hygiene Plan (CHP)[3].

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / Classification
Chemical Name This compound
CAS Number 1131587-76-2[1]
Molecular Formula C14H12BrNO2[4]
Molecular Weight 306.16 g/mol [5]
GHS Hazard Classification Irritant (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation)[6]
EPA Waste Category Halogenated Organic Waste (Requires characteristic waste determination under 40 CFR 262.11)[7]

Causality Note: The presence of the halogen (bromine) means this compound cannot be disposed of in standard organic waste streams. Standard incineration of halogens can lead to the formation of highly toxic dioxins and furans. Therefore, it must be segregated into a dedicated halogenated waste stream destined for specialized high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[7].

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate exposure risks, establish the following controls prior to opening the chemical container.

Table 2: Required Safety Controls

Control TypeRequirement & Causality
Engineering Controls Chemical Fume Hood: Must be handled in a certified fume hood with a face velocity of 80-120 fpm to prevent inhalation of aerosolized powders[3].
Eye Protection Chemical Splash Goggles: Protects against accidental transfer of irritating particulates to the ocular mucosa.
Skin Protection Nitrile Gloves & Lab Coat: Aromatic amines can be absorbed through the skin. Nitrile provides an effective barrier against solid particulates and standard solvent solutions.
Respiratory N95 or P100 Particulate Respirator: Required only if handling large quantities outside of a fume hood (not recommended) to prevent inhalation of irritating dust[6].

Waste Segregation & Disposal Workflow

Under EPA regulations (40 CFR 262.11), generators must make accurate waste determinations[7]. This compound must be strictly segregated from non-halogenated solvents (like acetone or methanol) to ensure compliance and reduce disposal costs.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect any unused powder, contaminated Kimwipes, or filter paper in a dedicated, chemically compatible solid waste container (e.g., wide-mouth HDPE bottle).

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMF, DCM, or Dioxane from a cross-coupling reaction), the entire mixture must be routed to a Halogenated Liquid Waste carboy[2].

  • Containment & Compatibility: Ensure the waste container is leak-proof and compatible with both the compound and any associated solvents. Never mix halogenated waste with strong oxidizing agents or strong acids.

  • Labeling: Immediately label the container with a standard "Hazardous Waste" tag. Explicitly list "this compound (Halogenated Organic)" and its CAS number (1131587-76-2) to provide a clear chain of custody for the TSDF[7].

  • Storage Limits: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment is used to capture potential leaks.

  • Final Disposition: Transfer to your institution's Environmental Health and Safety (EHS) department for transport to a permitted facility for high-temperature incineration.

DisposalWorkflow Start This compound Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Reaction Mixture/Solvent) Start->Liquid Halogenated Halogenated Waste Stream (EPA RCRA Compliant) Solid->Halogenated Direct Transfer Liquid->Halogenated Segregate from Non-Halogenated Labeling Label: "Hazardous Waste" Include CAS: 1131587-76-2 Halogenated->Labeling Incineration High-Temperature Incineration (Permitted TSDF) Labeling->Incineration Manifest & Transport

Workflow for the segregation, labeling, and EPA-compliant disposal of halogenated organic waste.

Emergency Response & Spill Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination. Because this compound is an irritant and a halogenated aromatic, dust generation is the primary acute risk[2].

Step-by-Step Spill Cleanup Methodology
  • Isolate the Area: Immediately evacuate non-essential personnel from the immediate vicinity of the spill.

  • Ventilation Verification: Ensure the laboratory ventilation systems (and fume hoods, if the spill is contained within one) are operating at maximum capacity to clear any aerosolized particulates[3].

  • Don Elevated PPE: In addition to standard PPE, don a particulate respirator (if the spill is outside a hood) and heavy-duty nitrile or neoprene gloves.

  • Containment (Wet Sweeping):

    • Causality Note: Never dry-sweep the powder. Dry sweeping aerosolizes the compound, drastically increasing the risk of inhalation and ocular irritation.

    • Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to bind the dust.

  • Collection: Use a disposable plastic scoop to carefully transfer the moistened material into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual amine. Collect all contaminated paper towels and cleaning materials into the same solid hazardous waste container.

  • Reporting: Report the incident to your Chemical Hygiene Officer (CHO) and EHS department as mandated by your facility's OSHA Chemical Hygiene Plan[3].

SpillResponse Spill Accidental Spill Detected Assess Assess Spill Size & Risk Spill->Assess Ventilate Evacuate & Ventilate Area (Fume Hood/Exhaust) Assess->Ventilate PPE Don Appropriate PPE (Nitrile Gloves, Respirator) Ventilate->PPE Absorb Wet Sweep/Absorb (Avoid Dust Generation) PPE->Absorb Collect Collect in Sealed Container Absorb->Collect Dispose Route to Halogenated Waste Collect->Dispose

Emergency spill response pathway emphasizing dust suppression and hazardous waste routing.

References

  • Howei Pharm. "CAS 1131587-76-2 C14H12BrNO2 this compound". Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan (29 CFR 1910.1450)". Available at: [Link]

  • US Waste Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance" (EPA 40 CFR 262.11). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling p-Tolyl 2-amino-5-bromobenzoate: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and informed approach to safety. The compound p-Tolyl 2-amino-5-bromobenzoate, while a potentially valuable intermediate, requires meticulous handling due to the inherent hazards associated with its functional groups. This guide provides a comprehensive framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks of this compound

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough hazard assessment can be conducted by examining its constituent parts: a primary aromatic amine and a brominated aromatic ring. This analysis allows us to anticipate its toxicological profile and implement appropriate safety measures.[1][2][3]

Primary aromatic amines are a class of compounds known for their potential health hazards, including carcinogenicity and mutagenicity.[1][3] Many are readily absorbed through the skin.[1] Brominated organic compounds also present significant health and safety risks, including toxicity and corrosivity.[4] Structurally similar compounds, such as 2-Amino-5-bromobenzoic acid, are known to be toxic if swallowed and cause skin and serious eye irritation.[5]

Table 1: Anticipated Hazards of this compound

Hazard CategoryPotential EffectsRationale based on Chemical Structure
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Aromatic amines and brominated compounds can exhibit systemic toxicity.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[5]A common characteristic of aromatic amines.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[5]Direct contact with the eyes can cause significant damage.
Sensitization May cause an allergic skin reaction.[6]Aromatic amines are known skin sensitizers.
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract.
Long-term Health Effects Potential for carcinogenicity and mutagenicity.A known risk associated with many primary aromatic amines.[1][3]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[6]Brominated organic compounds can be persistent in the environment.[4]

Personal Protective Equipment (PPE): Your Primary Defense

Given the anticipated hazards, a multi-layered approach to PPE is essential. The minimum PPE for any laboratory work includes a lab coat, safety eyewear, long pants, and closed-toe shoes.[7] For handling this compound, these minimums must be supplemented.

Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified laboratory chemical fume hood.[8] This primary engineering control is critical for preventing the inhalation of any dust or vapors.

Hand Protection: Preventing Dermal Absorption

Due to the high likelihood of skin absorption, robust hand protection is non-negotiable.

  • Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] However, given the hazards of aromatic amines, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended to provide an additional barrier and allow for the safe removal of the outer glove immediately after any potential contamination.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use.[9] Use the proper technique for removing gloves to avoid touching the outer surface with your bare skin.[9] Wash your hands thoroughly with soap and water after removing gloves.[9]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and chemical vapors.[7] Standard safety glasses do not provide adequate protection against chemical splashes.[7][10]

  • Face Shield: When handling larger quantities of the solid or any solutions, a face shield should be worn in addition to safety goggles to protect the entire face from potential splashes.[7][10][11]

Body Protection: Minimizing Skin Contact
  • Lab Coat: A clean, fully buttoned lab coat is required to protect your clothing and skin from spills.[10][11]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, consider wearing a chemical-resistant apron over your lab coat.

Respiratory Protection: A Precautionary Measure

While working in a fume hood should prevent inhalation, a NIOSH-approved respirator may be necessary in certain situations, such as cleaning up a large spill outside of a fume hood.[10][12] The type of respirator will depend on the specific circumstances and should be determined by your institution's environmental health and safety department.

PPE_Decision_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound fume_hood Work in Fume Hood? start->fume_hood hand_protection Hand Protection: - Double Nitrile Gloves fume_hood->hand_protection Yes eye_protection Eye Protection: - Chemical Splash Goggles hand_protection->eye_protection body_protection Body Protection: - Lab Coat eye_protection->body_protection face_shield Add Face Shield? body_protection->face_shield respirator Respiratory Protection Needed? face_shield->respirator end Proceed with Caution respirator->end

Caption: A decision workflow for selecting appropriate PPE when handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the experiment is conducted efficiently and safely.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before handling the compound.

    • Designate a specific area within the fume hood for handling this compound.

    • Have a designated waste container for halogenated organic waste readily accessible within the fume hood.[4]

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Handle the solid with care to minimize the generation of dust.

    • If transferring the compound into a solvent, add the solvent to the reaction vessel first, then slowly add the solid to prevent splashing.

  • During the Reaction:

    • Keep the reaction vessel closed to prevent the release of any vapors.

    • Maintain a clean and organized workspace within the fume hood.

  • Post-Reaction and Cleanup:

    • Quench the reaction carefully, if necessary, following established laboratory procedures.

    • Clean all glassware that came into contact with the compound within the fume hood.

    • Wipe down the work area in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both human health and the environment.[4][13]

  • Categorization: All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., gloves, weighing paper, silica gel), must be classified as halogenated organic waste .[4]

  • Containers: Use a clearly labeled, sealable, and compatible waste container for all halogenated organic waste.[8] The container should be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[4]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[4]

  • Aqueous Waste: Any aqueous solutions containing this compound should also be treated as hazardous waste and collected in a separate, appropriately labeled container.[4]

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][15] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[14] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Small Spill: For a small spill within a fume hood, you may be able to clean it up if you are properly trained.[8] Use an inert absorbent material, collect it in a sealed container, and dispose of it as halogenated organic waste.[8]

  • Large Spill: For a large spill, or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's emergency response team.[8]

By integrating these safety protocols into your daily laboratory practices, you can confidently work with this compound while prioritizing the safety of yourself and your colleagues.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Microscope.com. (n.d.). PPE Supplies for Lab Safety.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Scribd. (n.d.). Aromatic Amines Hazcard Overview | PDF.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • (n.d.). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
  • #1 Science Forum For Lab Technicians. (n.d.). Bromine water - disposal.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • (n.d.). [7]. Retrieved from

  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858.
  • FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). 2-Amino-5-bromobenzoic acid methyl ester, 100 g.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96 52727-57-8.
  • (2009, October 9). Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.